molecular formula C10H10N4O2 B1295589 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide CAS No. 25947-18-6

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Cat. No.: B1295589
CAS No.: 25947-18-6
M. Wt: 218.21 g/mol
InChI Key: LRYHCCVJXQEMLN-UHFFFAOYSA-N
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Description

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a versatile phthalazine-based building block specifically designed for research and development applications. This compound serves as a key precursor in medicinal chemistry, particularly for the synthesis of novel derivatives with potential pharmacological activities. Phthalazine derivatives are of significant interest in anticancer research, as they have demonstrated promising cytotoxicity against human cancer cell lines, including HCT-116 (colorectal carcinoma) and MDA-MB-231 (breast adenocarcinoma) . The phthalazine core is a known pharmacophore in Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) inhibitors, which play a crucial role in anti-angiogenesis cancer therapies . The reactive hydrazide functional group in this molecule allows for further chemical modifications, enabling researchers to create a diverse library of hydrazones, dipeptides, and other conjugates for structure-activity relationship (SAR) studies . These derivatives can be developed through azide coupling or condensation reactions with various aldehydes. Researchers value this compound for developing potential therapeutic agents with good drug-likeness and ADME pharmacokinetic parameters, as suggested by molecular docking studies . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(4-oxo-3H-phthalazin-1-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-12-9(15)5-8-6-3-1-2-4-7(6)10(16)14-13-8/h1-4H,5,11H2,(H,12,15)(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYHCCVJXQEMLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10289460
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
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Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

25947-18-6
Record name NSC61003
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Phthalazinone Scaffold

Phthalazine and its derivatives, particularly the phthalazinone core, represent a privileged scaffold in medicinal chemistry. These nitrogen-containing heterocyclic compounds are integral to a wide array of pharmacologically active agents, demonstrating properties that include anticonvulsant, antihypertensive, anti-inflammatory, and antitumor activities[1]. The functional versatility of the phthalazinone ring system makes it an attractive starting point for the development of novel therapeutics.

This guide focuses on a key intermediate, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide . The introduction of the acetohydrazide moiety (-CH₂CONHNH₂) provides a reactive handle for further molecular elaboration. Acylhydrazides are crucial building blocks for synthesizing a variety of heterocyclic systems, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, through cyclization reactions[2][3][4]. This positions the title compound as a valuable precursor for creating extensive libraries of potential drug candidates. We will provide a detailed, field-proven methodology for its synthesis and a comprehensive guide to its structural characterization.

Retrosynthetic Analysis and Strategy

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is most efficiently achieved through a two-step sequence. The strategy hinges on the nucleophilic character of hydrazine, which readily reacts with esters to form hydrazides.

  • Step 1: N-Alkylation. The synthesis begins with a suitable phthalazinone precursor, which is N-alkylated using an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) to introduce the acetate side chain. This reaction yields the key intermediate, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate .

  • Step 2: Hydrazinolysis. The ester intermediate is then converted to the target hydrazide through reaction with hydrazine hydrate. This is a classic and highly efficient transformation where the hydrazine nitrogen acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester and displacing ethanol.

This robust and high-yielding pathway is a cornerstone for accessing this class of compounds.

G cluster_0 Synthetic Workflow Start Phthalazin-1(2H)-one (Starting Material) Step1 Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Ester Intermediate) Start->Step1  Step 1: N-Alkylation  (e.g., Ethyl chloroacetate, Base) Step2 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Target Compound) Step1->Step2  Step 2: Hydrazinolysis  (Hydrazine Hydrate, Ethanol, Reflux)

Caption: Overall synthetic workflow for the target compound.

Detailed Experimental Protocols

Synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Intermediate)

The initial N-alkylation reaction establishes the carbon framework necessary for the subsequent hydrazinolysis. The choice of a weak base like potassium carbonate is critical to deprotonate the phthalazinone nitrogen without promoting unwanted side reactions.

Protocol:

  • Reagent Setup: To a solution of phthalazin-1(2H)-one (1 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone, add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl chloroacetate or ethyl bromoacetate (1.2 equivalents) dropwise at room temperature. The causality here is to introduce the ethyl acetate moiety onto the phthalazinone nitrogen.

  • Reaction: Heat the mixture to 60-80°C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The product will often precipitate as a solid.

  • Purification: Filter the crude solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum. If necessary, the product can be purified by recrystallization from a suitable solvent like ethanol to yield ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate as a crystalline solid[5][6].

Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Target Compound)

This step is a nucleophilic acyl substitution reaction. Ethanol is an excellent solvent choice as it readily dissolves the starting ester and is miscible with the hydrazine hydrate reagent. The reaction is performed under reflux to ensure it proceeds to completion in a reasonable timeframe.

Protocol:

  • Reagent Setup: Dissolve ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Hydrazine Addition: Add an excess of hydrazine hydrate (80-99%, 5-10 equivalents) to the solution[7][8]. Using an excess of hydrazine ensures the reaction equilibrium is driven towards the product.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. The progress can be monitored by TLC. Often, the product will begin to precipitate from the hot solution as it forms.

  • Isolation: Cool the reaction mixture to room temperature, and then further in an ice bath to maximize precipitation.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting material or excess hydrazine[9]. Dry the product under vacuum to yield 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, typically as a white or off-white solid.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and physical methods provides a self-validating system of characterization.

Caption: Structures of the ester intermediate and the target hydrazide.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₀H₁₀N₄O₂

  • Molecular Weight: 218.22 g/mol

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective tool for identifying key functional groups. The spectrum of the product will show characteristic absorptions that confirm the conversion of the ester to the hydrazide.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Appearance
3350-3200N-H StretchHydrazide (-NH₂)Two medium-to-strong bands
3050-3000C-H StretchAromaticWeak to medium bands
~1670C=O Stretch (Amide I)Phthalazinone RingStrong, sharp peak
~1650C=O Stretch (Amide I)Hydrazide (-CONH-)Strong, sharp peak
~1550N-H Bend (Amide II)Hydrazide (-CONH-)Medium to strong band

Causality: The disappearance of the ester C=O stretch (typically ~1735 cm⁻¹) and the appearance of the two distinct amide C=O peaks and the N-H stretching bands are definitive proof of the successful hydrazinolysis[10][11].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the number and environment of hydrogen atoms. (Expected shifts in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.20br s1H-CONHNH₂
8.20-7.80m4HAromatic-H
~4.50s2H-CH₂CO-
~4.30br s2H-CONHNH₂

Interpretation: The key diagnostic signals are the singlets for the methylene (-CH₂) protons and the broad singlets for the three N-H protons of the hydrazide group, which readily exchange with deuterium and will disappear upon a D₂O shake[12]. The absence of the ethyl group signals (a quartet around 4.2 ppm and a triplet around 1.2 ppm) from the starting material confirms the reaction's completion.

¹³C NMR: The carbon NMR spectrum confirms the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~166Hydrazide C=O
~159Phthalazinone C=O
145-125Aromatic Carbons
~45Methylene (-CH₂-)
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound. In Electrospray Ionization (ESI) mode, the protonated molecular ion is typically observed.

  • Expected Result: [M+H]⁺ = 219.09

Applications in Drug Development

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is not merely a chemical curiosity; it is a potent intermediate for creating molecules with significant biological potential. Its primary use is as a scaffold for synthesizing more complex heterocyclic systems. For instance:

  • Reaction with various aldehydes and ketones yields Schiff bases (hydrazones), which themselves can be potent antimicrobial or anticancer agents[10].

  • It serves as a precursor for synthesizing phthalazinone derivatives that act as inhibitors of poly(ADP-ribose) polymerase (PARP), a critical target in cancer therapy[13].

  • Cyclization reactions with reagents like carbon disulfide or isothiocyanates can lead to the formation of five-membered heterocycles like oxadiazoles and thiadiazoles, which are common pharmacophores in modern drugs[7].

The continued exploration of this versatile building block promises to yield novel compounds with tailored therapeutic properties, making the synthetic and characterization protocols outlined herein fundamental to advancing research in this area.

References

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. PubChem. Available at: [Link]

  • Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. (1967). National Institutes of Health (NIH). Available at: [Link]

  • Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Available at: [Link]

  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available at: [Link]

  • The reaction of ester 1 with hydrazine hydrate. ResearchGate. Available at: [Link]

  • Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. NIScPR Online Periodical Repository. Available at: [Link]

  • 2-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetohydrazide. SpectraBase. Available at: [Link]

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem. Available at: [Link]

  • 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. PubChem. Available at: [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2018). ResearchGate. Available at: [Link]

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Pharmaffiliates. Available at: [Link]

  • 3-tert-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl 3,5-dimethyl-benzoate. PubMed. Available at: [Link]

  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2015). ResearchGate. Available at: [Link]

  • Method for preparing hydrazine ethyl acetate hydrochloride. Google Patents.
  • Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][5][7][14]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation. (2018). ResearchGate. Available at: [Link]

  • Chemoselective synthesis of 1,3,4-thiadiazoles from acyl hydrazines and nitroalkanes using elemental sulfur. (2023). National Institutes of Health (NIH). Available at: [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • 2-[1-Oxophthalazin-2(1H)-yl]ethyl 4-(trifluoromethoxy)benzoate. mzCloud. Available at: [Link]

  • Solid Phase Synthesis of 1,3,4-oxadiazin-5(6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. (2016). National Institutes of Health (NIH). Available at: [Link]

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry. Available at: [Link]

  • Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (2025). ResearchGate. Available at: [Link]

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar. Available at: [Link]

  • N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(1-piperidinyl)acetamide. SpectraBase. Available at: [Link]

  • 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide. PubChem. Available at: [Link]

Sources

Spectroscopic Analysis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (ODPAH) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anti-cancer properties.[1] The synthesis of novel ODPAH derivatives necessitates rigorous structural elucidation to confirm their chemical identity and purity, which is fundamental for understanding structure-activity relationships (SAR) and advancing drug development. This guide provides a comprehensive overview of the primary spectroscopic techniques—Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize these heterocyclic compounds. Authored from the perspective of a Senior Application Scientist, this document explains the causality behind experimental choices and presents an integrated workflow for unambiguous structural confirmation.

The Strategic Importance of Spectroscopic Characterization

The phthalazinone core is a privileged structure in drug discovery.[2] Derivatives of ODPAH are synthesized as key intermediates for creating more complex molecules, such as peptides and other heterocyclic systems, with significant therapeutic potential.[1][3] For instance, certain derivatives have shown potent cytotoxic activities against breast cancer cell lines by inhibiting the epidermal growth factor receptor (EGFR).[1] Given these high-stakes applications, absolute certainty in the molecular structure is non-negotiable. Spectroscopic analysis provides a non-destructive, detailed molecular fingerprint, making it an indispensable tool in the synthetic and medicinal chemist's arsenal. Each technique offers a unique piece of the structural puzzle, and their combined application provides a self-validating system for characterization.

Core Analytical Techniques

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is the first-line technique for identifying the key functional groups present in a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at its characteristic frequency, resulting in a peak in the IR spectrum. For ODPAH derivatives, IR spectroscopy rapidly confirms the presence of the essential carbonyl and amine/amide functionalities.

Key IR Absorption Bands for ODPAH Derivatives:

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Significance for ODPAH Structure
N-H (Amide/Hydrazide)Stretch3100 - 3300Confirms the presence of the phthalazinone N-H and hydrazide N-H groups. Often appears as one or two sharp peaks.
C-H (Aromatic)Stretch3000 - 3100Indicates the presence of the benzene ring.
C-H (Aliphatic)Stretch2850 - 3000Corresponds to the methylene (-CH₂) bridge protons.
C=O (Amide/Phthalazinone)Stretch1650 - 1680A strong, sharp peak characteristic of the cyclic amide carbonyl in the phthalazinone ring.[4]
C=O (Hydrazide)Stretch1630 - 1670The second carbonyl group from the acetohydrazide moiety. May overlap with the phthalazinone C=O.
C=N (Iminyl)Stretch1580 - 1620Characteristic of the imine bond within the phthalazinone ring system.
C=C (Aromatic)Stretch1450 - 1600Multiple peaks confirming the aromatic ring structure.

Causality in Interpretation: The presence of two distinct, strong carbonyl peaks in the 1630-1680 cm⁻¹ region is a powerful indicator of the intact ODPAH core. The N-H stretching bands confirm that the hydrazinolysis of the parent ester was successful.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity and environment of atoms in a molecule. It provides detailed information about the carbon-hydrogen framework.

Proton NMR (¹H NMR) identifies the chemical environment of each proton. The chemical shift (δ, in ppm) indicates the electronic environment, the integration gives the proton count, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Expected ¹H NMR Signals for the ODPAH Core (in DMSO-d₆):

  • Aromatic Protons (δ 7.5 - 8.5 ppm): The four protons on the phthalazinone's benzene ring typically appear as a complex multiplet in this downfield region. The proton adjacent to the carbonyl group is often the most deshielded.[1]

  • Phthalazinone N-H (δ ~12.5 ppm): This proton is often a broad singlet and appears very downfield due to its acidic nature and participation in hydrogen bonding.

  • Methylene Protons (-CH₂-) (δ ~4.9 ppm): These two protons appear as a sharp singlet, as they have no adjacent protons to couple with. Their chemical shift is influenced by the adjacent electron-withdrawing carbonyl and the phthalazinone ring.[1]

  • Hydrazide NH (δ ~9.5 ppm): This proton typically appears as a broad singlet.

  • Hydrazide NH₂ (δ ~4.4 ppm): These two protons often appear as a broad singlet. The signals for N-H protons are exchangeable with D₂O, a test that can be used to confirm their assignment.

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in the molecule, offering a direct count of the non-equivalent carbons and insight into their nature (e.g., carbonyl, aromatic, aliphatic).

Expected ¹³C NMR Signals for the ODPAH Core (in DMSO-d₆):

  • Carbonyl Carbons (C=O) (δ 159 - 170 ppm): Two distinct signals are expected in this downfield region, corresponding to the phthalazinone amide carbonyl and the hydrazide carbonyl.[1] For example, in a benzyl-substituted derivative, these peaks may appear around δ 159.7 and 167.5 ppm.[1]

  • Aromatic Carbons (δ 125 - 147 ppm): The six carbons of the benzene ring will appear in this range. Quaternary carbons (those without attached protons) typically have weaker signals.[1][5]

  • Methylene Carbon (-CH₂-) (δ ~55 ppm): A single signal in the aliphatic region corresponding to the methylene bridge carbon.[1]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound with high precision, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern observed in techniques like Electron Impact (EI) mass spectrometry offers corroborating structural evidence.

Analysis of ODPAH Derivatives:

  • Molecular Ion Peak (M⁺): The most crucial piece of information is the molecular ion peak, which corresponds to the mass-to-charge ratio (m/z) of the intact molecule. This should match the calculated molecular weight of the target derivative.

  • Fragmentation Pathways: The phthalazinone ring system has characteristic fragmentation patterns.[6][7] Upon ionization, the molecule breaks apart in a predictable manner. A common fragmentation involves the cleavage of the acetohydrazide side chain. Another typical pathway involves the breakdown of the phthalazinone ring itself, often leading to a stable phthalamide radical cation at m/z 146 or a fragment at m/z 130.[6][7] Analyzing these fragments helps to piece together the molecular structure and confirm the identity of the core scaffold.

Integrated Spectroscopic Workflow

Unambiguous characterization is achieved not by a single technique but by the logical integration of all data. The workflow below illustrates how these methods are used in a complementary fashion.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesize ODPAH Derivative Purify Purify Compound (Crystallization/Chromatography) Synthesis->Purify IR FT-IR Spectroscopy Purify->IR Initial Check MS Mass Spectrometry IR->MS Proceed if functional groups are present IR_info Confirms C=O, N-H IR->IR_info NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS->NMR Proceed if MW is correct MS_info Confirms Molecular Formula MS->MS_info Confirm Structure Confirmed NMR->Confirm If all data correlates NMR_info Elucidates C-H Framework NMR->NMR_info

Caption: Integrated workflow for structural elucidation.

Core Chemical Structure & Fragmentation

Visualizing the core structure and its breakdown products is key to interpretation.

Caption: The core ODPAH chemical structure.

The fragmentation pattern is critical for confirming the structure via mass spectrometry. The following diagram illustrates a plausible pathway based on known phthalazinone chemistry.[6][7]

Fragmentation M Molecular Ion (M+) m/z = 218 F1 Loss of •NHNH₂ m/z = 187 M->F1 -31 F2 Loss of •CH₂CONHNH₂ m/z = 145 M->F2 -73 F5 Loss of CO m/z = 117 F1->F5 -CO, -N₂ F4 Loss of N₂ m/z = 118 F2->F4 -HCN F3 Phthalazinone Cation m/z = 146

Caption: A potential MS fragmentation pathway for the parent ODPAH.

Experimental Protocols

The reliability of spectroscopic data is contingent upon meticulous sample preparation and data acquisition.

Protocol 1: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Take approximately 1-2 mg of the dry, purified ODPAH derivative. Add about 100 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.[8]

  • Pellet Formation: Transfer a portion of the powder into a pellet die and press under high pressure (approx. 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Analysis: Acquire a background spectrum of the empty sample compartment, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the ODPAH derivative.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube.[8] DMSO-d₆ is preferred for its ability to dissolve these polar compounds and to clearly show exchangeable N-H protons.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Tuning and Shimming: Tune the probe to the correct frequencies for ¹H and ¹³C and shim the magnetic field to ensure high homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Protocol 3: Mass Spectrometry (Electron Impact - EI)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of about 1 mg/mL.[8]

  • Instrumentation: Utilize a Mass Spectrometer, which can be coupled to a Gas Chromatograph (GC-MS) for volatile derivatives or use a direct insertion probe for solid samples.[8]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at a standard energy of 70 eV.

    • Mass Range: Scan a broad range (e.g., m/z 40 to 600) to ensure capture of the molecular ion and relevant fragments.

    • Ion Source Temperature: Typically set around 230 °C.[8]

  • Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern and compare it to known patterns for phthalazinone structures to confirm the compound's identity.[6][7]

Conclusion

The structural characterization of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives is a critical step in the drug discovery and development process. A multi-technique spectroscopic approach, integrating FT-IR, ¹H and ¹³C NMR, and Mass Spectrometry, provides a robust and self-validating workflow. This guide outlines the foundational principles, practical protocols, and interpretive logic required to confidently elucidate the structures of these medicinally important compounds. By understanding the causality behind each analytical step and leveraging the complementary nature of these techniques, researchers can ensure the scientific integrity of their findings and accelerate the journey from synthesis to application.

References

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 17, 2026, from [Link]

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (n.d.). RACO. Retrieved January 17, 2026, from [Link]

  • FTIR spectra of phthalonitrile (1), tetrahydric acid (2) and dianhydride (3) containing phthalazinone moiety. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • FT-IR spectra of original polymer (a), samples obtained at 400 (b), 500... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Spectroscopy and X-Ray Characterization, of Novel Derivatives of Substituted 2-(Benzothiazol-2'-ylthio)acetohydrazide. (2016). Scientific Research Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. (2013). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. (2019). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). Georg Thieme Verlag KG. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (n.d.). Oriental Journal of Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. (2010). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2021). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 17, 2026, from [Link]

  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]

  • 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Initial Biological Screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Novel Heterocycle

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Within this landscape, nitrogen-containing heterocyclic compounds are of paramount interest due to their diverse pharmacological profiles.[1][2] The molecule at the center of this guide, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is a compelling candidate for biological investigation. Its structure is a deliberate synthesis of two key pharmacophores: the phthalazine nucleus and an acetohydrazide side chain.

The phthalazine scaffold is a privileged structure in drug discovery, known to be a component in compounds exhibiting a wide array of activities, including antimicrobial, anti-inflammatory, antitumor, and antihypertensive effects.[2][3][4][5][6] Similarly, the hydrazide-hydrazone moiety is a versatile functional group recognized for its significant biological activities, which include antimicrobial, anticonvulsant, and anti-inflammatory properties.[7][8]

The strategic combination of these two moieties in a single molecule necessitates a systematic and logical biological screening cascade to elucidate its potential therapeutic value. This guide provides a comprehensive, field-proven framework for conducting the initial in vitro and in vivo screening of this compound. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and interpretable preliminary biological profile.

G Figure 1: Overall Screening Workflow Compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Screen1 Antimicrobial Screening (Agar Well Diffusion) Compound->Screen1 Screen2 Cytotoxicity Screening (MTT Assay) Compound->Screen2 Screen3 Anti-inflammatory Screening (Carrageenan Paw Edema) Compound->Screen3 Result1 Antimicrobial Activity? Screen1->Result1 Result2 Cytotoxic Activity? Screen2->Result2 Result3 Anti-inflammatory Activity? Screen3->Result3 Further1 MIC/MBC Determination Result1->Further1 Yes Inactive Biologically Inactive in Tested Models Result1->Inactive No Further2 Apoptosis/Cell Cycle Analysis Result2->Further2 Yes Result2->Inactive No Further3 Mechanism of Action Studies (e.g., COX Inhibition) Result3->Further3 Yes Result3->Inactive No

Figure 1: A proposed workflow for the initial biological screening cascade.

Section 1: Preliminary Antimicrobial Activity Screening

Rationale for Screening

The phthalazine nucleus is a well-established scaffold in the development of antimicrobial agents.[1][4] Numerous studies have demonstrated that derivatives of this heterocyclic system possess significant activity against a range of Gram-positive and Gram-negative bacteria.[2][3] Therefore, the initial screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide for antimicrobial properties is a logical and evidence-based starting point.

Recommended Assay: Agar Well Diffusion Method

For a preliminary screen, the agar well diffusion method is a widely used, cost-effective, and reliable technique to qualitatively assess antimicrobial activity.[9][10][11]

Causality of Choice: This method is preferred for initial screening over more quantitative methods like broth dilution because it provides a clear visual result (the zone of inhibition) and can be used to test the compound against multiple microorganisms simultaneously, making it efficient for high-throughput preliminary evaluation.[12][13]

Principle of the Assay

The assay is based on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly inoculated with a specific microorganism.[10][11] If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism, resulting in a clear zone around the well, known as the Zone of Inhibition (ZOI). The diameter of the ZOI is proportional to the susceptibility of the microorganism to the compound.[10]

G Figure 2: Agar Well Diffusion Workflow A Prepare & Sterilize Muller-Hinton Agar B Pour Plates & Allow to Solidify A->B C Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Lawn Culture Microorganism onto Agar Surface C->D E Aseptically Bore Wells (6-8 mm diameter) D->E F Add Test Compound, Positive & Negative Controls to Wells E->F G Incubate at 37°C for 18-24 hours F->G H Measure Zone of Inhibition (mm) G->H

Figure 2: The experimental workflow for the agar well diffusion assay.
Detailed Experimental Protocol
  • Media Preparation: Prepare Muller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving. Cool to 45-50°C.

  • Plate Preparation: Pour approximately 20-25 mL of the sterile MHA into sterile 100 mm Petri dishes. Allow them to solidify completely on a level surface.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis for Gram-positive; Escherichia coli, Pseudomonas aeruginosa for Gram-negative) equivalent to the 0.5 McFarland turbidity standard.[9]

  • Inoculation: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of the MHA plates to create a uniform bacterial lawn.[12]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer.[11]

  • Compound Loading:

    • Test Compound: Prepare a stock solution of the title compound in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO). Load a specific volume (e.g., 50-100 µL) of the desired concentration into the wells.

    • Positive Control: Use a standard antibiotic (e.g., Neomycin or Ciprofloxacin) at a known concentration.[9][14] This validates that the bacteria are susceptible and the assay is working correctly.

    • Negative Control: Use the pure solvent (e.g., DMSO) alone.[9] This ensures that the solvent itself does not have any antimicrobial activity.

  • Incubation: Incubate the plates in an inverted position at 37°C for 18-24 hours.[14]

  • Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers.

Data Presentation and Interpretation
Test MicroorganismCompound Conc. (µg/mL)Positive Control (Ciprofloxacin, 10 µg/mL) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)Test Compound Zone of Inhibition (mm)
S. aureus (ATCC 25923)10025016
E. coli (ATCC 25922)10028014
P. aeruginosa (ATCC 27853)1002208
B. subtilis (ATCC 6633)10026018

Interpretation: A zone of inhibition >12 mm is often considered indicative of notable activity, while zones >18 mm suggest strong activity, though this can vary.[3] The absence of a zone for the negative control is critical for validating the results. If significant activity is observed, the next logical step is to determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

Section 2: In Vitro Cytotoxicity Screening (Anticancer Potential)

Rationale for Screening

Phthalazine derivatives have been extensively investigated for their anticancer properties.[2][3][5] Marketed drugs like Olaparib, which contains a phthalazinone core, highlight the therapeutic success of this scaffold in oncology.[2][15] Therefore, evaluating the cytotoxic effect of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide against human cancer cell lines is a crucial part of its initial screening.[16][17]

Recommended Assay: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[18][19]

Causality of Choice: The MTT assay is robust, reproducible, cost-effective, and well-suited for a 96-well plate format, making it ideal for high-throughput screening of potential cytotoxic agents.[19][20] It provides quantitative data (IC50 values) that allow for the comparison of cytotoxic potency across different cell lines and against reference compounds.[19]

Principle of the Assay

The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan precipitate.[18][21] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[19][21] This formazan is then solubilized, and its concentration is determined by measuring the absorbance at a specific wavelength.

G Figure 3: MTT Assay Workflow A Seed Cancer Cells in 96-Well Plate B Incubate for 24h to Allow Adherence A->B C Treat Cells with Serial Dilutions of Test Compound & Controls B->C D Incubate for Treatment Period (e.g., 48-72h) C->D E Add MTT Reagent to Each Well D->E F Incubate for 2-4h (Formazan Formation) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Figure 3: The experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Adherence: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the title compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions.

    • Controls: Include wells with a vehicle control (medium with the same final concentration of DMSO as the test wells) and a positive control (a known anticancer drug like Doxorubicin). Also include blank wells with medium only for background subtraction.[19]

  • Incubation: Incubate the plate for the desired treatment period (typically 48 or 72 hours).[19]

  • MTT Addition: After incubation, carefully remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT reagent (5 mg/mL in PBS) to each well.[21]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[21][22]

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18][21] Shake the plate gently for 15 minutes on an orbital shaker.

  • Data Collection: Measure the absorbance of each well at 570 nm using a microplate reader.[18]

Data Presentation and Interpretation
Cell LineCompound Conc. (µM)% Cell Viability (Mean ± SD)
MCF-70 (Control)100 ± 4.5
185.2 ± 3.1
1052.1 ± 2.8
2528.7 ± 2.2
5010.5 ± 1.9
1004.3 ± 1.1
Calculated IC50 (µM) ~9.5 µM

Interpretation: The IC50 (half-maximal inhibitory concentration) value is calculated from the dose-response curve. It represents the concentration of the compound required to inhibit cell growth by 50%. A lower IC50 value indicates higher cytotoxic potency. Compounds with IC50 values in the low micromolar or nanomolar range are considered promising candidates for further development.

Section 3: In Vivo Anti-inflammatory Activity Assessment

Rationale for Screening

As with other biological activities, phthalazine derivatives have been reported to possess significant anti-inflammatory and analgesic properties.[5][23][24][25] The initial in vivo assessment of a compound's ability to modulate an inflammatory response is a critical step in drug discovery.

Recommended Assay: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model in rodents (typically rats or mice) is a classic, highly reproducible, and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.[26][27][28][29]

Causality of Choice: This model is advantageous because it is technically straightforward and the inflammatory response is well-characterized.[29] The biphasic nature of the edema allows for preliminary insights into the potential mechanism of action.[27][30] Inhibition of the early phase may suggest antagonism of histamine and serotonin, while inhibition of the later phase points towards inhibition of prostaglandin synthesis.[27][30]

Principle of the Assay

The subplantar injection of carrageenan, a phlogistic agent, into a rodent's paw induces a localized, acute, and well-defined inflammatory response characterized by edema (swelling).[26][30] The test compound is administered prior to the carrageenan injection. The anti-inflammatory activity is quantified by measuring the reduction in paw volume (edema) in the treated group compared to the untreated control group over several hours.[28]

G Figure 4: Carrageenan Paw Edema Workflow A Acclimatize & Fast Rats Overnight B Divide into Groups: Control, Standard, Test A->B C Measure Initial Paw Volume (t=0) B->C D Administer Vehicle (Control), Standard Drug (e.g., Indomethacin), or Test Compound C->D E After 30-60 min, Inject Carrageenan into Hind Paw D->E F Measure Paw Volume at 1, 2, 3, 4 hours post-injection E->F G Calculate Paw Volume Increase & % Inhibition of Edema F->G

Figure 4: The experimental workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol
  • Animal Preparation: Use healthy adult Wistar rats or Swiss albino mice, fasted overnight with free access to water.

  • Grouping: Divide the animals into at least three groups (n=6 per group):

    • Control Group: Receives the vehicle (e.g., 0.5% Sodium CMC solution).

    • Standard Group: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Test Group(s): Receive the title compound at various doses.

  • Initial Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the baseline reading at time zero.

  • Compound Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the subplantar region of the right hind paw of each animal.[30]

  • Data Collection: Measure the paw volume of each animal at 1, 2, 3, and 4 hours after the carrageenan injection.[30]

  • Calculation:

    • Increase in Paw Volume: (Paw volume at time 't') - (Paw volume at time '0').

    • Percent Inhibition of Edema: [ (C - T) / C ] * 100

      • Where C = Average increase in paw volume in the Control group.

      • Where T = Average increase in paw volume in the Treated group.

Data Presentation and Interpretation
Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Control (Vehicle)-0.85 ± 0.05-
Standard (Indomethacin)100.38 ± 0.0355.3%
Test Compound250.65 ± 0.0423.5%
Test Compound500.49 ± 0.0442.4%

Interpretation: A statistically significant, dose-dependent reduction in paw edema compared to the control group indicates anti-inflammatory activity. The potency can be compared to that of the standard drug. Positive results would justify further investigation into the mechanism, such as cyclooxygenase (COX-1/COX-2) enzyme inhibition assays.[24]

Conclusion and Future Directions

This guide outlines a strategic, three-pronged approach for the initial biological screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. By systematically evaluating its antimicrobial, cytotoxic, and anti-inflammatory potential, researchers can efficiently generate a preliminary biological profile. Positive results in any of these primary screens should be considered a validated hit, justifying progression to more advanced, mechanism-focused studies. This structured approach maximizes the potential for discovering a novel therapeutic lead while ensuring the efficient allocation of research resources.

References

  • Charles River Laboratories. Carrageenan-Induced Paw Edema Model. Available from: [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link]

  • Al-Ostath, A., et al. (2022). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules, 27(15), 4995. Available from: [Link]

  • ResearchGate. Pyridazine and phthalazine derivatives with potential antimicrobial activity. Available from: [Link]

  • Letters in Applied NanoBioScience. (2024). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience, 13(1), 024. Available from: [Link]

  • MDPI. (2018). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 19(10), 2911. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 35(1), 137-142. Available from: [Link]

  • Springer Nature Experiments. MTT Assay Protocol. Available from: [Link]

  • Adamson, J., et al. (2022). A review for cell-based screening methods in drug discovery. Drug Discovery and Development, 2(1), 1-10. Available from: [Link]

  • Sawant, S. H. (2016). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. Slideshare. Available from: [Link]

  • PubMed. (2006). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. Archiv der Pharmazie, 339(12), 646-653. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. World Journal of Microbiology and Biotechnology, 39(10), 256. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2014). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Evidence-Based Complementary and Alternative Medicine, 2014, 787163. Available from: [Link]

  • PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link]

  • Creative Biolabs. Carrageenan induced Paw Edema Model. Available from: [Link]

  • LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Available from: [Link]

  • ResearchGate. In vitro Screening Systems. Available from: [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Available from: [Link]

  • PubMed. (2019). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Molecules, 24(19), 3460. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • Wikipedia. In vitro. Available from: [Link]

  • Karolinska Institutet. (2012). Unique screening method simplifies identification of novel drugs. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]

  • ResearchGate. (2021). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. Available from: [Link]

  • Asia Pacific Academy of Science Pte. Ltd. (2021). Molecular Docking, Synthesis, and QSAR Study of Phthalazine and Their Substituted Copper (II) and Zinc (II) Derivatives as Anti-Rheumatic Agents. APAS, 3(2), 1-15. Available from: [Link]

  • Semantic Scholar. Reactivity of 2‐((3‐Cyano‐4‐(4‐Fluorophenyl)‐6‐(Naphthalen‐2‐yl)Pyridin‐2‐yl)Oxy)Acetohydrazide Toward Some Reagents for Preparing a Promising Anticancer Agents and Molecular Docking Study. Available from: [Link]

  • PubMed. (2019). Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. Bioorganic & Medicinal Chemistry, 27(18), 3979-3997. Available from: [Link]

  • MolPort. N'-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 7, 10240. Available from: [Link]

  • International Journal of Pharmaceutical and Clinical Research. (2011). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of Pharmaceutical and Clinical Research, 3(1), 14-17. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2011). Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. International Journal of Molecular Sciences, 12(11), 7876-7893. Available from: [Link]

  • PubMed. (2012). A review on biological activities and chemical synthesis of hydrazide derivatives. Current Medicinal Chemistry, 19(4), 569-612. Available from: [Link]

  • ScienceDirect. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 237-245. Available from: [Link]

  • Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Available from: [Link]

  • PubMed. (2019). Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents. Bioorganic Chemistry, 88, 102956. Available from: [Link]

  • PubMed. (2015). Synthesis and biological activity of 2-(4,5-dihydroisoxazol-5-yl)-1,3,4-oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3571. Available from: [Link]

  • ResearchGate. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Available from: [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). Available from: [Link]

  • PubChem. 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. Available from: [Link]

  • NIH National Center for Biotechnology Information. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2889. Available from: [Link]

Sources

The Emergence of Phthalazine-Based Hydrazides: A Technical Guide to Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The phthalazine scaffold, a nitrogen-containing heterocyclic system, has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the discovery and development of novel phthalazine-based hydrazide derivatives, a chemical class demonstrating considerable therapeutic potential. We will dissect the rationale behind their design, delineate synthetic methodologies, and provide detailed protocols for their biological evaluation, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights to accelerate the journey from compound synthesis to biological validation.

Introduction: The Therapeutic Promise of the Phthalazine Core

The phthalazine nucleus is a versatile pharmacophore, forming the structural backbone of several commercially available drugs such as the antihypertensive agent hydralazine and the anti-allergic medication azelastine.[1] The incorporation of a hydrazide moiety (-CONHNH2) into the phthalazine framework introduces a critical functional group known for its ability to form hydrogen bonds with biological targets, a key interaction in modulating protein function.[3][4] This combination has led to the development of derivatives with a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[1][2][5]

Recent research has highlighted the potential of these derivatives to target specific molecular pathways implicated in various diseases. For instance, certain phthalazine-based compounds have been identified as potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR), both crucial targets in cancer therapy.[3][6][7][8] This guide will delve into the strategic design of these molecules, the chemical intricacies of their synthesis, and the robust methodologies required to ascertain their biological efficacy and mechanism of action.

Synthetic Strategies: From Precursors to Bioactive Molecules

The synthesis of phthalazine-based hydrazide derivatives typically follows a multi-step pathway, commencing with the formation of the core phthalazine ring system. A common and efficient starting point is the reaction of phthalic anhydride with hydrazine hydrate.[9] Subsequent modifications allow for the introduction of the hydrazide functionality and diverse substituents, enabling the exploration of structure-activity relationships (SAR).

Generalized Synthetic Workflow

The following diagram illustrates a representative synthetic route for the preparation of phthalazine-based hydrazide derivatives. The causality behind this multi-step process lies in the sequential and controlled introduction of key functional groups to build the final complex molecule from simpler, commercially available starting materials.

G Phthalic_Anhydride Phthalic Anhydride Phthalazinone Phthalazin-1(2H)-one Phthalic_Anhydride->Phthalazinone Reaction with Hydrazine Hydrazine Hydrazine Hydrate Hydrazine->Phthalazinone Ester_Intermediate Ethyl 2-(1-oxophthalazin-2(1H)-yl)acetate Phthalazinone->Ester_Intermediate N-Alkylation Alkylating_Agent Ethyl Chloroacetate Alkylating_Agent->Ester_Intermediate Hydrazide_Intermediate 2-(1-Oxophthalazin-2(1H)-yl)acetohydrazide Ester_Intermediate->Hydrazide_Intermediate Hydrazinolysis Final_Product Phthalazine-Based Hydrazone Derivative Hydrazide_Intermediate->Final_Product Condensation Aldehyde_Ketone Aldehyde/Ketone Aldehyde_Ketone->Final_Product

Caption: Generalized synthetic scheme for phthalazine-based hydrazide derivatives.

Experimental Protocol: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

This protocol details the synthesis of a key hydrazide intermediate, which can be further modified to generate a library of derivatives.[3]

Step 1: Synthesis of 4-Benzylphthalazin-1(2H)-one

  • To a solution of 2-benzoylbenzoic acid in ethanol, add hydrazine hydrate.

  • Reflux the mixture for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-benzylphthalazin-1(2H)-one.

Step 2: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate

  • To a solution of 4-benzylphthalazin-1(2H)-one in dry acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl chloroacetate dropwise and reflux the mixture for 8-10 hours.

  • After cooling, filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude ester.

  • Purify the product by recrystallization from ethanol.

Step 3: Synthesis of 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

  • Dissolve the synthesized ester in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 6-8 hours.[3]

  • Cool the reaction mixture in an ice bath to precipitate the hydrazide.

  • Filter the solid, wash with cold ethanol, and dry to yield the final product.

Biological Evaluation: Unveiling Therapeutic Potential

A critical aspect of drug discovery is the rigorous biological evaluation of newly synthesized compounds. This section provides detailed protocols for assessing the anticancer and antimicrobial activities of phthalazine-based hydrazide derivatives.

In Vitro Anticancer Activity Assessment

The initial screening of novel compounds for anticancer activity is typically performed using in vitro cell-based assays.[10][11][12] These assays provide a rapid and cost-effective means to determine the cytotoxic and antiproliferative effects of the compounds on various cancer cell lines.[12][13]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[14]

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[6][14]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

The following diagram illustrates the workflow of a typical in vitro anticancer screening process.

G Start Synthesized Phthalazine Derivatives MTT_Assay MTT Assay for Cytotoxicity Screening Start->MTT_Assay Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Cell_Culture->MTT_Assay IC50_Determination IC50 Value Determination MTT_Assay->IC50_Determination Hit_Identification Identification of 'Hit' Compounds IC50_Determination->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay, Enzyme Inhibition) Hit_Identification->Mechanism_Study SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for in vitro anticancer drug screening.

In Vitro Antimicrobial Susceptibility Testing

The emergence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[15] Phthalazine derivatives have shown promise in this area.[1] The following protocols are standard methods for determining the antimicrobial efficacy of new compounds.[16][17][18]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[18]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[17]

This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[18]

Protocol:

  • Plate Preparation: Prepare a lawn of the test bacteria on a Mueller-Hinton Agar (MHA) plate using a sterile swab.

  • Disk Application: Impregnate sterile filter paper disks with a known concentration of the test compound and place them on the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk. A larger zone of inhibition indicates greater susceptibility of the bacteria to the compound.[18]

Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the biological evaluation of a series of phthalazine-based hydrazide derivatives allows for the elucidation of structure-activity relationships. By systematically modifying different parts of the molecule and observing the corresponding changes in biological activity, researchers can identify key structural features responsible for potency and selectivity.[19][20] For instance, the nature and position of substituents on the phthalazine ring or on the hydrazide moiety can significantly influence the compound's interaction with its biological target. This understanding is crucial for the rational design of more potent and selective lead compounds for further development.[19]

Data Presentation and Interpretation

The effective presentation of quantitative data is paramount for clear communication and interpretation of results.

Table 1: In Vitro Anticancer Activity of Selected Phthalazine-Hydrazide Derivatives
Compound IDSubstitution PatternTarget Cell LineIC50 (µM)[3][6][8][14]
PHT-HZ-01 4-benzyl, N'-phenylHCT-1161.58[8]
PHT-HZ-02 4-benzyl, N'-ethylHCT-1160.32[8]
PHT-HZ-03 4-benzyl, N'-(4-chlorophenyl)HCT-1160.64[8]
PHT-HZ-04 4-methyl, N'-(p-bromobenzyl)A-27805.53[14]
PHT-HZ-05 4-methyl, N'-propargylA-27805.20[14]
PHT-HZ-06 4-(phthalazin-1-yl)anilineVarious0.22[19]
PHT-HZ-07 4-((5-methyl-pyrazole-3-yl)amino)-2-phenylphthalazin-1-oneVarious0.031[19]

Conclusion and Future Directions

Phthalazine-based hydrazide derivatives represent a promising class of compounds with diverse therapeutic potential. This guide has provided a comprehensive overview of their rational design, synthesis, and biological evaluation. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in the field of drug discovery. Future research should focus on expanding the chemical diversity of these derivatives, exploring novel biological targets, and conducting in vivo studies to validate the therapeutic efficacy of the most promising lead compounds. The continued exploration of this chemical space holds significant promise for the development of new and effective treatments for a range of human diseases.

References

  • A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). Journal of Applied Toxicology, 39(1), 38-71. [Link]

  • A Concise Review of Synthetic Strategy, Mechanism of Action, and SAR Studies of Phthalazine Derivatives as Anticancer Agent. (2024). Research Journal of Pharmacy and Technology, 17(11), 5224-5231. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 17, 2026, from [Link]

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). Journal of Natural Products, 61(8), 1053-1055. [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2012). OIE Terrestrial Manual. [Link]

  • Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. (2018). Archiv der Pharmazie, 351(1). [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1146-1165. [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (2020). Molecules, 25(15), 3349. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. (2018). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo. Retrieved January 17, 2026, from [Link]

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Journal of the Iranian Chemical Society, 20(11), 2821-2840. [Link]

  • Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2022). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

  • In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (2022). European Journal of Clinical Microbiology & Infectious Diseases, 41(7), 1005-1023. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). United States Department of Agriculture. Retrieved January 17, 2026, from [Link]

  • Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. (2015). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 14(3), 148-163. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. (2021). Molecules, 26(16), 4991. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

  • Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). (2024). Letters in Applied NanoBioScience, 13(9), 1-13. [Link]

  • Synthesis of Novel Series of Phthalazine Derivatives with Antibacterial and Antifungal Evaluation. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

  • Synthesis and Pharmacological Profile of Hydrazide Compounds. (2022). Research Journal of Pharmacy and Technology, 15(1), 415-422. [Link]

  • Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. (2025). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2023). StatPearls. [Link]

  • Structure of biologically active phthalazine derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. (2022). Egyptian Journal of Chemistry, 65(10), 351-364. [Link]

  • Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2018). New Journal of Chemistry, 42(14), 11525-11534. [Link]

  • Synthesis of Hydrazine Derivatives (Hydrazides). (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. (2022). Pharmacia, 69(2), 433-441. [Link]

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022). Pharmaceuticals, 15(7), 803. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). Scientific Reports, 14(1), 16185. [Link]

  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review. (2020). European Journal of Medicinal Chemistry, 187, 111930. [Link]

  • Phthalazine based hydrazone as potent radical scavenger: Synthesis, spectral characterization, single crystal X-ray diffraction, DFT studies, molecular docking, ADME, antioxidant and antimicrobial activity of (E) -1-(2-substitutedbenzylidene)phthalazine derivatives. (2024). Journal of Molecular Structure, 1300, 137255. [Link]

  • Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. (2014). Iranian Journal of Pharmaceutical Research, 13(3), 935-943. [Link]

  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing. Retrieved January 17, 2026, from [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Advances, 14(19), 13027-13043. [Link]

Sources

The Phthalazinone Nucleus: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone core, a fused nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its remarkable synthetic versatility and its ability to interact with a wide array of biological targets.[1][2] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of phthalazinone derivatives, offering field-proven insights for researchers engaged in their design and development. We will delve into the key structural modifications that govern the potency and selectivity of these compounds against various therapeutic targets, including Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphodiesterases (PDEs). This guide is intended to serve as a practical resource, bridging the gap between fundamental research and the strategic design of novel phthalazinone-based therapeutics.

The Phthalazinone Core: A Foundation for Diverse Bioactivity

The phthalazinone structure, characterized by a benzo-fused pyridazinone ring, offers a unique three-dimensional arrangement of hydrogen bond donors and acceptors, as well as a modifiable aromatic surface. This inherent structural feature allows for tailored interactions with the active sites of various enzymes and receptors, leading to a broad spectrum of pharmacological activities.[2] Phthalazinone derivatives have demonstrated significant potential as anticancer, anti-inflammatory, antiviral, and cardiovascular agents.[2][3][4][5][6] The synthetic accessibility of the phthalazinone nucleus further enhances its appeal, allowing for the systematic exploration of chemical space to optimize biological activity.[7][8]

Decoding the Structure-Activity Relationship: Key Therapeutic Targets

The biological activity of phthalazinone derivatives is intricately linked to the nature and position of substituents on the core structure. Understanding these relationships is paramount for the rational design of potent and selective inhibitors.

PARP Inhibition: A Paradigm of Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in the DNA damage repair pathway, particularly those with BRCA1/2 mutations.[9] The phthalazinone scaffold is a cornerstone of several potent PARP inhibitors, including the FDA-approved drug Olaparib.[9][10][11]

Core SAR Insights for PARP Inhibition:

  • The Phthalazinone Core: The lactam moiety of the phthalazinone ring is crucial for activity, forming key hydrogen bond interactions with the nicotinamide binding pocket of the PARP enzyme.[9]

  • Substitution at the 4-position: Bulky aromatic or heteroaromatic groups at this position are generally favored for potent inhibition. For instance, in Olaparib, a cyclopropylcarbonylpiperazinyl-substituted phenyl ring occupies this position, contributing to strong binding affinity.[10]

  • Linker to the 4-position substituent: The nature and length of the linker connecting the phthalazinone core to the 4-position substituent significantly impact activity.[10][11]

  • Modifications on the Benzene Ring: Substitution on the fused benzene ring of the phthalazinone core can modulate physicochemical properties and target engagement.

Illustrative SAR for PARP-1 Inhibitors:

Compound ID4-Position SubstituentLinkerPARP-1 IC50 (nM)Reference
Olaparib4-(Cyclopropylcarbonyl)piperazin-1-ylPhenyl5[10]
B16Not specified in abstractNot specified in abstract7.8[12]
DLC-1Dithiocarboxylate fragmentNot specified in abstract<0.2[13]
30 N-((1-(4-fluorobenzyl)piperidin-4-yl)methyl)Benzamide8.18[14]

Logical Workflow for PARP Inhibitor Design:

SAR_Workflow_PARP start Start: Phthalazinone Scaffold core Core SAR Analysis Phthalazinone lactam is key H-bond interactions start->core substituent 4-Position Modification Explore bulky (hetero)aromatic groups Optimize linker length & flexibility core->substituent physchem Benzene Ring Substitution Modulate solubility & metabolic stability substituent->physchem evaluation In Vitro Evaluation PARP-1 enzyme assay Cellular PARylation assay physchem->evaluation evaluation->core Iterative Refinement optimization Lead Optimization Improve potency & ADME properties evaluation->optimization in_vivo In Vivo Studies optimization->in_vivo Synthesis_Workflow start Starting Materials | {2-Acylbenzoic Acid | Hydrazine Hydrate} reaction Cyclocondensation Reaction Solvent: Ethanol or Acetic Acid Reflux start->reaction workup Reaction Work-up Cooling to room temperature Precipitation of product reaction->workup purification Purification Recrystallization or Column Chromatography workup->purification characterization Characterization | {NMR, Mass Spectrometry, IR} purification->characterization

Caption: General workflow for the synthesis of 4-substituted phthalazin-1(2H)-ones.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of the appropriate 2-acylbenzoic acid (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid, add hydrazine hydrate (1.2-1.5 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent (e.g., ethanol or diethyl ether).

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy. [4][12][15]

In Vitro PARP-1 Inhibition Assay

This protocol describes a common method to assess the inhibitory activity of phthalazinone compounds against the PARP-1 enzyme. [10][11] Step-by-Step Protocol:

  • Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA, NAD+, biotinylated NAD+, streptavidin-coated plates, anti-PAR antibody, and a suitable detection system (e.g., colorimetric or chemiluminescent).

  • Assay Procedure:

    • Coat a 96-well plate with streptavidin.

    • In a separate reaction plate, incubate the PARP-1 enzyme with activated DNA in the presence of varying concentrations of the test compound.

    • Initiate the PARPylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

    • Stop the reaction and transfer the reaction mixture to the streptavidin-coated plate to capture the biotinylated PAR polymers.

    • Detect the amount of incorporated PAR using an anti-PAR antibody followed by a secondary antibody conjugated to a detection enzyme (e.g., HRP).

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PARP-1 activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The phthalazinone scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The deep understanding of the structure-activity relationships for various biological targets, as outlined in this guide, is crucial for the continued success in this field. Future research will likely focus on the development of phthalazinone derivatives with improved target selectivity, enhanced pharmacokinetic profiles, and novel mechanisms of action. The integration of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of the next generation of phthalazinone-based drugs.

References

  • Yuan, Y., et al. (2020). Design and Synthesis of Novel Phthalazinone Derivatives As Potent poly(ADP-ribose)polymerase 1 Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1349-1358. Available from: [Link]

  • de la Torre, M. C., et al. (2024). Mechanism of action of phthalazinone derivatives against rabies virus. Antiviral Research, 224, 105838. Available from: [Link]

  • Sangshetti, J., et al. (2019). Pharmacological activities of various phthalazine and phthalazinone derivatives. Bioorganic & Medicinal Chemistry, 27(14), 2965-2984. Available from: [Link]

  • Terán, C., & Vila, N. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 1-18. Available from: [Link]

  • Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International, 27(6), 1-15. Available from: [Link]

  • Alam, M. S., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. Archiv der Pharmazie, 349(2), 115-127. Available from: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(8), 2035. Available from: [Link]

  • Arya, G. C., et al. (2021). Pharmacological activities of various phthalazine and phthalazinone derivatives. Mini-Reviews in Medicinal Chemistry, 21(15), 2056-2075. Available from: [Link]

  • Chen, J., et al. (2024). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. Bioorganic Chemistry, 145, 107147. Available from: [Link]

  • Munin, J., et al. (2017). Synthesis of new phthalazinedione derivatives. Molbank, 2017(2), M940. Available from: [Link]

  • El-Gendy, Z., & Morsy, N. (2011). Novel Synthesis of Some Phthalazinone Derivatives. Journal of the Chinese Chemical Society, 58(4), 476-482. Available from: [Link]

  • El-Naggar, M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20, 2735-2751. Available from: [Link]

  • Ghandi, M., et al. (2021). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 26(11), 3326. Available from: [Link]

  • Abdel-Gawad, N. M., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances, 14, 20138-20158. Available from: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(8), 2035. Available from: [Link]

  • Kaur, M., et al. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228-2245. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2021). Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. RSC Advances, 11, 2873-2886. Available from: [Link]

  • Wang, Y., et al. (2023). Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Letters in Drug Design & Discovery, 20(1), 108-122. Available from: [Link]

  • Terán, C., & Vila, N. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 161, 1-18. Available from: [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591. Available from: [Link]

  • Singh, S., et al. (2017). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo, 15(1), 1-10. Available from: [Link]

  • Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. European Journal of Medicinal Chemistry, 90, 1-2. Available from: [Link]

  • Singh, S., et al. (2010). Pharmacological action and SAR of Phthalazine derivatives-A Review. International Journal of Chemical and Analytical Science, 1(5), 79-87. Available from: [Link]

  • Ghorab, M. M., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(11), 1700183. Available from: [Link]

  • Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 1-2. Available from: [Link]

  • Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. Available from: [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14, 12695-12711. Available from: [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Cytotoxicity of Novel β-Ala-Phthalazine-Based Derivatives as VEGFR2 Inhibitors and Apoptosis-Inducers Against Liver Cancer. Polycyclic Aromatic Compounds, 42(5), 2267-2283. Available from: [Link]

  • Vila, N., & Terán, C. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 90, 1-2. Available from: [Link]

  • Kumar, R. R., et al. (2023). SAR of piperazine bearing phthalazinone derivatives. International Journal of Molecular Sciences, 24(8), 7545. Available from: [Link]

  • Khalil, N. A., et al. (2013). Novel 4-substituted-2(1H)-phthalazinone derivatives: synthesis, molecular modeling study and their effects on α-receptors. Archives of Pharmacal Research, 36(6), 671-683. Available from: [Link]

  • Kagayama, K., et al. (2009). Synthesis and Biological Evaluation of Novel Phthalazinone Derivatives As Topically Active Phosphodiesterase 4 Inhibitors. Bioorganic & Medicinal Chemistry, 17(10), 3660-3669. Available from: [Link]

  • van der Velden, N. S., et al. (2019). Alkynamide phthalazinones as a new class of TbrPDEB1 inhibitors (Part 2). European Journal of Medicinal Chemistry, 178, 1-15. Available from: [Link]

Sources

Synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide from phthalic anhydride

This guide details a reliable and scalable three-step synthesis for 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide starting from a readily available derivative of phthalic anhydride. By constructing the core phthalazinone acetic acid intermediate first, followed by a robust esterification and hydrazinolysis sequence, this pathway provides a clear and efficient route to a versatile building block for drug discovery and development. The methodologies and principles described herein are grounded in established chemical literature and provide a solid foundation for researchers in the field. [5][12]

References

  • Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed.
  • Synthesis, biological evaluation and molecular modeling studies of phthalazin-1(2H)-one derivatives as novel cholinesterase inhibitors. RSC Publishing.
  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. JOCPR.
  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. Wiley Online Library.
  • Synthesis and Preliminary Biological Evaluation of New Phthalazinone Derivatives with PARP-1 and Cholinesterase Inhibitory Activities. Bentham Science.
  • Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Phthalic anhydride (PA): a valuable substrate in organic transformations. RSC Publishing.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing SL.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
  • A Technical Guide to the Historical Synthesis of Phthalazone. Benchchem.
  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. ResearchGate.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. National Institutes of Health (NIH).
  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. MySkinRecipes.
  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetic acid. BLDpharm.
  • 2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETIC ACID. ChemBK.
  • STUDY OF HYDRAZINOLYSIS OF METHYL-3-(4-ALLYL-3 -SUBSTITUTED-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOATES. Proceedings of the YSU B: Chemical and Biological Sciences.

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This molecule serves as a pivotal intermediate in the synthesis of a wide array of heterocyclic compounds with significant pharmacological interest. The core of this molecule is the phthalazin-1(2H)-one scaffold, a privileged structure in medicinal chemistry renowned for its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This guide is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthetic utility and chemical behavior of this versatile compound.

Molecular Structure and Physicochemical Properties

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a heterocyclic compound featuring a phthalazinone ring system linked to an acetohydrazide moiety. The presence of the hydrazide functional group makes it a highly reactive and valuable building block for the synthesis of more complex molecular architectures, particularly through condensation reactions with carbonyl compounds.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₁₀N₄O₂Defines the elemental composition and molecular weight.
Molecular Weight 218.22 g/mol Influences diffusion, solubility, and pharmacokinetic properties.
logP ~0.5 - 1.5Indicates the lipophilicity of the molecule, affecting its membrane permeability and absorption.
Topological Polar Surface Area (TPSA) ~90 - 110 ŲA key descriptor for predicting drug transport properties, including intestinal absorption and blood-brain barrier penetration.
pKa (acidic) ~9.0 - 10.0 (amide N-H)The acidity of the amide proton.
pKa (basic) ~2.0 - 3.0 (hydrazine N)The basicity of the terminal nitrogen of the hydrazide.
Solubility Sparingly soluble in water; soluble in polar organic solvents like DMSO and DMF.Affects formulation and bioavailability.

Note: These values are estimations based on computational models and data from analogous compounds.

Synthesis and Characterization

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is typically achieved through a two-step process starting from a suitable phthalazinone precursor. The general synthetic strategy involves N-alkylation followed by hydrazinolysis.[5]

Synthetic Pathway

The synthesis commences with the N-alkylation of a 4-substituted-2H-phthalazin-1-one with an ethyl haloacetate, followed by the hydrazinolysis of the resulting ester to yield the desired acetohydrazide.

Synthesis_Pathway Phthalazinone 4-Substituted-2H- phthalazin-1-one Ester Ethyl 2-(4-substituted-1-oxo- phthalazin-2(1H)-yl)acetate Phthalazinone->Ester Ethyl chloroacetate, Base (e.g., K2CO3), Solvent (e.g., DMF) Acetohydrazide 2-(4-Substituted-1-oxo- phthalazin-2(1H)-yl)acetohydrazide Ester->Acetohydrazide Hydrazine hydrate (NH2NH2·H2O), Solvent (e.g., Ethanol), Reflux

Caption: General synthetic route to 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

Step 1: Synthesis of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • To a solution of 4-substituted-2H-phthalazin-1-one (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford the pure ester.

Step 2: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

  • Suspend the ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1.0 eq) in ethanol.

  • Add hydrazine hydrate (5.0 eq) to the suspension.

  • Reflux the reaction mixture for 6-8 hours, monitoring the disappearance of the starting material by TLC.[5]

  • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the desired acetohydrazide.

Spectroscopic Characterization (Expected)

The structure of the synthesized compound should be confirmed using various spectroscopic techniques.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would include aromatic protons of the phthalazinone ring, a singlet for the methylene protons adjacent to the carbonyl group, and exchangeable protons for the N-H groups of the hydrazide and the phthalazinone lactam.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Characteristic peaks for the carbonyl carbons of the amide and the hydrazide, as well as aromatic carbons and the methylene carbon.

  • FT-IR (KBr, cm⁻¹): Prominent absorption bands are expected for N-H stretching (hydrazide and amide), C=O stretching (amide and hydrazide), and C=N stretching of the phthalazinone ring.

  • Mass Spectrometry (ESI-MS): The molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight should be observed.

Chemical Reactivity and Synthetic Utility

The primary utility of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide lies in its reactive hydrazide moiety, which serves as a versatile handle for constructing a variety of heterocyclic systems and other derivatives.

Formation of Hydrazones

The most common reaction of acetohydrazides is their condensation with aldehydes and ketones to form hydrazones.[6][7] This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Hydrazone_Formation Acetohydrazide 2-(4-Oxo-3,4-dihydrophthalazin- 1-yl)acetohydrazide Hydrazone N'-Alkylidene/Arylmethylidene-2- (4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Acetohydrazide->Hydrazone Carbonyl Aldehyde or Ketone (R1-CO-R2) Carbonyl->Hydrazone Acid catalyst (e.g., acetic acid), Solvent (e.g., Ethanol), Reflux

Caption: General scheme for the synthesis of hydrazones.

Experimental Protocol for Hydrazone Synthesis:

  • Dissolve 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add the corresponding aldehyde or ketone (1.0 - 1.2 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry.

  • Recrystallize from a suitable solvent if necessary to obtain the pure hydrazone.[8]

The resulting hydrazones are often biologically active compounds themselves or can serve as intermediates for further cyclization reactions to form triazoles, oxadiazoles, and other important heterocyclic systems.[9]

Biological Significance and Therapeutic Potential

The phthalazinone core is a well-established pharmacophore, and its derivatives have been reported to exhibit a wide range of biological activities.[1][10] While the specific biological profile of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is not extensively studied, its derivatives are of significant interest in drug discovery.

Anticancer Activity

Many phthalazinone derivatives have shown potent anticancer activity. For instance, Olaparib, a PARP inhibitor used in cancer therapy, contains a phthalazinone moiety.[][12] The acetohydrazide can be used to synthesize novel hydrazones and other derivatives that can be screened for their cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

Hydrazones are a class of compounds known for their antimicrobial properties.[13] By condensing the title acetohydrazide with various aromatic and heterocyclic aldehydes, a library of novel hydrazones can be generated and evaluated for their antibacterial and antifungal activities.

Allosteric Inhibition

Recent studies have highlighted the potential of phthalazinone derivatives as allosteric inhibitors of enzymes such as DNA methyltransferase 3A (DNMT3A), which are implicated in diseases like acute myeloid leukemia.[3][14] The structural framework of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide provides a foundation for designing novel allosteric modulators.

Conclusion

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a valuable and versatile chemical intermediate. Its synthesis is straightforward, and its reactive hydrazide functionality allows for the facile creation of a diverse range of derivatives, most notably hydrazones. The established pharmacological importance of the phthalazinone scaffold, coupled with the known biological activities of hydrazones, makes this compound and its derivatives highly attractive targets for further investigation in the fields of medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers looking to explore the chemistry and potential applications of this promising molecule.

References

  • Vila, N., et al. (2015). Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery. European Journal of Medicinal Chemistry, 97, 462-482.
  • Terán, C., et al. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 443-466.
  • Hernandez, I., et al. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. ACS Medicinal Chemistry Letters, 15(5), 590-594. Available from: [Link]

  • Faidallah, H. M., et al. (2018). Design and Synthesis of Hydrazide-Hydrazones Based 2-Oxonicotinonitrile Derivatives as Potential Antimicrobial Agents. Journal of Pharmaceutical and Applied Chemistry, 4(2), 125-131. Available from: [Link]

  • eScholarship, University of California. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A. Available from: [Link]

  • Mahmoud, R., & El-Magd, W. A. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. Journal of Chemical Research, 2012(2), 79-84.
  • Organic Chemistry Portal. Hydrazone synthesis. Available from: [Link]

  • Scite. Preparation of Hydrazones: Acetophenone Hydrazone. Available from: [Link]

  • Malinowski, Z., et al. (2021). The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. Molecules, 26(15), 4488.
  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. Available from: [Link]

  • Science of Synthesis. (2005). Product Class 17: Hydrazones. Thieme Chemistry.
  • Lee, B., et al. (2011). Synthesis of azines in solid state: reactivity of solid hydrazine with aldehydes and ketones. Organic Letters, 13(24), 6386-6389. Available from: [Link]

  • Al-Obaydi, J. M., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(1), 253-261.
  • Isloor, A. M., et al. (2014). Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Systems. Medicinal Chemistry Research, 23, 3144–3156.
  • El-Gazzar, A. R. B. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Der Pharma Chemica, 7(1), 234-266.
  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Available from: [Link]

  • PubChem. 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. Available from: [Link]

  • Kant, P., et al. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research, 8(4).
  • ResearchGate. (2011). ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. ChemInform, 42(49).
  • Grey, A. C., et al. (2018). Hydrazide-based reactive matrices for the sensitive detection of aldehydes and ketones by MALDI mass spectrometry imaging. Chemical Communications, 54(76), 10732-10735. Available from: [Link]

  • Singh, R., & Singh, A. (2023). 2,3- dihydrophthalazine-1,4-diones and comparative study of physicochemical properties of synthesized compounds and their Tautomeric forms. Journal of Chemical and Pharmaceutical Research, 15(8), 1-8.
  • Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Available from: [Link]

Sources

Methodological & Application

Application Notes and Protocols: The 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Medicinal Chemists

Introduction: A Privileged Scaffold in Drug Discovery

The phthalazinone core is a nitrogen-containing heterocyclic structure that has garnered significant attention in medicinal chemistry.[1] Regarded as a "privileged scaffold," its derivatives have been shown to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[2] These activities include anticancer, anti-inflammatory, antihypertensive, antidiabetic, and antimicrobial effects.[2][3][4] The versatility of the phthalazinone nucleus makes it an attractive starting point for the design and development of novel therapeutic agents.[1]

This guide focuses on a key intermediate, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide . The strategic importance of this molecule lies in its bifunctional nature: it retains the biologically active phthalazinone core while incorporating a highly versatile acetohydrazide side chain. The hydrazide group (-CONHNH₂) is a potent nucleophile and a valuable synthetic handle. It serves as a gateway for creating extensive libraries of derivative compounds, such as Schiff bases, oxadiazoles, triazoles, and pyrazoles, by reacting with a variety of electrophiles.[5][6] Hydrazides and their derivatives are well-known for their broad biological activities, in part due to the azometine proton (-NHN=CH-) which can form critical hydrogen bonds with biological targets.[6][7]

This document provides detailed protocols for the synthesis of the title compound and its subsequent application in screening cascades for anticancer and anti-inflammatory activities, reflecting the most prominent therapeutic potentials of this scaffold.

Part 1: Synthesis of the Core Intermediate

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is typically achieved through a reliable two-step process starting from a precursor phthalazinone. The general strategy involves N-alkylation with an ethyl acetate moiety followed by hydrazinolysis to form the desired hydrazide.

Protocol 1: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

This protocol is adapted from established methods for synthesizing similar phthalazinone acetohydrazides.[7][8]

Step 1: Synthesis of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • Rationale: This step introduces the acetate side chain onto the nitrogen atom of the phthalazinone ring via a nucleophilic substitution reaction. Anhydrous conditions are crucial to prevent hydrolysis of the ester and the base.

  • Reagents & Equipment:

    • 4-substituted-2H-phthalazin-1-one (1 equivalent)

    • Ethyl chloroacetate (1.2 equivalents)

    • Anhydrous potassium carbonate (K₂CO₃) (2 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • To a solution of the starting phthalazinone in anhydrous DMF, add anhydrous K₂CO₃.

    • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phthalazinone nitrogen.

    • Add ethyl chloroacetate dropwise to the suspension.

    • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and pour it into ice-cold water.

    • A solid precipitate of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate will form.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Recrystallize from ethanol if further purification is needed.

Step 2: Hydrazinolysis to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

  • Rationale: This is a classic conversion of an ester to a hydrazide. Hydrazine hydrate acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group. Refluxing in ethanol provides the necessary thermal energy for the reaction to proceed efficiently.[8][9]

  • Reagents & Equipment:

    • Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 equivalent)

    • Hydrazine hydrate (99%) (3-5 equivalents)

    • Ethanol (95%)

    • Round-bottom flask, magnetic stirrer, heating mantle, condenser

  • Procedure:

    • Dissolve the ester intermediate in ethanol in a round-bottom flask.

    • Add hydrazine hydrate to the solution.

    • Reflux the mixture for 6-10 hours. The progress can be monitored by TLC.

    • After the reaction is complete, reduce the volume of ethanol by distillation.[9]

    • Cool the concentrated solution in an ice bath. The desired acetohydrazide product will precipitate as a solid.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in vacuo.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrazinolysis Phthalazinone Phthalazinone Reagents1 Ethyl Chloroacetate, K₂CO₃, DMF Phthalazinone->Reagents1 Ester Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate Hydrazide 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Target Compound) Reagents2 Hydrazine Hydrate, Ethanol Ester->Reagents2 Reagents1->Ester 80-90°C, 6-8h Reagents2->Hydrazide Reflux, 6-10h

Caption: General two-step synthesis of the target acetohydrazide.

Part 2: Application in Anticancer Drug Discovery

Phthalazinone derivatives have shown significant promise as anticancer agents, often by targeting key enzymes in cell signaling pathways such as receptor tyrosine kinases.[7] Derivatives of the title compound have demonstrated potent activity against breast and colon cancer cell lines, frequently through the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[7][8]

Proposed Mechanism of Action: EGFR/VEGFR-2 Inhibition

The phthalazinone scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases like EGFR and VEGFR-2. Inhibition of these receptors disrupts downstream signaling pathways (e.g., RAS/RAF/MEK/ERK and PI3K/AKT/mTOR) that are critical for cancer cell proliferation, survival, and angiogenesis. The derivatized hydrazide moiety can form additional hydrogen bonds and hydrophobic interactions within the active site, enhancing binding affinity and inhibitory potency.[8]

Anticancer Signaling Pathway Diagram

Anticancer_Mechanism cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes Compound Phthalazinone Derivative EGFR EGFR/VEGFR-2 Compound->EGFR Inhibition RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT Angiogenesis Angiogenesis EGFR->Angiogenesis Proliferation Proliferation RAS_RAF->Proliferation Survival Survival PI3K_AKT->Survival

Caption: Inhibition of EGFR/VEGFR-2 signaling by phthalazinone derivatives.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol allows for the determination of a compound's cytotoxic effects and its IC₅₀ (half-maximal inhibitory concentration) value.[10][11]

  • Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Materials:

    • Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HCT-116 for colon cancer).[7][8]

    • Complete culture medium (e.g., DMEM with 10% FBS).

    • Test compounds dissolved in DMSO (stock solution).

    • MTT solution (5 mg/mL in PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well microplates, CO₂ incubator, microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

    • Prepare serial dilutions of the test compounds in the culture medium. The final DMSO concentration should be <0.5%.

    • Remove the old medium and treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Erlotinib for EGFR-positive lines).[8]

    • Incubate for 48 hours.

    • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ values from the dose-response curves.

Table 1: Example Cytotoxicity Data for Phthalazinone Derivatives
Compound IDTarget Cell LineIC₅₀ (µM)Reference
12d MDA-MB-2310.57[8]
11d MDA-MB-2310.92[8]
Erlotinib (Control) MDA-MB-2311.02[8]
11h MGC-8032.0[12]
11h MCF-74.5[12]
5-FU (Control) MGC-8035.2[12]

Part 3: Application in Anti-inflammatory Drug Discovery

The hydrazide and phthalazine moieties are both associated with anti-inflammatory properties.[5][13] Research has shown that derivatives can act as inhibitors of cyclooxygenase (COX) enzymes or modulate other inflammatory pathways, such as the NLRP3 inflammasome.[13][14]

Proposed Mechanism of Action: COX Inhibition / NLRP3 Attenuation
  • COX Inhibition: Similar to traditional NSAIDs, these compounds can fit into the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.

  • NLRP3 Inflammasome Attenuation: Some hydrazide-containing molecules have been shown to block the activation of the NLRP3 inflammasome, a key component of the innate immune system.[13] This prevents the maturation and release of the pro-inflammatory cytokine IL-1β, a potent mediator of inflammation.

Inflammatory Pathway Diagram

Anti_Inflammatory_Mechanism cluster_pathways Inflammatory Pathways Compound Phthalazinone Derivative COX COX-1 / COX-2 Compound->COX Inhibition NLRP3 NLRP3 Inflammasome Compound->NLRP3 Attenuation Inflammation Inflammation (Prostaglandins, IL-1β) COX->Inflammation NLRP3->Inflammation

Caption: Potential anti-inflammatory mechanisms of phthalazinone derivatives.

Protocol 3: In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.[14]

  • Rationale: The injection of carrageenan into the rat paw induces a localized, acute inflammatory response characterized by edema (swelling). The ability of a pre-administered compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.

  • Materials:

    • Wistar rats (150-200 g).

    • 1% Carrageenan solution in saline.

    • Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Reference drug (e.g., Diclofenac sodium, Indomethacin).[14]

    • Plebismometer or digital calipers.

  • Procedure:

    • Divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).

    • Administer the test compounds and reference drug orally or intraperitoneally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume (or thickness) immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) (Vₜ).

    • Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vₜ - V₀)control - (Vₜ - V₀)treated ] / (Vₜ - V₀)control * 100

Table 2: Example In Vivo Anti-inflammatory Activity
Compound IDDose (mg/kg)Max. Edema Inhibition (%)Reference
4b 10054.1[14]
4m 10048.6[14]
4o 10038.1[14]
Diclofenac Sodium 5037.8[14]

Part 4: Derivatization Strategies for Library Synthesis

The true power of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is its role as a versatile intermediate. The terminal -NH₂ of the hydrazide is a reactive nucleophile that can be used to generate large, diverse libraries of molecules for screening.

  • Formation of Hydrazones (Schiff Bases): Condensation with various aromatic or heterocyclic aldehydes and ketones yields N'-substituted-benzylidene acetohydrazides. This is one of the most common and straightforward derivatization methods.[9][15]

  • Synthesis of 1,3,4-Oxadiazoles: Cyclization of the hydrazide, often after acylation, can be achieved using reagents like phosphoryl chloride (POCl₃) to form the stable 1,3,4-oxadiazole ring, another important pharmacophore.[5][9]

  • Synthesis of 1,2,4-Triazoles: Reaction with isothiocyanates followed by cyclization is a common route to triazole derivatives, which have a wide range of biological activities.[16]

Derivatization Workflow Diagram

Derivatization_Workflow Hydrazide 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Aldehyde Aldehyde/Ketone (R-CHO) Hydrazide->Aldehyde AcylHalide Acyl Halide then POCl₃ Hydrazide->AcylHalide Isothiocyanate Isothiocyanate (R-NCS) Hydrazide->Isothiocyanate Hydrazone Hydrazone (Schiff Base) Aldehyde->Hydrazone Condensation Oxadiazole 1,3,4-Oxadiazole Derivative AcylHalide->Oxadiazole Cyclization Triazole 1,2,4-Triazole Derivative Isothiocyanate->Triazole Cyclization

Caption: Common derivatization pathways from the core acetohydrazide.

References

  • ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. (2015). ChemInform.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry.
  • Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. (2023). European Chemical Bulletin.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). Scientific Reports. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. Available at: [Link]

  • Synthesis, Characterization, and Biologic Activity of New Acyl Hydrazides and 1,3,4-Oxadiazole Derivatives. (2013). Molecules. Available at: [Link]

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. International Journal of PharmTech Research.
  • Synthesis and Anti-inflammatory Activity of Some New 1,2,3-Benzotriazine Derivatives Using 2-(4-Oxo-6-phenylbenzo[d][2][3][4]triazin-3(4H)-yl)acetohydrazide as a Starting Material. (2018). ResearchGate. Available at: [Link]

  • Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. (2022). Molecules. Available at: [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2018). American Journal of PharmTech Research. Available at: [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (2016). Scientific Reports. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Med chem. Available at: [Link]

  • The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. (2020). Molecules. Available at: [Link]

  • First-in-Class Hydrazide-Based HDAC6 Selective Inhibitor with Potent Oral Anti-Inflammatory Activity by Attenuating NLRP3 Inflammasome Activation. (2022). Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014). European Journal of Medicinal Chemistry. Available at: [Link]

  • A review on biological activities and chemical synthesis of hydrazide derivatives. (2012). Current Medicinal Chemistry. Available at: [Link]

  • 1,4-Dihydroquinazolin-3(2H)-yl benzamide derivatives as anti-inflammatory and analgesic agents with an improved gastric profile: Design, synthesis, COX-1/2 inhibitory activity and molecular docking study. (2019). Bioorganic Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to the Development of Anticancer Agents from 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Phthalazinone Scaffold - A Privileged Core in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. The phthalazinone core is one such "privileged scaffold."[1][2] This nitrogen-rich heterocyclic system is a structural feature in numerous bioactive compounds, demonstrating a remarkable versatility that has led to the successful design and development of novel anticancer drugs.[3] Phthalazinone derivatives have been shown to target a wide array of critical cancer-related receptors and enzymes, including PARP, EGFR, VEGFR-2, and Aurora kinases.[1][3]

This guide focuses on a key building block: 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide . The strategic importance of this molecule lies in its acetohydrazide moiety (a hydrazide functional group), which serves as a versatile chemical handle.[4][5] This functional group allows for the systematic and efficient synthesis of large libraries of derivatives through molecular hybridization. By coupling the phthalazinone core with other pharmacophores, researchers can modulate the compound's pharmacological profile to enhance potency, improve selectivity, and potentially overcome drug resistance mechanisms.[6]

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals, detailing the synthesis of the core scaffold, strategies for derivatization, and robust protocols for in vitro and in vivo evaluation.

PART 1: Synthesis of the Core Intermediate: 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

The synthesis of the title acetohydrazide is a critical first step. It is typically achieved in a two-step sequence starting from a readily available phthalazinone precursor. The protocol below uses 4-benzyl-2H-phthalazin-1-one as a representative starting material, a common choice in published literature.[4]

Rationale for the Synthetic Pathway

The chosen pathway involves an initial N-alkylation followed by hydrazinolysis.

  • Step 1 (N-Alkylation): The nitrogen at the 2-position of the phthalazinone ring is a strong nucleophile. A chemoselective N-alkylation is performed using an ethyl haloacetate (e.g., ethyl chloroacetate or bromoacetate) in the presence of a weak base like potassium carbonate (K₂CO₃).[4] K₂CO₃ is sufficiently basic to deprotonate the N-H of the phthalazinone, enhancing its nucleophilicity, without causing significant hydrolysis of the ester. This regioselective reaction is favored over O-alkylation due to the higher nucleophilicity of the nitrogen atom in this system.[4]

  • Step 2 (Hydrazinolysis): The resulting ester is converted to the desired hydrazide using hydrazine hydrate (N₂H₄·H₂O). Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing the ethoxy group to form the stable acetohydrazide.[4][7] This reaction is typically driven to completion by using an excess of hydrazine hydrate and heating under reflux.

Visualized Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis Start 4-Benzyl-2H-phthalazin-1-one Reagent1 Ethyl Chloroacetate (ClCH₂COOEt) Anhydrous K₂CO₃ Acetone/DMF, Reflux Start->Reagent1 Intermediate Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate Reagent1->Intermediate Reagent2 Hydrazine Hydrate (N₂H₄·H₂O) Ethanol, Reflux Intermediate->Reagent2 Product 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Core Intermediate) Reagent2->Product

Caption: Synthetic pathway for the core hydrazide intermediate.

Detailed Synthesis Protocol

Protocol 1A: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (Intermediate)

  • To a solution of 4-benzyl-2H-phthalazin-1-one (1 equivalent) in a suitable solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from ethanol to yield the pure ester intermediate.

Protocol 1B: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (Final Product)

  • Dissolve the synthesized ester intermediate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Heat the mixture to reflux for 4-8 hours. The formation of a precipitate may be observed.

  • Monitor the reaction by TLC until the starting ester is completely consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain the pure 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide.[4]

PART 2: Derivatization Strategies for Library Development

The true potential of the core intermediate is realized through the derivatization of its terminal hydrazide group. This enables the creation of diverse chemical libraries for screening.

Rationale for Molecular Hybridization

The goal of creating derivatives is to explore the chemical space around the phthalazinone core. By attaching different moieties, we can influence properties like:

  • Target Binding: Introduce groups that form specific hydrogen bonds, hydrophobic interactions, or ionic bonds with the target protein (e.g., a kinase ATP-binding pocket).[8]

  • Physicochemical Properties: Modify solubility, lipophilicity (LogP), and metabolic stability to improve drug-like characteristics.

  • Selectivity: Fine-tune the structure to enhance binding to the desired cancer target while minimizing off-target effects.

Common Derivatization Pathways

Derivatization_Pathways cluster_A Hydrazone Formation cluster_B Semicarbazide Formation cluster_C Heterocyclic Cyclization Core Core Acetohydrazide (R-CO-NHNH₂) ReagentA Aldehyde/Ketone (R'CHO / R'COR'') Core->ReagentA Condensation ReagentB Isocyanate/Isothiocyanate (R'NCO / R'NCS) Core->ReagentB Addition ReagentC CS₂ then Alkylation or Acid Chloride Core->ReagentC Multi-step ProductA Hydrazone Derivatives (R-CO-NHN=CRR') ReagentA->ProductA ProductB Semicarbazide/ Thiosemicarbazide Derivatives ReagentB->ProductB ProductC Oxadiazole/Triazole Derivatives ReagentC->ProductC

Caption: Key strategies for derivatizing the acetohydrazide core.

PART 3: In Vitro Evaluation of Anticancer Activity

Once a library of compounds is synthesized, the next crucial phase is to screen them for biological activity. The initial step is typically a broad cytotoxicity assay against a panel of cancer cell lines.

Protocol: Cell Viability Assessment using MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell viability.[9] Its principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[10] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Materials and Reagents:

  • Selected cancer cell lines (e.g., MCF-7 breast, A-2780 ovarian, NCI-H460 lung).[2][6]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Synthesized phthalazinone derivatives (dissolved in DMSO to make stock solutions).

  • MTT solution (5 mg/mL in sterile PBS).

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS).[10][11]

  • 96-well flat-bottom plates.

Step-by-Step Methodology:

  • Cell Seeding: Harvest cancer cells during their exponential growth phase. Perform a cell count and adjust the concentration to 5x10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Carefully aspirate the old medium from the wells and add 100 µL of medium containing the various concentrations of your test compounds. Include appropriate controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Blank: Wells with medium only (no cells) for background correction.

  • Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[11]

Data Analysis and Interpretation:

  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value. This is a key metric for comparing the potency of different derivatives.[12]

Data Presentation: Structure-Activity Relationship (SAR)

Summarize the IC₅₀ values in a table to facilitate the analysis of Structure-Activity Relationships (SAR). This analysis is crucial for identifying which chemical modifications lead to improved anticancer activity.

Table 1: Hypothetical Cytotoxicity Data for Phthalazinone Derivatives

Compound IDR Group (Modification)IC₅₀ (µM) vs. MCF-7 (Breast)IC₅₀ (µM) vs. A-2780 (Ovarian)IC₅₀ (µM) vs. NCI-H460 (Lung)
Core -NH₂> 100> 100> 100
HZ-01 Hydrazone (4-Cl-Phenyl)15.225.818.4
HZ-02 Hydrazone (4-OCH₃-Phenyl)8.512.19.7
HZ-03 Hydrazone (Pyridine-4-yl)5.37.66.1
Doxorubicin Reference Drug0.81.11.5

From this hypothetical data, a preliminary SAR can be deduced: derivatization into hydrazones significantly increases potency. The presence of an electron-donating methoxy group (HZ-02) is more favorable than an electron-withdrawing chloro group (HZ-01). Furthermore, incorporating a heterocyclic pyridine ring (HZ-03) provides the best activity in this series, suggesting a key interaction point for the nitrogen atom.

PART 4: Elucidating the Mechanism of Action

Identifying a potent compound is only the first step. Understanding how it kills cancer cells is critical for further development. Phthalazinone derivatives often act by inhibiting specific signaling pathways.[1][3]

Visualizing a Potential Target Pathway: VEGFR-2 Signaling

Many phthalazinone compounds are known to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis (the formation of new blood vessels that tumors need to grow).[1][8]

Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 Extracellular VEGFR-2 Intracellular (Kinase Domain) ADP ADP VEGFR2:f2->ADP Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2:f2->Downstream Phosphorylates VEGF VEGF Ligand VEGF->VEGFR2:f0 Binds Compound Phthalazinone Derivative Compound->VEGFR2:f2 Inhibits ATP ATP ATP->VEGFR2:f2 Response Cell Proliferation Survival Angiogenesis Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazinone derivative.

Protocol Outline: Kinase Inhibition Assay

To confirm target engagement, a direct enzymatic assay is required.

  • Assay Principle: Use a recombinant human VEGFR-2 kinase enzyme. The assay measures the phosphorylation of a substrate peptide. This is often done using a luminescence-based system where the amount of ATP remaining after the kinase reaction is quantified. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Procedure: Incubate the recombinant kinase, substrate, and ATP with varying concentrations of the test compound.

  • Data Analysis: Measure the signal and calculate the percent inhibition relative to a no-drug control. Determine the IC₅₀ for enzyme inhibition. A low IC₅₀ value in this assay provides strong evidence that the compound's anticancer effect is mediated through direct inhibition of the target kinase.

PART 5: Preclinical In Vivo Evaluation

Promising candidates from in vitro studies must be tested in living organisms to evaluate their efficacy and safety profile.[13][14] The human tumor xenograft model in immunocompromised mice is a standard and essential preclinical model.[15][16]

Protocol: Subcutaneous Human Tumor Xenograft Model

Rationale: This model assesses a compound's ability to inhibit tumor growth in a complex physiological environment, providing insights into its bioavailability, distribution, and overall therapeutic potential.[12][14]

Animal Model: Immunodeficient mice (e.g., Athymic Nude or NOD/SCID mice) are used to prevent rejection of the implanted human tumor cells.[15]

Step-by-Step Methodology:

  • Cell Preparation and Implantation: Harvest a human cancer cell line (e.g., NCI-H460) and resuspend the cells in a sterile, serum-free medium or a mixture with Matrigel. Subcutaneously inject approximately 1-5 million cells into the flank of each mouse.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure the tumors regularly (2-3 times per week) with calipers and calculate the volume using the formula: Volume = (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the target size, randomize the mice into treatment and control groups.

    • Vehicle Control Group: Receives the delivery vehicle only (e.g., saline, corn oil).

    • Treatment Group(s): Receive the phthalazinone derivative at one or more dose levels. Administration can be via oral gavage (PO), intraperitoneal (IP), or intravenous (IV) injection, depending on the compound's properties.

    • Positive Control Group: Receives a standard-of-care chemotherapy agent.

  • Dosing and Monitoring: Administer the treatment according to a predetermined schedule (e.g., once daily for 21 days). Monitor the animals' body weight, general health, and tumor volume throughout the study.

  • Endpoint Analysis: The study is typically concluded when tumors in the control group reach a predetermined maximum size. Euthanize the animals, excise the tumors, and record their final weight.

  • Efficacy Calculation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

References

  • Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 20(18), 2228–2245.
  • BenchChem. (2025). Validating the anticancer activity of "2-amino-4-methylphthalazin-1(2H)-one" in different cell lines. BenchChem Tech Support.
  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (n.d.). Journal of Applied Pharmaceutical Science.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • Singh, J., Suryan, A., Kumar, S., & Sharma, S. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
  • In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Bentham Science.
  • Blatt, N. L., et al. (2013). In vivo screening models of anticancer drugs. Life Science Journal, 10(4), 1892-1900.
  • Structure of several phthalazinone derivatives with anticancer properties. (n.d.).
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. (n.d.). PubMed Central.
  • MTT assay protocol. (n.d.). Abcam.
  • MTT Assay Protocol. (n.d.).
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.).
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Emam, S. M., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society.
  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). RSC Publishing.
  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.
  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl

Sources

Strategic Synthesis of Novel Schiff Base Derivatives from 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide: A Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] When coupled with the versatile azomethine (-C=N-) linkage of Schiff bases, the resulting derivatives present a compelling opportunity for the development of novel therapeutic candidates with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, field-proven guide for the synthesis of Schiff base derivatives starting from 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. We delve into the strategic rationale behind the synthetic pathway, offer detailed, step-by-step protocols for the synthesis of the key hydrazide intermediate and its subsequent condensation, and discuss essential characterization techniques. This guide is designed to empower researchers in medicinal chemistry and drug development to efficiently synthesize and explore this promising class of compounds.

Introduction: The Synergy of Phthalazine and Schiff Bases

Phthalazine and its derivatives have garnered significant attention from medicinal chemists due to their versatile pharmacological potential.[1] The rigid, planar structure of the phthalazine nucleus serves as an excellent scaffold for arranging pharmacophoric features in a defined spatial orientation, facilitating interactions with biological targets.[4]

Schiff bases, or imines, are compounds characterized by a carbon-nitrogen double bond.[5] The formation of this azomethine group is a robust and efficient chemical transformation.[6][7] The true power of Schiff bases in drug design lies in their ability to act as versatile ligands for metal ions and their direct involvement in various biological reactions, often through interactions with enzymes and receptors.[2][8] The imine linkage is crucial for the biological activity of many compounds.[6]

By conjugating the phthalazine core with various substituted aromatic aldehydes via a hydrazone linkage (a subtype of Schiff base), a library of novel chemical entities can be generated. This strategy allows for systematic exploration of the structure-activity relationship (SAR), tuning properties like lipophilicity, electronic distribution, and steric bulk to optimize potency and selectivity against therapeutic targets.

Reaction Rationale and Synthetic Workflow

The synthesis is a logical two-step process. First, a key intermediate, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is prepared. This is achieved through the hydrazinolysis of a corresponding ester precursor. The terminal -NH2 group of the resulting hydrazide is a potent nucleophile, perfectly primed for the subsequent reaction.

The second step is the classic Schiff base condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, further enhancing its electrophilicity and facilitating the initial nucleophilic addition. The resulting carbinolamine intermediate then undergoes dehydration to yield the stable Schiff base (hydrazone) product.[6][9]

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Schiff Base Formation A Ethyl 2-(4-oxo-3,4-dihydrophthalazin- 1-yl)acetate B 2-(4-Oxo-3,4-dihydrophthalazin- 1-yl)acetohydrazide A->B Hydrazine Hydrate, Ethanol, Reflux C Aromatic Aldehyde (Ar-CHO) D Target Schiff Base Derivative B->D C->D G i1 i2 i3 i4 Hydrazide Hydrazide (R-NH-NH₂) Carbinolamine Carbinolamine Intermediate Hydrazide->Carbinolamine Nucleophilic Attack Aldehyde Aldehyde (Ar-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation Catalyst H⁺ (Acid Catalyst) Protonated_Aldehyde->Carbinolamine Protonated_Carbinolamine Protonated Intermediate Carbinolamine->Protonated_Carbinolamine Proton Transfer Schiff_Base Schiff Base (Hydrazone) (R-NH-N=CH-Ar) Protonated_Carbinolamine->Schiff_Base Dehydration (-H₂O) Water H₂O

Sources

Application Note: A Validated Protocol for the Synthesis and Characterization of Transition Metal Complexes with Phthalazinone Acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of 2-(1-oxo-4-substituted-phthalazin-2(1H)-yl)acetohydrazide and its subsequent complexation with various transition metal ions. Phthalazinone derivatives and their coordination compounds are of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2][3]. The chelation of these ligands with metal ions can significantly enhance their biological efficacy[4][5]. This guide details the multi-step synthesis of the hydrazide ligand, a generalizable protocol for metal complex formation, and the essential analytical techniques for their structural elucidation and validation.

Introduction: The Rationale for Phthalazinone-Metal Complexes

The phthalazinone scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive agents[2][3]. When functionalized with an acetohydrazide side chain, the resulting molecule becomes a powerful chelating agent. The hydrazone moiety (–C=N-NH–) and the adjacent carbonyl group (C=O) create a perfect pocket for coordinating with transition metal ions[4][6].

The scientific premise is that complexation can enhance the therapeutic properties of the parent ligand through several mechanisms:

  • Increased Lipophilicity: Chelation can increase the lipophilicity of the molecule, facilitating its transport across biological membranes.

  • Modified Geometry and Redox Potential: The coordination geometry and the redox potential of the metal ion can be tuned by the ligand, influencing its interaction with biological targets like DNA or enzymes[4].

  • Synergistic Effects: The combined action of the bioactive ligand and the metal ion can lead to synergistic effects, resulting in higher potency than either component alone.

This protocol provides the foundational chemistry to explore these possibilities by synthesizing a range of metal complexes for screening and development.

Synthesis of the Ligand: 2-(4-Benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide

The synthesis of the target ligand is a robust, three-step process. This example uses phenylacetic acid to yield a 4-benzyl substituted phthalazinone, a common starting point in many reported syntheses[1][7]. The principles can be adapted for other substituents.

Logical Workflow for Ligand Synthesis

G cluster_0 Step 1: Phthalazinone Formation cluster_1 Step 2: Heterocycle Construction cluster_2 Step 3: N-Alkylation & Hydrazinolysis A Phthalic Anhydride + Phenylacetic Acid B 3-Benzylidenephthalide (1) A->B Fused NaOAc 180°C D 4-Benzyl-2H-phthalazin-1-one (2) B->D C Hydrazine Hydrate C->D F Ethyl 2-(4-benzyl-1-oxophthalazin- 2(1H)-yl)acetate (3) D->F E Ethyl Chloroacetate E->F K2CO3, Acetone H Target Ligand: 2-(4-benzyl-1-oxophthalazin- 2(1H)-yl)acetohydrazide (4) F->H G Hydrazine Hydrate G->H Ethanol, Reflux

Caption: Workflow for the three-step synthesis of the phthalazinone acetohydrazide ligand.

Experimental Protocol: Ligand Synthesis

Materials and Reagents:

  • Phthalic Anhydride

  • Phenylacetic Acid

  • Fused Sodium Acetate

  • Hydrazine Hydrate (99%)

  • Ethanol (Absolute)

  • Ethyl Chloroacetate

  • Anhydrous Potassium Carbonate

  • Acetone

  • Standard laboratory glassware, heating mantle, magnetic stirrer, reflux condenser, and filtration apparatus.

Step 1: Synthesis of 4-Benzyl-2H-phthalazin-1-one (2)

  • Fuse phthalic anhydride with an equimolar amount of phenylacetic acid in the presence of fused sodium acetate. This is typically done in an oil bath at approximately 180°C to yield 3-benzylidenephthalide[1].

  • After cooling, dissolve the crude 3-benzylidenephthalide intermediate in absolute ethanol.

  • Add an excess of hydrazine hydrate (approx. 2-3 equivalents) to the ethanolic solution.

  • Reflux the reaction mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture. The product, 4-benzyl-2H-phthalazin-1-one, will precipitate.

  • Filter the solid, wash with cold ethanol, and dry. Recrystallize from ethanol or a similar solvent to obtain a pure product.

Step 2: Synthesis of Ethyl 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetate (3)

  • Dissolve the dried 4-benzyl-2H-phthalazin-1-one (1 equivalent) in dry acetone.

  • Add anhydrous potassium carbonate (approx. 1.5 equivalents) to act as a base.

  • To this stirring suspension, add ethyl chloroacetate (approx. 1.2 equivalents) dropwise.

  • Reflux the mixture for 12-18 hours until the starting material is consumed (monitored by TLC).

  • Filter off the potassium carbonate and evaporate the acetone under reduced pressure.

  • The resulting crude ester can be purified by recrystallization from ethanol to yield the pure acetate intermediate[7].

Step 3: Synthesis of 2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetohydrazide (4)

  • Dissolve the purified ester (3) in absolute ethanol.

  • Add an excess of hydrazine hydrate (approx. 5-10 equivalents)[7][8].

  • Reflux the mixture for 6-8 hours. A white precipitate of the desired acetohydrazide ligand will form upon cooling[8].

  • Filter the precipitate, wash thoroughly with cold ethanol to remove unreacted hydrazine hydrate, and dry under vacuum.

General Protocol for the Synthesis of Metal Complexes

This protocol is a general method applicable to a variety of divalent transition metal salts (e.g., chlorides, nitrates, acetates of Cu(II), Ni(II), Co(II), Zn(II), Mn(II)).

Reaction Scheme: Metal Complexation

G Ligand Phthalazinone Acetohydrazide Ligand (L) reagents + Ligand->reagents MetalSalt Metal Salt (e.g., MCl₂) MetalSalt->reagents Complex [M(L)n]Cl₂ Metal Complex reagents->Complex Solvent (Ethanol) Reflux, pH adjustment

Caption: General reaction scheme for the formation of metal complexes.

Experimental Protocol: Complexation

Materials and Reagents:

  • Synthesized Phthalazinone Acetohydrazide Ligand (L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if solubility is an issue.

  • Sodium Acetate (for pH adjustment, if needed).

Procedure:

  • Prepare Solutions:

    • Dissolve the phthalazinone acetohydrazide ligand (e.g., 0.002 mol) in hot ethanol (approx. 30-50 mL).

    • In a separate flask, dissolve the metal salt (e.g., 0.001 mol for a 2:1 ligand-to-metal ratio) in a minimum amount of ethanol.

    • Causality Note: The ligand and salt are dissolved separately to ensure complete dissolution before the reaction begins, preventing the precipitation of unreacted starting materials.

  • Reaction:

    • Add the metal salt solution dropwise to the hot, stirring solution of the ligand.

    • A change in color or the formation of a precipitate is often observed immediately.

    • Causality Note: A 2:1 or 1:1 molar ratio is typically employed. The stoichiometry will dictate the final geometry and coordination number of the complex[9].

  • Reflux and pH Adjustment:

    • Reflux the resulting mixture for 3-5 hours with continuous stirring[5]. Refluxing provides the necessary activation energy for the coordination bonds to form.

    • In some cases, adjusting the pH to ~7.0 by adding a solution of sodium acetate in methanol can facilitate the deprotonation of the ligand, promoting coordination[5].

  • Isolation and Purification:

    • After reflux, allow the reaction mixture to cool to room temperature.

    • Collect the precipitated solid complex by suction filtration.

    • Wash the product several times with hot ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

    • Dry the final complex in a vacuum desiccator over anhydrous CaCl₂.

Characterization and Validation

Thorough characterization is essential to confirm the successful synthesis and elucidate the structure of the metal complexes.

Technique Purpose & Expected Observations
Elemental Analysis (C,H,N) Determines the empirical formula and confirms the metal-to-ligand stoichiometry (e.g., 1:1 or 1:2)[9].
Molar Conductance Measured in DMF or DMSO (10⁻³ M solution). Low conductivity values indicate a non-electrolytic nature, suggesting anions (like Cl⁻) are coordinated. Higher values suggest an electrolytic complex[5][10].
Infrared (IR) Spectroscopy Crucial for identifying coordination sites. Key shifts to observe upon complexation include: • ν(C=O): A shift to lower frequency (lower wavenumber) indicates coordination through the carbonyl oxygen. • ν(C=N): A shift in the azomethine stretch indicates coordination through the imine nitrogen[9]. • New Bands: Appearance of new bands in the far-IR region (400-600 cm⁻¹) can be attributed to M-O and M-N vibrations.
UV-Visible Spectroscopy Provides information on the electronic transitions and geometry of the complex. The appearance of d-d transition bands for transition metals confirms the coordination environment (e.g., octahedral, tetrahedral)[11].
Magnetic Susceptibility Measures the magnetic moment to determine the number of unpaired electrons, which helps in assigning the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II) complexes)[11].
Thermogravimetric Analysis (TGA) Determines the thermal stability and can confirm the presence of coordinated or lattice water molecules by observing weight loss at specific temperature ranges[9].

Summary of Typical Complex Properties

The following table summarizes expected data for a series of synthesized complexes, which should be populated with experimental results for validation.

Complex Metal Salt M:L Ratio Color Yield (%) Molar Cond. (Ω⁻¹cm²mol⁻¹ in DMF) Key IR Shifts (cm⁻¹) ν(C=O), ν(C=N)
Ligand (L) --White--~1680, ~1620
[Cu(L)Cl₂] CuCl₂·2H₂O1:1Greene.g., 75e.g., 15-25 (non-electrolyte)e.g., ~1650, ~1605
[Ni(L)₂]Cl₂ NiCl₂·6H₂O1:2Pale Greene.g., 80e.g., 130-150 (1:2 electrolyte)e.g., ~1655, ~1600
[Co(L)₂]Cl₂ CoCl₂·6H₂O1:2Pinke.g., 70e.g., 125-145 (1:2 electrolyte)e.g., ~1652, ~1602
[Zn(L)Cl₂] ZnCl₂1:1Whitee.g., 85e.g., 20-30 (non-electrolyte)e.g., ~1648, ~1608

Note: The values in the table are illustrative examples. Actual results will vary.

References

  • Hydrazones, hydrazones-based coinage metal complexes, and their biological applic
  • Synthesis, spectral and thermal study: Transition metal complexes of hydrazone ligand. Journal of Research in Chemistry.
  • Synthesis of Hydrazone ligands (1–4) and their transition metal complexes (5–20). Source Not Available.
  • Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticip
  • Coordination compounds of a hydrazone derivative with Co(iii), Ni(ii), Cu(ii) and Zn(ii): synthesis, characterization, reactivity assessment and biological evaluation. New Journal of Chemistry (RSC Publishing).
  • Synthesis, characterization, biological activity and equilibrium studies of metal(II)
  • The phthalazinone derivatives that were used to test the complexation of Cu(II) ions. Source Not Available.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. NIH.
  • An efficient synthesis of some new 1,4-disubstituted phthalazine derivatives and their anticancer activity. Source Not Available.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.
  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking. American Chemical Society.
  • Amino- and polyaminophthalazin-1(2H)-ones: synthesis, coordination properties, and biological activity. PMC (PubMed Central).
  • Synthesis and biological activity of structurally diverse phthalazine derivatives: A system
  • Preparation, characterization of some transition metal complexes of hydrazone derivatives and their antibacterial and antioxidant activities. Arabian Journal of Chemistry.
  • Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Advanced Developments of Differnet Syntheticroutes of Phthalazine Deriv
  • Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. PubMed.
  • FIRST TRANSITION SERIES - METAL COMPLEXES OF PHTHALIC HYDRAZIDE OR ITS ANION. PJSIR.

Sources

Application Notes and Protocols for High-Throughput Screening of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3] This versatile structure is notably present in Olaparib, the first FDA-approved Poly(ADP-ribose) polymerase (PARP) inhibitor, which has revolutionized the treatment of certain cancers, particularly those with BRCA1/2 mutations.[4][5] The mechanism of action for many phthalazinone-based PARP inhibitors involves competitive inhibition at the NAD+ binding site of the PARP enzyme, which is critical for DNA single-strand break repair.[5] In cancer cells with deficient homologous recombination pathways, inhibiting PARP leads to the accumulation of toxic double-strand breaks during replication, ultimately resulting in cell death through a concept known as synthetic lethality.[5]

Beyond PARP inhibition, the phthalazinone scaffold has been explored for a wide range of therapeutic targets, including Vascular Endothelial Growth Factor Receptor (VEGFR) in anti-angiogenic therapies,[6][7][8][9] Aurora kinases, and as potential treatments for viral diseases and allergies.[1][10][11] The 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide moiety and its derivatives represent a promising chemical space for the discovery of novel therapeutics. The hydrazide group, in particular, is a key functional group known for its diverse biological activities and as a precursor for synthesizing various heterocyclic compounds like 1,3,4-oxadiazoles.[12][13][14]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize novel inhibitors from a library of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives, with a primary focus on targeting PARP1.

Principle of the High-Throughput Screening Campaign

The core of this HTS campaign is a robust and validated biochemical assay designed to measure the enzymatic activity of PARP1.[15][16] The workflow is structured to efficiently screen thousands of compounds, identify potent "hits," and eliminate false positives through a series of well-defined steps. The success of any HTS campaign hinges on its statistical validity, which we will assess using the Z'-factor, a widely accepted statistical parameter for quantifying assay quality.[17][18][19][20]

Part 1: Assay Development and Validation

Before initiating a large-scale screen, the development and rigorous validation of the primary assay are paramount.[21][22] This ensures that the generated data is reliable and that hits can be identified with a high degree of confidence.

Selecting the Right Assay Format

For screening PARP1 inhibitors, a common and effective method is a fluorescence-based assay that measures the consumption of NAD+, the substrate for PARP1. Several commercial kits are available for this purpose, often relying on a coupled-enzyme system where the remaining NAD+ is used to generate a fluorescent product. The advantages of fluorescence-based assays include high sensitivity, amenability to automation, and a non-radioactive format.[16]

Enzyme and Substrate Titration

To establish optimal assay conditions, it is crucial to determine the appropriate concentrations of the PARP1 enzyme and its substrate, NAD+. The goal is to operate under initial velocity conditions, where the reaction rate is linear over time.

Protocol 1: Enzyme and Substrate Titration

  • Enzyme Titration:

    • Prepare a series of dilutions of recombinant human PARP1 enzyme in the assay buffer.

    • Add a fixed, saturating concentration of NAD+ and activated DNA to all wells of a 384-well microplate.

    • Initiate the reaction by adding the enzyme dilutions.

    • Incubate for a defined period (e.g., 60 minutes) at the optimal temperature (e.g., 25°C).

    • Stop the reaction and add the detection reagents according to the manufacturer's protocol.

    • Measure the fluorescence signal on a compatible plate reader.

    • Plot the signal versus enzyme concentration and select a concentration that yields a robust signal while remaining in the linear range of the assay.

  • Substrate (NAD+) Titration:

    • Using the optimal enzyme concentration determined above, prepare a series of dilutions of NAD+.

    • Add the fixed enzyme concentration and activated DNA to all wells.

    • Initiate the reaction by adding the NAD+ dilutions.

    • Follow the same incubation and detection steps as in the enzyme titration.

    • Plot the signal versus NAD+ concentration to determine the Michaelis constant (Km). For competitive inhibitor screening, it is often recommended to use an NAD+ concentration at or below the Km value to maximize sensitivity to inhibitors.[15][22]

Assay Validation: The Z'-Factor

The Z'-factor is a statistical measure of the quality of an HTS assay.[18][19] It reflects the separation between the distributions of the positive and negative controls.

The formula for Z'-factor is: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control (e.g., no enzyme or a known potent inhibitor)

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control (e.g., active enzyme with DMSO)

  • σ_n = standard deviation of the negative control

Protocol 2: Z'-Factor Determination

  • Prepare a 384-well plate with alternating columns of positive and negative controls.

    • Negative Control: Wells containing the optimal concentrations of PARP1, NAD+, activated DNA, and DMSO (the vehicle for the compound library).

    • Positive Control: Wells containing a known potent PARP inhibitor (e.g., Olaparib) at a concentration that gives maximal inhibition, or wells without the PARP1 enzyme.

  • Run the assay as described previously.

  • Calculate the mean and standard deviation for both control populations.

  • Calculate the Z'-factor using the formula above.

  • An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[17][18]

Parameter Acceptable Range Interpretation
Z'-factor> 0.5Excellent assay with a large separation between controls.[18][21]
0 to 0.5Marginal assay, may require optimization.
< 0Unsuitable for HTS.

Part 2: High-Throughput Screening Workflow

Once the assay has been validated, the HTS campaign can commence. This involves screening the entire 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide library.

Library Preparation and Plating

The compound library should be formatted in 384-well plates at a standard concentration (e.g., 10 mM in DMSO). For the primary screen, a single concentration of each compound is typically tested (e.g., 10 µM final assay concentration).

Automated Screening Protocol

The use of laboratory automation is essential for the efficiency and reproducibility of HTS.[23]

Protocol 3: Primary HTS

  • Compound Transfer: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each compound from the library plates to the assay plates. Also, include dedicated wells for positive and negative controls on each plate.

  • Reagent Addition: Add the PARP1 enzyme and activated DNA mixture to all wells.

  • Incubation: Allow the compounds to pre-incubate with the enzyme for a short period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Add the NAD+ substrate to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for the predetermined optimal time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents.

  • Data Acquisition: Read the fluorescence signal from each well using a high-throughput plate reader.

Data Analysis and Hit Identification

The raw data from the plate reader must be normalized to account for plate-to-plate variability. The percentage of inhibition for each compound is calculated relative to the controls on the same plate.

Percent Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

A "hit" is defined as a compound that exhibits a percent inhibition greater than a predefined threshold, typically three times the standard deviation of the negative control (DMSO wells).

Part 3: Hit Confirmation and Follow-up Studies

The primary screen will inevitably identify some false positives. Therefore, a rigorous hit confirmation process is crucial.

Hit Re-testing

All identified hits from the primary screen should be re-tested under the same assay conditions to confirm their activity.

Dose-Response Curves and IC50 Determination

Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point serial dilution) to determine their potency.

Protocol 4: IC50 Determination

  • Prepare serial dilutions of the confirmed hit compounds.

  • Perform the PARP1 inhibition assay with these dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Secondary and Orthogonal Assays

To further validate the hits and rule out assay-specific artifacts, it is advisable to test them in a secondary, orthogonal assay. This could be an assay that uses a different detection technology (e.g., luminescence or mass spectrometry) or a cell-based assay that measures PARP activity within a cellular context.[24] For example, a cell-based assay could measure the levels of poly(ADP-ribose) (PAR) formation in cells treated with the hit compounds.

Preliminary Structure-Activity Relationship (SAR)

The IC50 values of the confirmed hits can be used to establish a preliminary structure-activity relationship.[21] This involves analyzing which chemical modifications on the 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide scaffold lead to increased or decreased potency. This information is invaluable for guiding the next phase of lead optimization.

Visualizing the Workflow and Pathways

High-Throughput Screening Workflow

HTS_Workflow cluster_prep Phase 1: Preparation & Validation cluster_screen Phase 2: Primary Screening cluster_followup Phase 3: Hit Confirmation AssayDev Assay Development (Enzyme/Substrate Titration) Validation Assay Validation (Z'-Factor > 0.5) AssayDev->Validation LibPrep Library Plating Validation->LibPrep HTS Automated HTS (Single Concentration) LibPrep->HTS DataAcq Data Acquisition HTS->DataAcq DataAnalysis Data Analysis (% Inhibition) DataAcq->DataAnalysis HitID Hit Identification DataAnalysis->HitID HitConfirm Hit Re-test HitID->HitConfirm DoseResponse Dose-Response (IC50) HitConfirm->DoseResponse SecondaryAssay Secondary Assays DoseResponse->SecondaryAssay SAR Preliminary SAR SecondaryAssay->SAR

Caption: A generalized workflow for a high-throughput screening campaign.

PARP Inhibition and Synthetic Lethality Pathway

PARP_Pathway cluster_dna_damage DNA Damage Response cluster_replication DNA Replication cluster_repair DSB Repair Pathways SSB Single-Strand Break (SSB) PARP PARP1 SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates RepFork Replication Fork DSB Double-Strand Break (DSB) RepFork->DSB HR Homologous Recombination (HR) (BRCA1/2 Proficient) DSB->HR HR_deficient HR Deficient (e.g., BRCA1/2 mutation) DSB->HR_deficient CellSurvival Cell Survival HR->CellSurvival Apoptosis Apoptosis HR_deficient->Apoptosis Phthalazinone Phthalazinone Inhibitor Phthalazinone->PARP inhibits

Caption: Mechanism of synthetic lethality via PARP inhibition.

Conclusion

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide scaffold presents a compelling starting point for the discovery of novel therapeutic agents. By employing a meticulously designed and validated high-throughput screening campaign, researchers can efficiently interrogate large chemical libraries derived from this scaffold. The protocols and workflows detailed in this guide provide a robust framework for identifying and characterizing potent inhibitors, particularly against targets like PARP1. Subsequent hit-to-lead optimization, guided by preliminary SAR data, holds the promise of developing next-generation therapeutics for a range of diseases.

References

  • Antiviral Research. (2024).
  • Benchchem. (n.d.). Phthalazinone Derivatives in Allergy Research: A Technical Guide for Drug Development Professionals.
  • PubMed. (n.d.). A Protocol for a High-Throughput Multiplex Cell Viability Assay.
  • ResearchGate. (n.d.). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • ResearchGate. (n.d.). High Throughput Screening: Methods and Protocols.
  • Creative Enzymes. (n.d.). High-Throughput Inhibitor Assays and Screening.
  • ResearchGate. (n.d.). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • On HTS. (2023). Z-factor.
  • PubMed. (n.d.). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors.
  • Wikipedia. (n.d.). Z-factor.
  • Oxford Academic. (n.d.). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • NCBI Bookshelf. (2012).
  • Frederick National Lab for Cancer Research. (n.d.). High throughput screening : methods and protocols.
  • PubMed. (2020). Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents.
  • Drug Target Review. (2023). Assay performance and the Z'-factor in HTS.
  • PubMed. (2021). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors.
  • ResearchGate. (n.d.).
  • Expert Opinion on Therapeutic Patents. (2005).
  • Benchchem. (n.d.). Phthalazone Derivatives as Potent PARP Inhibitors: Application Notes and Protocols for Cancer Research.
  • Africa Research Connect. (n.d.).
  • Small Molecule Discovery Center (SMDC). (n.d.). High-throughput Screening Steps.
  • PubMed. (2021).
  • Google Books. (n.d.). High Throughput Screening: Methods and Protocols.
  • PMC - NIH. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.
  • YouTube. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays.
  • ChemInform Abstract. (n.d.). Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery.
  • BellBrook Labs. (n.d.).
  • PubMed Central. (n.d.). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents.
  • YouTube. (n.d.). Finding the Right Biochemical Assay for HTS and Lead Discovery.
  • PMC - NIH. (n.d.).
  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (n.d.).
  • ResearchGate. (n.d.). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)
  • American Chemical Society. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking.
  • Nuvisan. (n.d.). Compound screening.
  • PubMed. (2012).
  • NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • PubMed. (2024). Structural Investigations of Phthalazinone Derivatives as Allosteric Inhibitors of Human DNA Methyltransferase 3A.
  • PMC - NIH. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide.

Sources

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Utilizing 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Phthalazine Scaffold and the Versatility of a Hydrazide Handle

The phthalazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The inherent biological significance of this nucleus makes it an attractive starting point for the development of novel therapeutic agents. The strategic functionalization of the phthalazine ring system allows for the modulation of its physicochemical and pharmacokinetic properties, paving the way for the design of new and improved drug candidates.

This guide focuses on the synthetic utility of a key intermediate: 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide . This molecule is particularly valuable as it combines the biologically active phthalazinone moiety with a versatile acetohydrazide functional group. The hydrazide "handle" serves as a reactive nucleophile, enabling the construction of a diverse array of five- and six-membered heterocyclic rings through well-established cyclization reactions. The resulting compounds, which incorporate the phthalazine pharmacophore into a new heterocyclic framework, are of significant interest for drug discovery and development.

This document provides detailed protocols for the synthesis of several important classes of heterocyclic compounds—1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles—using 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide as a common precursor. The methodologies described herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.

Synthetic Workflow Overview

The general strategy for utilizing 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide in heterocyclic synthesis involves a two-step process: initial reaction of the hydrazide with a suitable electrophile, followed by cyclization to form the desired heterocyclic ring. The choice of the electrophilic reagent dictates the nature of the resulting heterocycle.

G start 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide reagent1 Carbon Disulfide / Aromatic Acids start->reagent1 Cyclization reagent2 Phenyl isothiocyanate start->reagent2 Cyclization reagent3 Ethyl Acetoacetate / Acetylacetone start->reagent3 Cyclization product1 1,3,4-Oxadiazoles reagent1->product1 product2 1,2,4-Triazoles reagent2->product2 product3 Pyrazoles reagent3->product3 G cluster_0 1,3,4-Oxadiazole Synthesis cluster_1 1,2,4-Triazole Synthesis cluster_2 Pyrazole Synthesis start_ox Phthalazinyl Acetohydrazide reagent_ox + Aromatic Acid + POCl₃ (Reflux) start_ox->reagent_ox product_ox 1,3,4-Oxadiazole Derivative reagent_ox->product_ox start_tr Phthalazinyl Acetohydrazide reagent_tr1 + Aryl Isothiocyanate (Ethanol, Reflux) start_tr->reagent_tr1 intermediate_tr Thiosemicarbazide reagent_tr1->intermediate_tr reagent_tr2 + NaOH (aq) (Reflux) intermediate_tr->reagent_tr2 product_tr 1,2,4-Triazole-3-thiol reagent_tr2->product_tr start_py Phthalazinyl Acetohydrazide reagent_py + Acetylacetone (Acetic Acid, Reflux) start_py->reagent_py product_py Pyrazole Derivative reagent_py->product_py

Sources

Application Notes & Protocols: A Guide to In Vitro Evaluation of the Antimicrobial Activity of Novel Phthalazinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Phthalazinone Derivatives

Phthalazinone and its derivatives represent a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their diverse pharmacological properties include antihypertensive, antiallergic, anti-inflammatory, and antitumor activities.[1] Recent research has increasingly highlighted their potential as a promising scaffold for the development of novel antimicrobial agents to combat the escalating threat of drug-resistant pathogens.[2][3][4]

The evaluation of these novel chemical entities is a cornerstone of the drug discovery pipeline.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust in vitro evaluation of the antimicrobial properties of newly synthesized phthalazinone derivatives. The protocols detailed herein are based on globally recognized standards, primarily those established by the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity, reproducibility, and comparability across different laboratories.[6][7][8]

Core Principles of Antimicrobial Susceptibility Testing

Before proceeding to specific protocols, it is crucial to understand the fundamental metrics used to quantify antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[7] It is the primary measure of a compound's potency and is considered the first step in evaluating its potential.[6]

  • Minimum Bactericidal Concentration (MBC): This is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11][12] The MBC test is a critical follow-up to the MIC, as it distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill the bacteria).[10][13]

An agent is generally considered bactericidal if its MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[11][12] This distinction is vital for therapeutic applications, especially in treating severe infections or immunocompromised patients where complete pathogen eradication is necessary.[11]

Primary Screening: Broth Microdilution for MIC Determination

The broth microdilution assay is the gold standard and most common method for determining the MIC of novel compounds due to its efficiency, scalability, and conservation of test materials.[5][6][14] The procedure involves exposing a standardized bacterial suspension to serial dilutions of the test compound in a 96-well microtiter plate format.[5][14]

Workflow for MIC Determination

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_analysis Phase 3: Incubation & Analysis CompoundPrep Prepare Phthalazinone Stock Solution (e.g., in DMSO) SerialDilute Perform 2-Fold Serial Dilutions of Compound in MHB CompoundPrep->SerialDilute InoculumPrep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) InoculumPrep->Inoculate MediaPrep Prepare Mueller-Hinton Broth (MHB) MediaPrep->SerialDilute Controls Set Up Controls: - Growth (Bacteria + Broth) - Sterility (Broth Only) - Solvent (Bacteria + Solvent) - Positive (Known Antibiotic) Incubate Incubate Plate (35-37°C for 16-20 hours) Inoculate->Incubate ReadMIC Visually Inspect for Turbidity and Determine MIC Incubate->ReadMIC Antimicrobial_Screening_Workflow Start Novel Phthalazinone Derivatives Library MIC_Screen Primary Screening: Broth Microdilution MIC Assay (vs. Gram+ & Gram- Bacteria) Start->MIC_Screen MIC_Data MIC Data (µg/mL) MIC_Screen->MIC_Data Decision1 Potent Activity? (Low MIC) MIC_Data->Decision1 MBC_Assay Secondary Assay: MBC Determination Decision1->MBC_Assay Yes Discard Deprioritize or Modify Structure Decision1->Discard No MBC_Data MBC Data & MBC/MIC Ratio MBC_Assay->MBC_Data Decision2 Bactericidal? (MBC/MIC ≤ 4) MBC_Data->Decision2 Further_Studies Advanced Studies: - Time-Kill Kinetics - Mechanism of Action - Cytotoxicity Assays Decision2->Further_Studies Yes Decision2->Further_Studies No (Bacteriostatic, still may be of interest)

Caption: A comprehensive workflow from primary screening to advanced characterization.

References

  • Antimicrobial Susceptibility Testing. StatPearls - NCBI Bookshelf. [Link]

  • Minimum Bactericidal Concentration (MBC) Assay. Creative Diagnostics. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. [Link]

  • The CDS Antibiotic Susceptibility Test. CDS. [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • Minimum bactericidal concentration. Grokipedia. [Link]

  • Minimum bactericidal concentration. Wikipedia. [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma. [Link]

  • Inoculum standardization in antimicrobial susceptibility testing. ASM Journals. [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH. [Link]

  • MBC vs. MIC: What Every Drug Developer Should Know. Microbe Investigations. [Link]

  • Inoculum standardization in antimicrobial susceptibility testing: evaluation of overnight agar cultures and the Rapid Inoculum Standardization System. PMC - NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

  • Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central. [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. PMC - NIH. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. AKJournals. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). IDEXX. [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. PubMed Central. [Link]

  • Antimicrobial Susceptibility Testing. Apec.org. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx. [Link]

  • ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]

  • Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. ResearchGate. [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. MDPI. [Link]

  • Synthesis , reactions and antimicrobial activity on some novel phthalazinone derivatives. Der Pharma Chemica. [Link]

  • Mechanism of action of phthalazinone derivatives against rabies virus. PubMed. [Link]

Sources

Application Notes & Protocols: Green Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Green Chemistry in Phthalazinone Synthesis

The phthalazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticonvulsant, cardiotonic, and antihypertensive properties.[1][2][3] The target molecule, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is a key intermediate for the synthesis of more complex pharmaceutical agents and novel heterocyclic systems.[4]

Traditional synthetic routes to these molecules often rely on conventional heating methods, volatile organic solvents, and multi-step procedures that can be time-consuming and generate significant chemical waste.[5] In alignment with the principles of green chemistry, this guide details modern, eco-friendly methodologies designed to improve the efficiency, safety, and sustainability of synthesizing 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. We will explore advanced techniques such as microwave-assisted and ultrasound-assisted synthesis, which dramatically reduce reaction times and energy consumption while often improving product yields.[5][6]

This document is intended for researchers, chemists, and drug development professionals seeking to integrate sustainable practices into their synthetic workflows without compromising on product quality or yield.

Overview of the Green Synthetic Strategy

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is most efficiently approached via a two-step sequence. This strategy allows for the targeted application of green chemistry principles at each stage.

  • Step 1: Formation of the Phthalazinone Ester Intermediate. Synthesis of ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate from a suitable precursor.

  • Step 2: Hydrazinolysis. Conversion of the ester intermediate to the final acetohydrazide product using hydrazine hydrate.

The following diagram illustrates the general workflow, which will be elaborated with specific green protocols in the subsequent sections.

G cluster_0 Step 1: Phthalazinone Core Formation cluster_1 Step 2: Hydrazinolysis Start Starting Materials (e.g., 2-Carboxybenzaldehyde derivative) Intermediate Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Start->Intermediate Green Method (e.g., Sonication, Green Solvent) FinalProduct 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Intermediate->FinalProduct Green Method (e.g., Microwave Irradiation) Hydrazine Hydrazine Hydrate Hydrazine->FinalProduct

Caption: General two-step synthetic workflow for the target molecule.

Application Note I: Ultrasound-Assisted Synthesis of the Phthalazinone Core

Principle: Ultrasound-assisted synthesis utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid.[7] This process generates localized hot spots with extremely high temperatures and pressures, dramatically accelerating reaction rates and enhancing mass transfer, allowing for efficient synthesis at lower bulk temperatures.[7] This method is particularly effective for synthesizing heterocyclic compounds like phthalazinones.[8][9]

Protocol 1: Ultrasound-Assisted Synthesis of Phthalazinone Derivatives

This protocol outlines the formation of a phthalazinone ring system, a critical step in generating the necessary intermediate.

Materials:

  • 2-Acylbenzoic acid derivative (1 mmol)

  • Hydrazine hydrate (1.2 mmol)

  • Ethanol (15 mL)

  • Ultrasonic bath or probe sonicator

  • Reaction flask (50 mL)

  • Magnetic stirrer

Procedure:

  • In a 50 mL flask, combine the 2-acylbenzoic acid derivative (1 mmol) and ethanol (15 mL).

  • Add hydrazine hydrate (1.2 mmol) to the mixture.

  • Place the flask in an ultrasonic bath, ensuring the liquid level inside the flask is below the water level in the bath.

  • Irradiate the mixture with ultrasound (typically 20-40 kHz) at 50-60 °C for 30-60 minutes.[5]

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol (2 x 5 mL) to remove unreacted starting materials.

  • Dry the product in a vacuum oven to yield the pure phthalazinone derivative.

Causality & Scientist's Note:

  • Why Ultrasound? Sonication provides the activation energy locally, avoiding the need for high-temperature reflux which can lead to side products and energy waste. The mechanical effects of cavitation also keep the solid reactants suspended and break up agglomerates, increasing the reactive surface area.[7]

  • Solvent Choice: Ethanol is a relatively green solvent that effectively dissolves the reactants and facilitates the transfer of ultrasonic energy. For an even greener approach, water can be explored as a solvent, as ultrasound is highly effective in aqueous media.[9]

Application Note II: Microwave-Assisted Green Synthesis of the Acetohydrazide

Principle: Microwave-assisted synthesis utilizes the ability of polar molecules to transform electromagnetic energy into heat through dielectric loss. This rapid, direct, and uniform heating of the reaction mixture leads to a significant reduction in reaction times—often from hours to minutes—and frequently results in higher yields and product purity compared to conventional methods.[6][10] This technique is exceptionally well-suited for the hydrazinolysis of esters.

Protocol 2: Microwave-Assisted Hydrazinolysis

This protocol details the conversion of the ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate into the final target molecule.

Materials:

  • Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 mmol)

  • Hydrazine hydrate (99%, 2.5 mmol)

  • Ethanol (10 mL, optional, for solvent-free conditions see note below)

  • Microwave synthesis reactor with a sealed vessel

  • Magnetic stirrer bar

Procedure:

  • Place the ethyl ester intermediate (1 mmol) and a magnetic stirrer bar into a microwave-safe reaction vessel.

  • Add hydrazine hydrate (2.5 mmol). For a solvent-based reaction, add 10 mL of ethanol.[11]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with microwave power (e.g., 150-300 W) to maintain a temperature of 100-120 °C for 5-15 minutes.[6]

  • Monitor the internal pressure to ensure it remains within the vessel's safety limits.

  • After the irradiation period, allow the vessel to cool to room temperature (typically via a compressed air stream in the reactor).

  • Once cooled and depressurized, open the vessel. A solid product should be present.

  • Quench the reaction by adding cold water or ice chips, which will fully precipitate the product.[11]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Causality & Scientist's Note:

  • Why Microwave? The direct interaction of microwaves with the polar reactants (hydrazine hydrate and the ester) ensures rapid and efficient energy transfer, bypassing the slow process of thermal conduction from an external heat source. This minimizes side reactions and thermal decomposition.[6]

  • Solvent-Free Option: This reaction can often be run under solvent-free conditions by mixing the ester directly with hydrazine hydrate.[6] This approach maximizes the green credentials of the protocol by eliminating solvent use and waste entirely.

  • Safety: Hydrazine hydrate is corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Microwave synthesis can generate significant pressure; always use a dedicated microwave reactor and appropriate vessels.

Comparative Analysis of Synthesis Methods

The adoption of green methodologies offers significant advantages over traditional reflux-based synthesis. The table below provides a summary of expected outcomes.

MethodTypical Reaction TimeTypical Yield (%)Energy InputEnvironmental ImpactKey Advantages
Conventional Heating 1.5 - 18 hours[6]80 - 90HighHigh (solvent waste, energy)Simple equipment
Microwave-Assisted 3 - 15 minutes[6][12]82 - 96[6]LowLowRapid, high yield, high purity[13]
Ultrasound-Assisted 0.5 - 2 hours[5]85 - 95MediumLowMild conditions, improved safety[14]
Green Solvent (PEG) 3 - 4 hours>90MediumVery LowRecyclable solvent, high purity

Characterization of the Final Product

To confirm the successful synthesis and purity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, the following analytical techniques are recommended. The expected spectral data should be compared with literature values for analogous structures.

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment, identifying signals for the aromatic protons, the CH₂ group, and the NH/NH₂ protons of the hydrazide moiety.[15][16]

  • IR (Infrared Spectroscopy): To identify key functional groups, such as the C=O stretch of the phthalazinone ring, the C=O stretch of the amide, and the N-H stretches of the hydrazide.[11][15]

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[16]

  • Elemental Analysis: To determine the percentage composition of C, H, and N, confirming the empirical formula.[15]

The following diagram outlines the logical flow for post-synthesis validation.

G cluster_analysis Structural & Purity Verification Crude Crude Product (Post-Filtration) Purification Purification (Recrystallization from Ethanol/Water) Crude->Purification Pure Pure Dry Product Purification->Pure NMR ¹H-NMR & ¹³C-NMR Pure->NMR Characterization IR FT-IR Spectroscopy Pure->IR Characterization MS Mass Spectrometry Pure->MS Characterization EA Elemental Analysis Pure->EA Characterization

Sources

Troubleshooting & Optimization

Optimizing the reaction conditions for the synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. It is structured as a series of frequently asked questions and a detailed troubleshooting guide to address common challenges encountered during this multi-step synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and reaction fundamentals.

Q1: What is the general synthetic pathway for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide?

A1: The most common and efficient synthesis is a two-step process starting from 2H-phthalazin-1-one. The pathway involves an initial N-alkylation followed by hydrazinolysis.

  • Step 1: N-Alkylation. 2H-phthalazin-1-one is N-alkylated using an ethyl haloacetate (e.g., ethyl bromoacetate or ethyl chloroacetate) in the presence of a suitable base to yield the intermediate, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate.

  • Step 2: Hydrazinolysis. The resulting ester intermediate is then reacted with hydrazine hydrate, typically in an alcoholic solvent, to produce the final product, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.[1]

This synthetic route is favored for its reliability and use of readily available commercial reagents.

Synthetic_Pathway Start 2H-Phthalazin-1-one Intermediate Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate Start->Intermediate Step 1: N-Alkylation Reagents: Ethyl bromoacetate, K2CO3 Solvent: DMF FinalProduct 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Intermediate->FinalProduct Step 2: Hydrazinolysis Reagent: Hydrazine Hydrate (NH2NH2·H2O) Solvent: Ethanol, Reflux

Caption: General two-step synthesis of the target compound.

Q2: Why is a polar aprotic solvent like DMF or acetone recommended for the N-alkylation step?

A2: The N-alkylation is a nucleophilic substitution (SN2) reaction. A polar aprotic solvent, such as dimethylformamide (DMF) or acetone, is ideal for several reasons:

  • Solubility: It effectively dissolves the organic substrate (2H-phthalazin-1-one) and the base (e.g., potassium carbonate).

  • Enhanced Nucleophilicity: These solvents solvate the cation (e.g., K⁺) of the base but do not strongly solvate the anion (CO₃²⁻). This leaves a more "naked" and reactive anionic base to deprotonate the phthalazinone nitrogen, thereby increasing its nucleophilicity towards the ethyl bromoacetate electrophile. This kinetic advantage leads to faster reaction rates and often higher yields.

Q3: What are the critical safety precautions when working with hydrazine hydrate?

A3: Hydrazine hydrate is a hazardous chemical and requires strict safety protocols. It is corrosive, a suspected carcinogen, and highly toxic upon inhalation, ingestion, or skin contact.

  • Handling: Always handle hydrazine hydrate in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (butyl rubber or nitrile), and chemical splash goggles.

  • Quenching and Disposal: Unreacted hydrazine hydrate must be quenched before disposal. A common method is the slow addition of an oxidizing agent like sodium hypochlorite (bleach) in a large volume of water to decompose it into nitrogen gas and water. Dispose of all waste according to your institution's hazardous waste guidelines.

Q4: How can the progress of the hydrazinolysis reaction be monitored effectively?

A4: The conversion of the ester intermediate to the final hydrazide product can be monitored using Thin Layer Chromatography (TLC).

  • Procedure: Spot the reaction mixture on a TLC plate alongside a co-spot of the starting ester.

  • Eluent System: A typical mobile phase would be a mixture of ethyl acetate and hexane or dichloromethane and methanol. The optimal ratio should be determined experimentally.

  • Interpretation: The hydrazide product is significantly more polar than the ester starting material. Therefore, the product spot will have a much lower Rf value (it will travel a shorter distance up the plate) than the ester spot. The reaction is considered complete when the spot corresponding to the starting ester is no longer visible on the TLC plate.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing diagnostic advice and corrective actions.

Q5: My N-alkylation reaction (Step 1) is showing low yield or has failed. What are the likely causes and solutions?

A5: Low yield in the N-alkylation step is a common issue. A systematic approach is needed to diagnose the problem.

Troubleshooting_Alkylation Problem Low Yield in N-Alkylation CheckTLC Analyze reaction mixture by TLC/LC-MS Problem->CheckTLC Cause1 Unreacted 2H-Phthalazin-1-one CheckTLC->Cause1 Predominant Cause2 Multiple Products / Side Reactions CheckTLC->Cause2 Observed Cause3 No Reaction CheckTLC->Cause3 No product spot Sol1a Solution: Ineffective Base - Use a stronger base (e.g., NaH) - Ensure base is anhydrous Cause1->Sol1a Sol1b Solution: Insufficient Reagent - Increase equivalents of ethyl bromoacetate - Increase reaction time or temperature Cause1->Sol1b Sol2a Solution: O-Alkylation Side Product - Use milder conditions (lower temp) - Change solvent to favor N-alkylation Cause2->Sol2a Sol3a Solution: Reagent Quality - Check purity of starting material - Use fresh ethyl bromoacetate Cause3->Sol3a

Caption: Decision workflow for troubleshooting the N-alkylation step.

  • Potential Cause 1: Ineffective Deprotonation. The base (e.g., K₂CO₃) may not be strong enough or may be hydrated, preventing efficient deprotonation of the phthalazinone nitrogen.

    • Solution: Ensure you are using anhydrous potassium carbonate. If the issue persists, consider a stronger base like sodium hydride (NaH). When using NaH, the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) and with an anhydrous solvent.

  • Potential Cause 2: O-Alkylation Side Product. Phthalazinone exists in a lactam-lactim tautomeric equilibrium. While N-alkylation is generally favored, some O-alkylation can occur, leading to a mixture of products and reducing the yield of the desired N-alkylated intermediate.

    • Solution: Modify the reaction conditions. Running the reaction at a lower temperature can sometimes increase the selectivity for N-alkylation.

  • Potential Cause 3: Poor Reagent Quality. The ethyl haloacetate reagent can degrade over time, especially if exposed to moisture.

    • Solution: Use freshly opened or distilled ethyl bromoacetate/chloroacetate. Confirm the purity of your 2H-phthalazin-1-one starting material.

Q6: The hydrazinolysis reaction (Step 2) is incomplete, or the yield is poor. How can I optimize this step?

A6: Incomplete conversion of the ester to the hydrazide is the most frequent problem in this step.

  • Potential Cause 1: Insufficient Hydrazine Hydrate or Reaction Time. The reaction is an equilibrium process, and insufficient reagent or time will result in unreacted ester.

    • Solution: Increase the equivalents of hydrazine hydrate. A common practice is to use a significant excess (5-10 equivalents) to drive the reaction to completion.[2] Additionally, ensure the reaction is refluxed for an adequate duration, typically monitored by TLC until the starting ester is fully consumed.[1]

  • Potential Cause 2: Product Precipitation and Isolation Issues. The acetohydrazide product is often a solid that may be sparingly soluble in the reaction solvent (e.g., ethanol) upon cooling. Poor recovery during filtration can lead to perceived low yield.

    • Solution: After cooling the reaction mixture, place it in an ice bath for 30-60 minutes to maximize precipitation. When filtering, wash the collected solid with a small amount of cold ethanol to remove soluble impurities without dissolving a significant amount of the product. The filtrate can be concentrated to recover more product if necessary.

  • Potential Cause 3: Side Reactions. While less common under standard reflux conditions, prolonged heating at very high temperatures with a large excess of hydrazine could potentially lead to undesired side reactions.[3][4]

    • Solution: Adhere to established protocols using ethanol or methanol as the solvent and maintain a gentle reflux. Avoid unnecessarily harsh conditions.

Q7: I am struggling to purify the final product. What purification strategies are most effective?

A7: The final product, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, is typically a crystalline solid. Recrystallization is the most effective purification method.

  • Recommended Solvents: Ethanol, methanol, or a mixture of DMF and water are commonly used for recrystallization.

  • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Troubleshooting Crystallization: If the product oils out or fails to crystallize, try adding a co-solvent in which the product is insoluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool. Scratching the inside of the flask with a glass rod can also help initiate crystal formation.

Section 3: Optimized Experimental Protocols

The following protocols are based on established methodologies and best practices for this class of compounds.[1][2]

Protocol 1: Synthesis of Ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (Intermediate)
  • To a solution of 2H-phthalazin-1-one (1.46 g, 10 mmol) in 50 mL of anhydrous DMF, add anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.33 mL, 12 mmol) dropwise to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from ethanol to yield the pure ester intermediate as a white solid.

Protocol 2: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Final Product)
  • Suspend the ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate (2.32 g, 10 mmol) in 60 mL of absolute ethanol.

  • Add hydrazine hydrate (99%, 2.5 mL, ~50 mmol) to the suspension.

  • Heat the mixture to reflux and maintain reflux for 6-8 hours. The reaction should be monitored by TLC until all the starting ester has been consumed.[1]

  • Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white crystalline product by vacuum filtration.

  • Wash the solid with a small portion of cold ethanol and dry it in a vacuum oven at 50 °C.

  • The product is typically of high purity, but can be further recrystallized from ethanol if needed.

Table 1: Comparison of Reaction Conditions for Hydrazinolysis
ParameterCondition A (Standard)Condition B (Aggressive)Recommended Approach
Solvent EthanolDioxaneEthanol is sufficient and safer.
Temperature ~78 °C (Reflux)>100 °C (Reflux)Refluxing in ethanol provides enough energy without promoting side reactions.
Equivalents of NH₂NH₂·H₂O 5-10 eq.>15 eq.5-10 equivalents is optimal to drive the reaction to completion efficiently.
Reaction Time 6-8 hours2-4 hoursMonitor by TLC; longer times at lower temperatures are generally safer.
Expected Yield >85%VariableCondition A provides consistently high yields and a cleaner product profile.[1]
References
  • El-Azmet, A. S. A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science International Journal, 1-32. [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines.
  • Smitasingh, S. P., et al. (2018). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 10(8), 175-190. [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12185. [Link]

  • Farghaly, T. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4125. [Link]

  • ResearchGate. (2017). i Ethyl bromoacetate, Et3N, THF, rt for 14 h. ii Hydrazine hydrate in ethanol, reflux for 14 h. [Link]

  • El-Gaby, M. S. A., et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 18(2), 2086-2097. [Link]

  • ResearchGate. (2013). The reaction of ester 1 with hydrazine hydrate. [Link]

  • MDPI. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]

Sources

Technical Support Center: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. Our goal is to provide actionable, field-tested insights to help you optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The synthesis of this valuable hydrazide intermediate is typically a two-step process. First, a phthalazinone precursor is N-alkylated with an ethyl haloacetate to yield an ester intermediate. This ester is then converted to the final acetohydrazide product via hydrazinolysis. While seemingly straightforward, each step presents unique challenges that can impact overall yield and purity. This guide addresses these issues in a practical, question-and-answer format.

General Synthesis Overview

A visual representation of the standard synthetic pathway is provided below. This guide will troubleshoot issues arising in both Step 1 and Step 2.

Synthesis_Pathway cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrazinolysis Start 4-Substituted-1(2H)-Phthalazinone Ester Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate Start->Ester  Ethyl Chloroacetate,  Base (e.g., K2CO3),  Solvent (e.g., DMF) Ester_ref Ethyl (4-Oxo-3,4-dihydrophthalazin-1-yl)acetate Hydrazide 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Final Product) Ester_ref->Hydrazide  Hydrazine Hydrate,  Solvent (e.g., Ethanol),  Reflux

Caption: General two-step synthesis of the target acetohydrazide.

Frequently Asked Questions & Troubleshooting

Q1: My overall yield is very low. Where is the most common point of failure in this synthesis?

Low overall yield is the most frequent issue. It's crucial to analyze both steps independently to pinpoint the problem. The most common failure point is incomplete conversion during the N-alkylation (Step 1) , which creates a purification challenge and carries unreacted starting material into the next step.

Recommended Diagnostic Workflow:

  • Isolate and Characterize the Intermediate: After completing Step 1, do not proceed directly to hydrazinolysis. Purify a small sample of the crude ethyl ester intermediate and confirm its identity and purity via ¹H NMR and LC-MS. If the yield of this isolated intermediate is low, focus all your optimization efforts on Step 1.

  • Run a Stoichiometric Test on Step 2: Use your pure ethyl ester intermediate to run the hydrazinolysis reaction (Step 2) on a small scale. If this reaction proceeds with high conversion, you have confirmed the issue lies in Step 1. If it also gives a low yield, then both steps require optimization.

Troubleshooting_Workflow Start Low Overall Yield Check_Step1 Isolate and analyze intermediate ester from Step 1. Start->Check_Step1 Yield_Step1 Is the yield/purity of the ester low? Check_Step1->Yield_Step1 Optimize_Step1 Focus on optimizing N-alkylation: - Base selection - Solvent purity - Temperature control Yield_Step1->Optimize_Step1 Yes Test_Step2 Perform Step 2 (Hydrazinolysis) with PURE ester intermediate. Yield_Step1->Test_Step2 No Optimize_Step1->Test_Step2 Yield_Step2 Is the yield of the hydrazide low? Test_Step2->Yield_Step2 Optimize_Step2 Focus on optimizing hydrazinolysis: - Hydrazine equivalents - Reflux time - Solvent choice Yield_Step2->Optimize_Step2 Yes End Problem Solved Yield_Step2->End No Optimize_Step2->End

Caption: Diagnostic workflow for troubleshooting low yield.

Q2: I'm struggling with Step 1 (N-alkylation). What are the critical parameters to get a high yield of the ethyl ester intermediate?

The N-alkylation of the phthalazinone is an Sₙ2 reaction that depends heavily on the base, solvent, and temperature. The phthalazinone anion is an ambident nucleophile, but N-alkylation is generally favored over O-alkylation.[1]

Critical Parameter Table

ParameterRecommendationRationale & Scientific Insight
Base Anhydrous Potassium Carbonate (K₂CO₃), 1.5-2.0 eq.K₂CO₃ is a solid, non-nucleophilic base that is strong enough to deprotonate the phthalazinone N-H but mild enough to prevent hydrolysis of the ethyl chloroacetate. Using stronger bases like NaH can work but may lead to more side products if moisture is not scrupulously excluded.[2]
Solvent Anhydrous DMF or AcetoneA polar aprotic solvent like DMF is ideal as it solubilizes the phthalazinone anion and promotes the Sₙ2 reaction. Ensure the solvent is anhydrous; water will hydrolyze the alkylating agent and deactivate the base. Acetone can also be effective.[1]
Temperature 60-80 °C (DMF) or Reflux (Acetone)The reaction requires heating to proceed at a reasonable rate. However, excessive temperatures (>100 °C) can lead to decomposition of DMF and the formation of colored impurities. Monitor progress by TLC to avoid prolonged heating.
Purity of Reagents Use fresh ethyl chloroacetate and anhydrous K₂CO₃.Ethyl chloroacetate can hydrolyze over time to chloroacetic acid, which will quench the base. Ensure your phthalazinone starting material is pure and dry.

Troubleshooting Guide: Step 1

  • Problem: Reaction is sluggish or stalls (TLC shows significant starting material after 20+ hours).

    • Solution: Your base may be inactive or wet. Use freshly dried, powdered K₂CO₃. Consider adding a catalytic amount of potassium iodide (KI) to facilitate the reaction via the Finkelstein reaction, converting the chloroacetate in situ to the more reactive iodoacetate.

  • Problem: The reaction mixture turns dark brown/black.

    • Solution: This often indicates solvent decomposition at high temperatures. Reduce the reaction temperature to 60-70 °C and monitor the reaction for a longer period.

  • Problem: TLC shows multiple product spots.

    • Solution: Besides the desired N-alkylated product, you may be seeing the O-alkylated isomer or dialkylated products. This is less common but can occur with very strong bases or different substrates. Confirm the structure via NMR. Purification via column chromatography may be necessary.

Q3: The hydrazinolysis (Step 2) is not going to completion. How can I drive the reaction forward?

Hydrazinolysis is a nucleophilic acyl substitution where hydrazine displaces the ethoxy group from the ester. To ensure high conversion, the reaction relies on a large excess of the nucleophile and sufficient thermal energy.

Detailed Protocol for Optimized Hydrazinolysis

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1.0 eq.) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • Reagent Addition: Add hydrazine hydrate (80-100% solution, 10 eq.) to the stirred solution. A large excess is critical to push the equilibrium towards the product.[1][3]

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) for 6-12 hours.

  • Monitoring: Track the disappearance of the starting ester using TLC (e.g., 1:1 Ethyl Acetate:Hexane). The ester should be relatively non-polar (high Rf), while the hydrazide product is highly polar and will likely be at the baseline (low Rf).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature, then in an ice bath. The product often precipitates directly from the ethanol solution.

    • Collect the solid by vacuum filtration.

    • Wash the solid thoroughly with cold ethanol and then diethyl ether to remove any unreacted ester and other soluble impurities.

    • Dry the product under vacuum. A yield of >90% is commonly reported for this step when starting with pure ester.[1]

Troubleshooting Guide: Step 2

  • Problem: Product does not precipitate upon cooling.

    • Solution 1: The product may be too soluble in ethanol. Slowly add the reaction mixture to a beaker of cold water with vigorous stirring. The product should precipitate and can be filtered.

    • Solution 2: Concentrate the reaction mixture under reduced pressure to remove most of the ethanol. The resulting slurry can be triturated with diethyl ether or cold water to induce precipitation.

  • Problem: The final product has a yellowish tint.

    • Solution: This may be due to impurities carried over from Step 1 or slight degradation. Recrystallization from ethanol or isopropanol is highly effective for purification.[4]

Q4: How can I be certain my final product is free of residual hydrazine, and why is it important?

Hydrazine is a toxic and reactive compound.[5] Its complete removal is critical for the safety of the end-user and for the integrity of subsequent reactions, as it can act as an unwanted nucleophile.

Methods for Removal and Detection:

  • Azeotropic Removal (for trace amounts): If small amounts of hydrazine are suspected in the final product, re-dissolving it in a solvent like toluene and evaporating under reduced pressure can help remove it azeotropically.

  • Quenching: During the work-up phase, adding a small amount of acetone can react with excess hydrazine to form the much less reactive and more easily removed acetone hydrazone.[4]

  • Thorough Washing & Recrystallization: The most effective method is proper purification. Washing the filtered solid with a solvent in which hydrazine is soluble but the product is not (like cold ethanol) is effective. A final recrystallization step is the best way to ensure high purity.

  • Analytical Confirmation (Trust but Verify):

    • ¹H NMR: The most definitive method. Integrate the product's characteristic peaks against any potential hydrazine signals (a broad singlet, chemical shift can vary). The absence of this signal confirms its removal.

    • PAT-Guided Processes: In a pharmaceutical development setting, Process Analytical Technology (PAT) can be used for in-process control to monitor and ensure low levels of residual hydrazine.[5]

References

  • El-Gazzar, A. B. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Center for Biotechnology Information. [Link]

  • Lehtiö, L., et al. (2020). Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. ScienceDirect. [Link]

  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

  • Unknown Author. (n.d.). Phthalazinone. Mansoura University. [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate. PubChem. [Link]

  • Abdel-Wahab, B. F., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Unknown Author. (n.d.). Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. ResearchGate. [Link]

  • Rafeeq, M., et al. (2015). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. NIScPR Online Periodical Repository. [Link]

  • Mathew, R. T., et al. (2020). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. ACS Publications. [Link]

  • Unknown Author. (n.d.). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. [Link]

  • Hou, Y., et al. (2007). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. [Link]

  • Beilstein Journals. (n.d.). Efficient synthesis of ethyl 2-(oxazolin-2-yl)alkanoates via ethoxycarbonylketene-induced electrophilic ring expansion of aziridines. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. [Link]

Sources

Troubleshooting the purification of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and facing challenges during its purification by recrystallization. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address common and complex issues encountered in the laboratory.

Introduction to the Molecule and Purification Challenges

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a heterocyclic compound featuring a phthalazinone core linked to an acetohydrazide side chain. This structure imparts a high degree of polarity and a strong capacity for hydrogen bonding, which are critical factors governing its solubility and crystallization behavior. The primary goal of recrystallization is to dissolve the crude solid in a hot solvent in which it is highly soluble, and then to allow it to crystallize slowly upon cooling, leaving impurities behind in the solution (the mother liquor). The challenge with this particular molecule often lies in selecting an appropriate solvent system that provides a steep solubility curve, preventing premature precipitation or the dreaded "oiling out" of the product.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound won't dissolve in common solvents. What should I do?

This is a common issue given the compound's polar nature. The phthalazinone ring and the hydrazide group both contribute to low solubility in non-polar solvents like hexanes or toluene, and moderate solubility in solvents like ethyl acetate.

Root Cause Analysis: The molecule's flat, rigid ring system combined with multiple hydrogen bond donors (N-H) and acceptors (C=O) leads to a stable crystal lattice. A significant amount of energy, typically from a highly polar solvent capable of disrupting this lattice, is required for dissolution.

Troubleshooting Steps:

  • Switch to Highly Polar Protic Solvents: Solvents like ethanol, methanol, or isopropanol are excellent starting points. They can effectively hydrogen bond with the solute, breaking up the crystal lattice.

  • Use Polar Aprotic Solvents: Solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are very effective at dissolving this class of compounds, often at room temperature.[1] However, their high boiling points can make them difficult to remove. They are often used as a last resort or as part of a solvent/anti-solvent system.

  • Consider a Solvent Mixture: If a single solvent is not ideal, a binary system can be effective. For example, dissolving the compound in a minimum amount of hot DMF and then slowly adding a less polar "anti-solvent" like ethanol or water until the solution becomes faintly cloudy can induce crystallization upon cooling.

Q2: I've dissolved my compound, but it "oiled out" instead of forming crystals upon cooling. How can I fix this?

"Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is problematic because the oil is often just as impure as the starting material.

Root Cause Analysis: This typically happens when the concentration of the solute is too high, or the solution is cooled too rapidly. It can also occur if the melting point of the compound is lower than the boiling point of the solvent, though this is less common for this specific molecule.[2] The primary cause is that the solute molecules are desolvating faster than they can orient themselves into an ordered crystal lattice.

Troubleshooting Flowchart:

G start Compound 'Oiled Out' step1 Re-heat the solution until the oil completely redissolves. start->step1 step2 Add more solvent (10-20% volume increase) to reduce saturation. step1->step2 step3 Allow the flask to cool very slowly. Insulate the flask with glass wool or place it in a warm water bath. step2->step3 step4 Did crystals form? step3->step4 Observe success Success: Collect crystals by filtration. step4->success Yes fail Problem Persists: Consider a different solvent system. step4->fail No

Caption: Decision workflow for addressing "oiling out".

Additional Strategies:

  • Scratching: Gently scratching the inside of the flask with a glass rod just below the surface of the solution can create nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of pure crystal, adding a "seed crystal" to the cooled solution can initiate crystallization.[3]

Q3: My yield is very low after recrystallization. What are the likely causes?

A low yield is a frequent and frustrating problem. The key is to find a balance between purity and recovery.

Root Cause Analysis: There are several common reasons for poor recovery:

  • Using too much solvent: The most common cause. Even in a good recrystallization solvent, the compound will have some residual solubility at low temperatures. Using an excessive amount of solvent means a significant portion of your product will remain in the mother liquor.[3]

  • Premature crystallization: If crystals form too early, such as during a hot filtration step to remove insoluble impurities, they will be lost.[1]

  • Washing with the wrong solvent: Washing the collected crystals with a solvent in which they are too soluble will redissolve the product.

Protocol for Maximizing Yield:

  • Solvent Volume Optimization: In a test tube, determine the approximate volume of solvent needed to dissolve a small amount of crude material at boiling point. Use this as a guide to add the minimum amount of boiling solvent to dissolve your main batch.[3]

  • Preventing Premature Crystallization:

    • Use a stemless funnel for hot filtration to prevent clogging.[1]

    • Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or in an oven before use.

    • Keep the solution at or near its boiling point during the transfer.

  • Cooling Protocol: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. Rapid cooling leads to smaller, often less pure, crystals.[2]

  • Washing Crystals: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. This removes residual mother liquor without dissolving a significant amount of the product.[3]

Q4: My final product is still colored, even after recrystallization. How do I remove colored impurities?

Colored impurities are often large, conjugated organic molecules that can be difficult to remove if they have similar solubility profiles to the target compound.

Root Cause Analysis: These impurities may be by-products from the synthesis or degradation products. They are often present in very small quantities but are highly chromophoric.

Solution: Activated Carbon (Charcoal) Treatment

Activated carbon has a very high surface area and can adsorb large, flat, conjugated molecules.

Step-by-Step Protocol:

  • Dissolve the crude compound in the minimum amount of hot solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient.

  • Gently swirl the flask and bring the solution back to a boil for a few minutes.

  • Perform a hot filtration through fluted filter paper or a Celite® pad to remove the carbon. The filtrate should be colorless.

  • Proceed with the slow cooling and crystallization as usual.[2]

Note: Using too much carbon can lead to the adsorption of your desired product, reducing your yield.

Identifying and Understanding Potential Impurities

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide typically proceeds via the hydrazinolysis of the corresponding ester, ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. This informs the most likely impurities to be present in the crude product.

Impurity NameStructureOriginRemoval Strategy
Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate Phthalazinone core with -CH₂COOEt side chainUnreacted starting materialGenerally more soluble in moderately polar solvents like ethyl acetate than the hydrazide product. Recrystallization from a polar protic solvent like ethanol is effective.
Phthalic Anhydride / Phthalic Acid Simple aromatic anhydride or dicarboxylic acidPrecursor to the phthalazinone coreHighly polar and can often be removed by washing the crude solid with a solvent in which the product is insoluble (e.g., diethyl ether) or during recrystallization.
Hydrazine H₂N-NH₂Excess reagent from hydrazinolysisHighly soluble in water and alcohols. It is typically removed during the work-up and filtration steps.
Side-reaction Products Dimerization products, or products from reaction with solvent impuritiesCompeting reaction pathwaysThese are often structurally similar to the product and are the most challenging to remove. Multiple recrystallizations or column chromatography may be necessary.

Recommended Solvent Systems

Based on the polar nature of the target molecule and data from structurally similar compounds, the following solvents are recommended for screening. The ideal solvent will dissolve the compound when hot but have low solubility when cold.

SolventBoiling Point (°C)Polarity IndexComments and Rationale
Ethanol (95% or Absolute) 785.2Primary Choice. Good for polar compounds. The hydrazide group's H-bonding capability is well-matched. Provides a good solubility gradient.
Isopropanol 824.3Similar to ethanol but slightly less polar. Can sometimes provide better crystal morphology. A good alternative if ethanol fails.[2]
Methanol 656.6Very polar; may dissolve the compound too well, even when cold, leading to lower yields. Can be useful as part of a solvent-antisolvent pair.[4]
N,N-Dimethylformamide (DMF) 1536.4Excellent for dissolving stubborn solids. High boiling point makes removal difficult. Best used for an initial dissolution before adding an anti-solvent.
Water 1009.0The compound is likely to have low solubility in water due to the aromatic core, but this can be exploited. Can be used as an anti-solvent with DMF or ethanol.[]

General Recrystallization Workflow:

G cluster_dissolution 1. Dissolution cluster_filtration 2. Filtration (if needed) cluster_crystallization 3. Crystallization cluster_collection 4. Collection & Drying a Place crude solid in Erlenmeyer flask. b Add minimum amount of hot solvent until fully dissolved. a->b c If insoluble impurities or charcoal present, perform hot gravity filtration. b->c d Allow filtrate to cool slowly to room temperature. c->d e Cool further in an ice bath to maximize precipitation. d->e f Collect crystals via vacuum filtration. e->f g Wash with minimal ice-cold solvent. f->g h Dry crystals under vacuum. g->h

Caption: Standard recrystallization workflow.

References

  • University of California, Los Angeles. Recrystallization. [Link]

  • Wired Chemist. Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Gawande, N. G., et al. (2013). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. E-Journal of Chemistry, 10(2), 597-604.
  • University of Rochester, Department of Chemistry. Common solvents for recrystallization. [Link]

  • El-Sayed, M. A. A., et al. (2022). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. Molecules, 27(13), 4108.
  • Saeed, A., et al. (2010). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E, 66(Pt 12), o3208.

Sources

Overcoming challenges in the N-alkylation of phthalazinone precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phthalazinone Synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges encountered during the N-alkylation of phthalazinone precursors. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate these synthetic hurdles.

Troubleshooting Guide & FAQs

Q1: My N-alkylation reaction is resulting in very low yields. What are the primary factors I should investigate?

A1: Low yield is a common issue that can stem from several sources. The most critical factors are incomplete deprotonation of the phthalazinone nitrogen, competing side reactions, and the stability of your reagents.

  • Incomplete Deprotonation: The N-H proton of the phthalazinone lactam must be removed by a base to form the nucleophilic anion. If the base is not strong enough or is used in insufficient quantity, the starting material will not be fully activated, leading to low conversion. Ensure your base is appropriate for the pKa of the phthalazinone N-H and that it is fresh and anhydrous.

  • Side Reactions: The primary competing reaction is O-alkylation, where the alkyl group attaches to the exocyclic oxygen instead of the nitrogen.[1] Another possibility is dialkylation if the mono-alkylated product has other acidic protons.[1] Optimizing for N-selectivity is crucial (see Q2).

  • Reagent Quality: Ensure your solvent is anhydrous and your alkylating agent has not degraded. Moisture can quench the base and the generated nucleophile. Alkyl halides, particularly iodides, can be light-sensitive and should be stored properly.

A logical workflow for troubleshooting low yields involves systematically evaluating these variables.

G start Low Yield Observed check_base Is Deprotonation Complete? (Check TLC/LCMS for starting material) start->check_base check_side_products Are Side Products Observed? (Check NMR/MS for O-Alkylation) check_base->check_side_products Yes base_issue Problem: Incomplete Deprotonation check_base->base_issue No reagent_quality Are Reagents High Quality? (Anhydrous solvent, fresh base/alkylating agent) check_side_products->reagent_quality No side_product_issue Problem: Poor Selectivity check_side_products->side_product_issue Yes reagent_issue Problem: Reagent Decomposition/Moisture reagent_quality->reagent_issue No end Re-evaluate reaction setup and stoichiometry reagent_quality->end Yes base_solution Solution: - Use a stronger base (e.g., NaH, KOBut). - Increase base equivalents. - Increase reaction time/temperature. base_issue->base_solution side_product_solution Solution: - Modify solvent/base combination (See Q2). - Use a 'softer' alkylating agent. side_product_issue->side_product_solution reagent_solution Solution: - Use freshly dried solvents. - Use new/purified reagents. reagent_issue->reagent_solution

Caption: Troubleshooting workflow for low-yield N-alkylation reactions.

Q2: I am observing a significant amount of O-alkylated product. How can I improve N-selectivity?

A2: The phthalazinone anion is an ambident nucleophile, meaning it can react at two different sites: the nitrogen and the oxygen.[2] Achieving high N-selectivity depends on controlling the reaction conditions to favor attack by the nitrogen atom.[2][3]

This selectivity can be explained using Pearson's Hard-Soft Acid-Base (HSAB) principle. The nitrogen atom is a "softer" nucleophile compared to the more electronegative oxygen, which is a "harder" nucleophile.[2][4] To favor N-alkylation, you should pair the soft nitrogen with a soft electrophile under conditions that promote this interaction.

Key Strategies to Enhance N-Alkylation:

  • Choice of Base and Solvent: Using a weaker, heterogeneous base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or acetone often favors N-alkylation.[5][6][7] This combination is believed to favor the interaction between the softer nitrogen nucleophile and the alkylating agent.[2][4] In contrast, very strong bases that create a highly dissociated "naked" anion may lead to more O-alkylation, which is often the thermodynamically favored product.

  • Nature of the Alkylating Agent: "Soft" electrophiles, such as alkyl iodides and bromides, are more likely to react at the soft nitrogen center.[1] Harder electrophiles, like alkyl sulfates, might show less selectivity.

  • Temperature: Lower reaction temperatures generally favor the kinetically controlled product, which is often the N-alkylated isomer.

The chemoselective N-alkylation is often explained by the favorable interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrogen atom and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile, leading to a smaller energy gap and higher reactivity at the nitrogen site.[2][4]

Caption: Competing N- vs. O-alkylation pathways for the phthalazinone anion.

Q3: What is the rationale for choosing a specific base, such as K₂CO₃ versus NaH or KOtBu?

A3: The choice of base is critical and influences both the reaction rate and selectivity.

  • Potassium Carbonate (K₂CO₃): This is a mild, inexpensive, and commonly used base for N-alkylation of phthalazinones.[6][7] Being a heterogeneous base in solvents like acetone or DMF, it provides a relatively low concentration of the phthalazinone anion, which can suppress side reactions. It is often sufficient for complete deprotonation and is a good starting point for optimization.

  • Sodium Hydride (NaH): NaH is a very strong, non-nucleophilic base that deprotonates the phthalazinone irreversibly and completely. This can be advantageous for sluggish reactions or less acidic precursors. However, the resulting highly reactive sodium salt may decrease N/O selectivity in some cases.[5]

  • Potassium tert-Butoxide (KOtBu): This is another strong base that ensures rapid and complete deprotonation.[8] Its bulkiness can sometimes influence the regioselectivity of the reaction.

BaseStrengthCommon SolventsKey Characteristics
K₂CO₃ MildAcetone, DMFGood first choice; often provides good N-selectivity.[5][6]
NaH StrongTHF, DMFEnsures complete deprotonation; may reduce selectivity.[5]
KOtBu StrongDMF, THFStrong, bulky base; useful for rapid deprotonation.[8]
Q4: How does the choice of solvent affect the outcome of the reaction?

A4: The solvent plays a multifaceted role, influencing the solubility of reagents, the reactivity of the base, and the N/O selectivity.

  • Polar Aprotic Solvents (e.g., DMF, Acetone): These are the most common choices.[2][6][7] They effectively dissolve the phthalazinone and the base-generated salt, facilitating the reaction. DMF is particularly effective due to its high polarity. An acetone/DMF mixture has also been used successfully.[2]

  • Aprotic, Less Polar Solvents (e.g., THF, Toluene): These solvents can sometimes enhance N-selectivity. By promoting tighter ion pairing between the phthalazinone anion and the counter-ion (e.g., K+), they can sterically shield the oxygen atom, making the nitrogen atom more accessible for alkylation.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using K₂CO₃

This protocol is a standard starting point for the N-alkylation of a substituted phthalazinone.

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phthalazinone precursor (1.0 eq), anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq), and anhydrous dimethylformamide (DMF) or acetone (approx. 0.1 M concentration).

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.5 eq) to the suspension.

  • Reaction: Heat the mixture to 60-80 °C and stir vigorously.[5][9] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from a few hours to 24 hours.[2]

  • Work-up: After completion, cool the reaction to room temperature. Filter off the inorganic salts and wash with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

References

  • El-Sayed, M. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health (NIH). [Link]

  • El-Rayes, S. M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing. [Link]

  • Wang, Z., et al. (2012). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][4][10]naphthyrin-5(6H)-one. National Institutes of Health (NIH). [Link]

  • Muñín, J., et al. Synthesis of new phthalazinedione derivatives. Sciforum. [Link]

  • Gomaa, M. A.-M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • Unknown Author. Phthalazinone. Source Not Available. [Link provided in search results is not a direct URL]
  • Maj, A., et al. (2020). Scope of N‐aryl phthalazinones. ResearchGate. [Link]

  • Stanovnik, B. & Tisler, M. (2004). Product Class 10: Phthalazines. Science of Synthesis. [Link]

  • Pérez-Picaso, L., et al. (2018). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. [Link]

  • El-Faham, A., et al. (2021). A green microwave method for synthesizing a more stable phthalazin-1-ol isomer as a good anticancer reagent. Heliyon. [Link]

Sources

Refinement of analytical methods for characterizing phthalazinone acetohydrazides

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the robust characterization of phthalazinone acetohydrazides. This technical support center provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges.

Introduction: The Analytical Imperative for Phthalazinone Acetohydrazides

Phthalazinone acetohydrazides are a significant class of heterocyclic compounds, recognized as a privileged scaffold in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive effects.[1][2][3] The efficacy and safety of any potential drug candidate are directly linked to its purity, stability, and structural integrity. Therefore, the development and refinement of robust analytical methods for their characterization are not merely procedural but are fundamental to advancing drug discovery and development programs.

This guide, structured as a technical support center, addresses common and complex challenges encountered during the analytical characterization of these molecules. It provides field-proven insights and solutions to empower researchers to generate high-quality, reliable, and reproducible data.

Section 1: High-Performance Liquid Chromatography (HPLC) & LC-Mass Spectrometry (LC-MS)

HPLC coupled with UV or MS detection is the cornerstone for assessing the purity, stability, and quantification of phthalazinone acetohydrazides. However, the unique chemical properties of these molecules can present specific challenges.

Frequently Asked Questions & Troubleshooting Guide: HPLC/LC-MS

Question 1: My chromatogram shows significant peak tailing for my main compound. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase. The basic nitrogen atoms within the phthalazinone and hydrazide moieties are prone to interacting with acidic residual silanols on silica-based columns.[4][5]

Causality & Solutions:

  • Cause: Silanol Interactions. Residual, un-capped silanols on the silica backbone of the stationary phase can protonate and interact ionically with the basic sites on your molecule.

    • Solution 1 (Mobile Phase pH): Lower the mobile phase pH by adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%). This suppresses the ionization of the silanols, minimizing the interaction.[6]

    • Solution 2 (Competing Base): Add a competing base, such as triethylamine (TEA), to the mobile phase. TEA is a small, basic molecule that preferentially interacts with the active silanol sites, effectively shielding your analyte from them.[4]

    • Solution 3 (Column Choice): Switch to a column with a high-purity silica base and advanced end-capping technology (Type B silica) or a polar-embedded phase column. These columns have a lower density of accessible silanols.[4]

  • Cause: Column Overload. Injecting too much sample can saturate the stationary phase at the column inlet, leading to a distorted peak shape.

    • Solution: Reduce the sample concentration or injection volume.[6]

  • Cause: Mismatched Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that maintains solubility.

Question 2: I am observing inconsistent retention times between injections. What should I investigate?

Answer: Drifting retention times compromise data reliability. The issue typically stems from the mobile phase, the column, or the HPLC system itself.

Causality & Solutions:

  • Cause: Inadequate Column Equilibration. Insufficient time for the column to equilibrate with the mobile phase, especially during gradient runs, is a primary cause.

    • Solution: Ensure the column is equilibrated with at least 5-10 column volumes of the initial mobile phase before each injection.[4]

  • Cause: Mobile Phase Composition Changes. This can be due to poor mixing, evaporation of a volatile solvent component, or degradation of a buffer.

    • Solution: Prepare fresh mobile phase daily, especially aqueous buffers which can support microbial growth.[4] Ensure solvent lines are properly submerged and that the online degasser and pump proportioning valves are functioning correctly.[7]

  • Cause: Fluctuating Column Temperature. Even minor changes in ambient temperature can affect retention times.

    • Solution: Use a column thermostat to maintain a consistent temperature throughout the analytical run.[7]

Question 3: What are the optimal LC-MS settings for analyzing phthalazinone acetohydrazides?

Answer: Given the presence of multiple nitrogen atoms in the phthalazinone, piperazine (if present), and hydrazide moieties, these compounds generally ionize well.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically the most effective, as the numerous nitrogen atoms are readily protonated.[5]

  • Mobile Phase: A mobile phase of acetonitrile or methanol with water is standard for reversed-phase chromatography. The addition of a volatile acidic modifier like 0.1% formic acid is highly recommended as it aids in protonation for ESI and improves peak shape.[5]

  • Mass Analyzer: For routine analysis, a tandem quadrupole (MS/MS) instrument operating in Multiple Reaction Monitoring (MRM) mode provides excellent sensitivity and selectivity.[8] For structural elucidation of unknown impurities or degradants, a high-resolution mass spectrometer (HRMS) like an Orbitrap or Q-TOF is preferred.[8]

Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column of high-purity silica with robust end-capping (e.g., dimensions: 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (HPLC-grade).

    • Solvent B: 0.1% Formic Acid in Acetonitrile (HPLC-grade).

  • Initial Gradient:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at a wavelength determined by the compound's UV spectrum (e.g., 254 nm or λmax).

    • Gradient Program: Start with a shallow gradient, for example, 10-90% B over 20 minutes.

  • Optimization:

    • Adjust the gradient slope to improve the separation of impurities.

    • If peak shape is poor, consider switching the organic modifier to methanol or using a different column chemistry (e.g., Phenyl-Hexyl).

    • Once optimized, the method must be validated according to ICH guidelines (Q2(R1)) for parameters like accuracy, precision, specificity, linearity, and robustness.[9][10]

Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the unambiguous structural confirmation of phthalazinone acetohydrazides.

Frequently Asked Questions & Troubleshooting Guide: NMR

Question 1: Which solvent should I use for NMR analysis, and what are the characteristic proton (¹H) NMR signals for a phthalazinone acetohydrazide?

Answer: The choice of solvent is critical for solubility and to ensure all relevant protons are observed.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the most common and effective solvent. Its ability to form hydrogen bonds helps to solubilize the compound and, crucially, slows down the exchange of labile N-H protons with any residual water, making them observable.[11][12]

  • Characteristic Signals:

    • -NH- (Amide): A broad singlet, often significantly downfield (δ 9.0-12.0 ppm), due to deshielding from the adjacent carbonyl group.[11][13]

    • -NH₂ (Hydrazide): A broad singlet resonating further upfield than the amide NH, typically in the range of δ 4.0-5.0 ppm.[11]

    • -CH₂- (Aceto): A sharp singlet for the methylene protons, usually found between δ 5.0-5.5 ppm.[11]

    • Aromatic Protons: Multiple signals in the aromatic region (δ 7.0-9.0 ppm), with specific splitting patterns depending on the substitution of the phthalazinone ring.[14]

Question 2: The N-H proton signals in my ¹H NMR spectrum are very broad or not visible. Why is this happening?

Answer: The disappearance or broadening of N-H signals is usually due to chemical exchange.

Causality & Solutions:

  • Cause: Proton Exchange with Solvent. If using solvents like Methanol-d₄ or D₂O, the labile N-H protons will rapidly exchange with the deuterium atoms of the solvent, causing the signal to disappear. Acidic or basic impurities can catalyze this exchange.

    • Solution: Use a non-protic, aprotic polar solvent like DMSO-d₆. Ensure the sample and the NMR tube are scrupulously dry to minimize residual water.[12]

  • Cause: Intermediate Exchange Rate. The conformation around the amide C-N bond can be restricted, leading to different conformers that are exchanging on the NMR timescale, resulting in broad peaks.

    • Solution: Acquiring the spectrum at a lower temperature can slow this exchange, sometimes resolving the broad peak into two distinct signals. Conversely, acquiring at a higher temperature can accelerate the exchange, leading to a single, sharper averaged signal.

Visualization: Analytical Characterization Workflow

G cluster_0 Sample & Synthesis cluster_1 Primary Structural Confirmation cluster_2 Purity & Quantification cluster_3 Stability Assessment Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structure Elucidation MS High-Resolution MS Synthesis->MS Structure Elucidation IR FT-IR Spectroscopy Synthesis->IR Structure Elucidation HPLC HPLC-UV/DAD (Purity Assay) NMR->HPLC Confirmed Structure EA Elemental Analysis (CHNS) HPLC->EA Purity >95% FD Forced Degradation (ICH Guidelines) HPLC->FD Develop Stability- Indicating Method LCMS_ID LC-MS/MS (Degradant ID) FD->LCMS_ID Characterize Degradants

Caption: Workflow for comprehensive characterization of phthalazinone acetohydrazides.

Section 3: Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, serving as a crucial check for purity and confirming the molecular formula.[15][16]

Frequently Asked Questions & Troubleshooting Guide: Elemental Analysis

Question 1: My elemental analysis results for nitrogen are consistently off by >0.4% from the theoretical value. What could be the cause?

Answer: Discrepancies in elemental analysis, especially for nitrogen-rich, heterocyclic compounds, often point to issues with combustion or the sample itself.

Causality & Solutions:

  • Cause: Incomplete Combustion. Phthalazinone structures are thermally stable. If the combustion temperature or time in the analyzer is insufficient, the compound may not fully break down into elemental gases (CO₂, H₂O, N₂), leading to inaccurate nitrogen readings.[17]

    • Solution: Consult with the instrument operator to ensure optimal combustion conditions are used for stable heterocyclic compounds. Sometimes, the addition of a combustion catalyst (e.g., V₂O₅) with the sample can facilitate complete breakdown.

  • Cause: Presence of Impurities. A persistent deviation suggests the presence of an impurity.

    • Solution: Re-evaluate the purity of your sample using HPLC. If impurities are detected, further purification (e.g., recrystallization or column chromatography) is necessary. The impurity does not have to be large; a small amount of a solvent with a different elemental composition can skew results.

  • Cause: Hygroscopic Sample. The compound may be absorbing atmospheric moisture, which artificially inflates the hydrogen and oxygen content and reduces the relative percentage of other elements.

    • Solution: Ensure the sample is thoroughly dried under high vacuum before submission for analysis.

Data Presentation: Interpreting Elemental Analysis
ParameterTheoretical Value (%)Found Value (%)Deviation (%)Status
Carbon (C)61.1761.05-0.12Pass
Hydrogen (H)5.135.19+0.06Pass
Nitrogen (N)27.4327.31-0.12Pass
Acceptance Criterion: Deviation within ±0.4% of the theoretical value.

Table based on data for a representative hydrazide compound.[11]

Section 4: Stability and Forced Degradation Studies

For drug development professionals, understanding the stability of a molecule is critical. Forced degradation studies are used to identify likely degradation products and establish stability-indicating analytical methods.[18][19]

Frequently Asked Questions & Troubleshooting Guide: Stability

Question 1: What conditions should I use for forced degradation studies of a phthalazinone acetohydrazide?

Answer: Forced degradation studies should expose the molecule to stress across a range of conditions as mandated by ICH guidelines.[18][20] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]

Recommended Conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours. The acetohydrazide linkage may be susceptible to cleavage.

  • Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours. The lactam in the phthalazinone ring could be susceptible to opening under strong basic conditions.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours. The hydrazide moiety can be susceptible to oxidation.

  • Thermal Degradation: Solid sample at 70 °C for 48 hours.[21]

  • Photolytic Degradation: Expose the sample (in solution and as a solid) to a light source according to ICH Q1B guidelines. Aromatic systems can be susceptible to photodegradation.[20]

Question 2: How do I develop a "stability-indicating" HPLC method?

Answer: A stability-indicating method is one that can accurately measure the decrease in the amount of the API due to degradation and separate the API peak from all potential degradation product peaks.[19]

Workflow:

  • Perform Forced Degradation: Subject the compound to the stress conditions listed above.

  • Analyze Samples: Analyze each stressed sample using your developed HPLC method.

  • Assess Peak Purity: Use a photodiode array (PDA) or DAD detector to assess the peak purity of the API in each chromatogram. The UV spectrum should be consistent across the entire peak.

  • Resolution Check: Ensure that the API peak is well-resolved (Resolution > 2) from the nearest eluting degradant peak.

  • Method Optimization: If resolution is poor or peaks co-elute, the HPLC method must be re-optimized (e.g., by changing the gradient, mobile phase pH, or column) until baseline separation is achieved.

Visualization: Troubleshooting HPLC Method Specificity

G cluster_solutions Optimization Strategies start Run Forced Degradation Sample on HPLC q1 Is API peak resolved from all degradants? (Resolution > 2) start->q1 q2 Is API peak pure? (PDA/DAD Analysis) q1->q2 Yes s1 Adjust Gradient Slope q1->s1 No q2->s1 No (Co-elution) pass Method is Stability-Indicating q2->pass Yes s1->start Re-inject s2 Change Organic Modifier (ACN <=> MeOH) s2->start Re-inject s3 Modify Mobile Phase pH s3->start Re-inject s4 Select Different Column s4->start Re-inject

Caption: Decision tree for validating a stability-indicating HPLC method.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • EXETER ANALYTICAL. (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link]

  • YIC. (n.d.). Element analysis. Retrieved from [Link]

  • MDPI. (2020). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. [Link]

  • Springer. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • YIC. (n.d.). Elemental Analysis Of Organic Compounds With The Use Of. Retrieved from [Link]

  • PubMed. (1972). [H-NMR-spectra of hydrazones]. [Link]

  • ResearchGate. (2016). (PDF) Synthesis and Characterization of Some New Hydrazides and Their Derivatives. [Link]

  • SAGE Journals. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. [Link]

  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Chrom Tech. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Preprints.org. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Retrieved from [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Journal of Analytical Methods in Chemistry. (2015). Forced Degradation & Stability Testing: Strategies and Analytical perspectives. [Link]

  • NIH. (2014). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Mansoura University. (n.d.). Phthalazinone. Retrieved from [Link]

  • Pharmatutor. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]

  • IJRPR. (2024). A Review on Analytical Method Development andValidation (With Case Study). [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. [Link]

  • Semantic Scholar. (2012). Synthesis and Spectral Characterisation of Some Phthalazinone Derivatives. [Link]

  • Science and Education Publishing. (n.d.). Search results for "validation of analytical method". Retrieved from [Link]

  • NIH. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Link]

  • NIH. (2020). Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. [Link]

  • ResearchGate. (2022). ChemInform Abstract: Phthalazin-1(2H)-one as a Remarkable Scaffold in Drug Discovery. [Link]

  • LCGC International. (2022). Cracking the Code of Complex Drug Modalities via Multidimensional Liquid Chromatography Coupled to Mass Spectrometry. [Link]

  • PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. [Link]

  • ResearchGate. (n.d.). Preparation and Characterization of the Phthalazinone Structure-based Microporous Organic Polymer. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Current developments in LC-MS for pharmaceutical analysis. [Link]

  • Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. [Link]

  • Longdom. (2015). Recent Developments in Chemistry of Phthalazines. [Link]

  • MDPI. (n.d.). Special Issue : Applications of Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) in Drug Analysis. Retrieved from [Link]

  • NIH. (2015). Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods. [Link]nlm.nih.gov/pmc/articles/PMC4441481/)

Sources

Addressing solubility issues of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound in biological assays. Due to its complex heterocyclic structure, achieving and maintaining solubility in aqueous assay buffers is a critical, non-trivial step for generating reliable and reproducible data. Low aqueous solubility can lead to underestimated compound activity, high data variability, and inaccurate structure-activity relationships (SAR).[1][2][3]

This guide provides a structured, in-depth approach to understanding and systematically overcoming these solubility challenges. We will move from foundational physicochemical concepts to practical, step-by-step protocols and advanced troubleshooting strategies.

Section 1: Understanding the Compound - Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is essential for troubleshooting. While specific experimental data for this exact molecule is not widely published, we can infer its likely characteristics based on its structure, which features both lipophilic (phthalazinone ring system) and polar (acetohydrazide) moieties. Such structures often exhibit poor aqueous solubility.

PropertyPredicted Value / CharacteristicImplication for Biological Assays
Molecular Weight ~218.2 g/mol Moderate molecular weight, generally favorable.
LogP (Lipophilicity) Moderately LipophilicLikely to have low intrinsic aqueous solubility. Prone to non-specific binding.
Hydrogen Bond Donors/Acceptors MultiplePotential for interaction with both polar and non-polar environments.
pKa (Ionization) Contains acidic (amide N-H) and basic (hydrazide) groups.Solubility will likely be highly dependent on the pH of the buffer system.[4]
Primary Recommended Solvent Dimethyl Sulfoxide (DMSO)High-concentration stock solutions are achievable in DMSO.[5][6]
Aqueous Solubility Predicted to be low (<10 µM)High risk of precipitation when diluting from DMSO stock into aqueous assay buffers.[6]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide in a question-and-answer format.

Q1: My compound precipitates immediately when I add my DMSO stock to my aqueous assay buffer. What's happening and how can I fix it?

A1: This is the most common problem and occurs when the compound's concentration in the final assay buffer exceeds its kinetic solubility .[7][8][9] When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer where the compound is poorly soluble, the DMSO disperses, leaving the compound in a hostile environment, causing it to crash out of solution.[10][11]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test lower final concentrations of the compound. Your target concentration may be above the solubility limit.[5]

  • Decrease the Percentage of DMSO in the Final Assay: While counterintuitive, the goal is to keep the final DMSO concentration as low as possible (ideally ≤0.5%) to avoid solvent-induced artifacts.[12][13] However, a slightly higher DMSO concentration (e.g., 1-2%) might be necessary to maintain solubility, but this must be validated for its effect on the assay system (e.g., enzyme activity, cell viability).[11][14]

  • Optimize the Dilution Protocol: Do not add the small volume of DMSO stock directly to the final large volume of buffer. Instead, perform an intermediate dilution step in your assay buffer or a buffer/DMSO mixture. Crucially, add the buffer to the DMSO stock while vortexing vigorously to ensure rapid mixing and minimize localized high concentrations that seed precipitation.[1][5]

  • Gentle Warming: Gently warming the assay buffer to 37°C before adding the compound stock can sometimes increase the solubility limit.[5][15] However, ensure the compound is stable at this temperature.

Q2: I prepared my working solutions and they looked clear, but my assay results are inconsistent and not dose-dependent. Could this be a solubility issue?

A2: Absolutely. This often points to compound precipitation over time . The compound may initially form a supersaturated, metastable solution that appears clear, but then slowly precipitates or aggregates during the assay incubation period.[7][16] This leads to a variable and decreasing effective concentration of the compound available to interact with the biological target.

Troubleshooting Steps:

  • Visual Inspection Under Magnification: Before reading your assay plates, visually inspect the wells under a microscope for signs of fine precipitate or crystals.

  • Perform a Solubility Assessment: Use the protocol outlined in SOP 2 to determine the practical kinetic solubility limit of your compound in your specific assay medium and over the same incubation time as your experiment.[9] Any concentrations at or above this limit should be excluded from analysis.[15]

  • Nephelometry or Turbidimetry: For a more quantitative measure, you can measure light scattering (nephelometry) or turbidity (absorbance at a high wavelength, e.g., >600 nm) of your compound dilutions in assay buffer over time to detect the formation of insoluble particles.[15]

Q3: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

A3:

  • Thermodynamic Solubility is the true equilibrium solubility of a compound, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a long period (e.g., 24-48 hours).[7][17] This is most relevant for formulation and late-stage development.[9][18]

  • Kinetic Solubility is determined by dissolving the compound in an organic solvent like DMSO first and then diluting it into an aqueous buffer.[9][17] It measures the concentration at which a compound precipitates out of a supersaturated solution under specific conditions (time, temperature, buffer composition).[7][8]

For most in vitro biological assays and high-throughput screening, kinetic solubility is the more relevant parameter because it mimics the experimental workflow of diluting a DMSO stock into the assay plate.[1][8][9][18]

Q4: Can I use other co-solvents or additives to improve solubility?

A4: Yes, but this requires careful validation.

  • Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or dimethylformamide (DMF) can be tested.[1][5] However, their compatibility with the biological assay must be rigorously tested, as they can be more disruptive to cells or proteins than DMSO.[12]

  • pH Adjustment: Since the compound has ionizable groups, its solubility is likely pH-dependent.[4][5] Systematically testing a range of buffer pH values (that are compatible with your assay) may reveal a pH at which solubility is significantly improved.

  • Solubility Enhancers: For challenging cases, excipients like cyclodextrins can be used. These molecules encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.[5] This is an advanced technique and requires significant optimization to ensure the cyclodextrin itself does not interfere with the assay.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Preparation of a High-Concentration Stock Solution

This protocol describes the best practice for preparing a primary stock solution of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide in DMSO.

Materials:

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide powder

  • High-purity, anhydrous DMSO (≤0.02% water)

  • Analytical balance

  • Vortex mixer

  • Sonicator (bath or probe)

  • Amber glass vial or microcentrifuge tube

Procedure:

  • Weighing: Accurately weigh the desired amount of compound powder into the vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Using anhydrous DMSO is critical as water absorption can promote precipitation during freeze-thaw cycles.[19]

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication: If any solid particles remain, sonicate the vial in a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can be applied concurrently if needed.[15]

  • Visual Confirmation: Ensure the solution is completely clear with no visible particulates.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[1] Store at -20°C or -80°C, protected from light.

SOP 2: Assessing Kinetic Solubility in Assay Media

This protocol determines the practical concentration limit for the compound in your specific experimental buffer.

Materials:

  • 10 mM compound stock solution in DMSO (from SOP 1)

  • Assay buffer (the exact buffer used in your experiment, including any proteins like BSA or serum)

  • 96-well clear, flat-bottom plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~620 nm (for turbidity)

Procedure:

  • Prepare Serial Dilutions: In a separate plate or tubes, prepare a 2-fold serial dilution of your 10 mM stock solution in 100% DMSO.

  • Dispense Buffer: Add 198 µL of your complete assay buffer to the wells of the clear 96-well plate.

  • Compound Addition: Using a multichannel pipette, transfer 2 µL of the DMSO serial dilutions into the corresponding wells containing the assay buffer. This creates a 1:100 dilution with a final DMSO concentration of 1%. Mix immediately and thoroughly by pipetting up and down.

  • Incubation: Incubate the plate under the same conditions as your actual assay (e.g., 37°C for 2 hours).

  • Read Turbidity (Time Zero): Immediately after mixing, read the absorbance of the plate at 620 nm. This is your baseline reading.

  • Read Turbidity (End Point): After the incubation period, read the absorbance at 620 nm again.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in absorbance (turbidity) over the incubation period compared to the buffer/DMSO control wells. Visually inspect the wells to confirm the result.

Section 4: Visualizing the Workflow

Diagram 1: Troubleshooting Decision Tree

This diagram outlines the logical steps to diagnose and solve a suspected solubility problem.

G start Suspected Solubility Issue (e.g., precipitation, inconsistent data) check_visual Visually Inspect Assay Plate (Microscope) start->check_visual precip_visible Precipitate Visible? check_visual->precip_visible run_sol_assay Run Kinetic Solubility Assay (SOP 2) precip_visible->run_sol_assay Yes precip_visible->run_sol_assay No / Unsure is_above_limit Is Assay [C] > Solubility Limit? run_sol_assay->is_above_limit lower_conc Action: Lower Assay [C] below solubility limit is_above_limit->lower_conc Yes no_issue Solubility may not be the primary issue. Investigate other variables. is_above_limit->no_issue No optimize_dilution Action: Optimize Dilution Protocol (e.g., reverse addition, vortexing) lower_conc->optimize_dilution consider_additives Advanced: Consider pH change, co-solvents, or excipients optimize_dilution->consider_additives If needed retest Re-run Experiment & Validate optimize_dilution->retest consider_additives->retest retest->start If issue persists

Caption: Troubleshooting workflow for solubility issues.

Diagram 2: Compound Preparation Workflow

This diagram illustrates the recommended workflow from powder to final assay plate.

G cluster_0 Stock Preparation cluster_1 Assay Preparation cluster_2 Quality Control powder Compound Powder stock 1. Prepare 10-20 mM Stock in Anhydrous DMSO (SOP 1) powder->stock aliquot 2. Aliquot & Store at -80°C stock->aliquot thaw 3. Thaw Single Aliquot aliquot->thaw serial_dil 4. Create Serial Dilution in 100% DMSO thaw->serial_dil final_dil 5. Dilute 1:100 into Assay Plate with Buffer serial_dil->final_dil qc Validate with Solubility Assay (SOP 2) serial_dil->qc QC Step assay Biological Assay final_dil->assay Proceed to Assay

Caption: Recommended compound handling and dilution workflow.

Section 5: References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

  • Varadi, L., et al. (2022). Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Solubility Issues for Compound X.

  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

  • ResearchGate. (2025). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks | Request PDF.

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.

  • BenchChem. (n.d.). Technical Support Center: Fluorescein Hydrazide Solubility in Aqueous Buffers.

  • O'Donoghue, A. C., & Overman, L. E. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.

  • Merck Millipore. (2013). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.

  • Kildegaard, K. R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?

  • Bergström, C. A., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ChemMedChem.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Reddit. (2022). How to tackle compound solubility issue : r/labrats.

  • ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions.

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?

  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?

  • BenchChem. (n.d.). Application Notes and Protocols for the Dissolution of Research Compounds.

  • Augustijns, P., & Brewster, M. E. (Eds.). (2021). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. MDPI.

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.

  • Notari, L., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.

  • Boyd, S. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH.

  • Karas, J. A., et al. (2017). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. PMC.

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules.

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.

  • Smolecule. (2023). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate.

  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs.

  • PubChem. (n.d.). 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide.

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives.

  • ChemSrc. (n.d.). CAS 763114-26-7 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.

  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Sources

Technical Support Center: Enhancing the Stability of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide and its derivatives. This guide is designed for drug development professionals, researchers, and scientists who are leveraging this versatile scaffold. As a Senior Application Scientist, my goal is to move beyond simple protocols and provide you with the causal logic behind the experimental choices you make every day. The phthalazinone core, combined with the reactive acetohydrazide moiety, presents unique stability challenges. Understanding these challenges is the first step toward designing robust experiments and formulations. This guide is structured as a series of frequently asked questions and in-depth troubleshooting scenarios to directly address the issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of the 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide scaffold?

The two primary points of instability are the hydrazide functional group (-CO-NH-NH₂) and, to a lesser extent, the lactam bond within the phthalazinone ring. The hydrazide is particularly susceptible to two main degradation pathways:

  • Hydrolysis: The amide bond of the hydrazide can be cleaved by water, a reaction that is significantly catalyzed by acidic or basic conditions, to yield the corresponding carboxylic acid and hydrazine.[1][2][3]

  • Oxidation: The hydrazine nitrogen atoms are electron-rich and can be easily oxidized, especially in the presence of dissolved oxygen, metal ions, or other oxidizing agents.[4][5][6][7] This can lead to the formation of diazenes and other complex products, often accompanied by a discoloration of the solution.

Q2: I've dissolved my compound in a standard aqueous buffer for an assay and am seeing rapid loss of the parent compound. What is the most likely cause?

The most probable cause is pH-mediated hydrolysis of the acetohydrazide side chain. Hydrazide linkages are known to be labile outside of a neutral pH range.[3][8] Both acid- and base-catalyzed mechanisms can accelerate the cleavage of the C-N bond, breaking your molecule into 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid and hydrazine. It is crucial to determine the optimal pH stability range for your specific derivative before conducting lengthy aqueous experiments.

Q3: What are the best practices for storing my solid compound and stock solutions?

For Solid Compounds:

  • Short-term (weeks): Store in a desiccator at 2-8°C, protected from light.

  • Long-term (months to years): Store at -20°C or -80°C in a tightly sealed container with a desiccant, and consider blanketing the vial with an inert gas like argon or nitrogen before sealing.

For Stock Solutions (e.g., in DMSO):

  • Store in small, single-use aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation. Use of amber vials is recommended to prevent photodegradation.

Q4: My solution turned slightly yellow after a few hours on the benchtop. Is this significant?

Yes, this is a significant visual indicator of degradation, likely due to oxidation. The formation of conjugated systems, such as diazenes resulting from the oxidation of the hydrazide group, can lead to colored byproducts.[4][5] This suggests your compound is sensitive to atmospheric oxygen or potentially light. This issue should be investigated immediately using chromatographic analysis.

Troubleshooting Guide: In-Depth Scenarios

This section provides a deeper dive into common experimental problems, explaining the underlying mechanisms and providing detailed protocols for their resolution.

Problem 1: Compound Degradation in Aqueous Assay Buffers
  • Symptoms: You observe a time-dependent decrease in the parent peak area and the emergence of one or more new peaks in your HPLC or LC-MS chromatogram. Your assay results are inconsistent and show poor reproducibility.

  • Root Cause Analysis: The primary culprit is the hydrolysis of the acetohydrazide moiety. This reaction is catalyzed by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions.

Hydrolysis

Caption: Simplified mechanism of acid-catalyzed hydrazide hydrolysis.

Protocol 1.1: Rapid pH Stability Profiling

This protocol is a self-validating system to quickly identify the optimal pH range for your compound.

  • Preparation of Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 6, 7.4, 9). Common buffer systems include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Stock Solution: Prepare a concentrated stock solution of your compound in an appropriate organic solvent (e.g., DMSO, acetonitrile).

  • Sample Preparation: Dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to not significantly alter the buffer properties.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into the HPLC system. This establishes the baseline peak area for the intact compound at each pH.

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: Inject aliquots from each pH sample at subsequent time points (e.g., 1, 4, 8, and 24 hours).

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to its T=0 value. Plot the percentage remaining versus time for each pH.

Table 1: Example pH-Dependent Stability Profile (% Compound Remaining)

Time (hours)pH 3.0 (Citrate)pH 5.0 (Citrate)pH 7.4 (Phosphate)pH 9.0 (Borate)
0 100%100%100%100%
1 75%92%99%88%
4 31%78%98%65%
8 9%65%97%41%
24 <1%33%94%12%

From this data, you can clearly identify the pH range where your compound exhibits maximum stability (in this example, around pH 7.4).

Problem 2: Solution Discoloration and Formation of Multiple Byproducts
  • Symptoms: Your stock solution or reaction mixture develops a yellow, orange, or brown tint over time. HPLC analysis reveals a "messy" chromatogram with numerous small, poorly resolved peaks in addition to the loss of the parent compound.

  • Root Cause Analysis: This is a classic sign of oxidation. The hydrazide group can undergo one-electron or two-electron oxidation to form radical intermediates or diazenes, which can then participate in further complex reactions. This process is often catalyzed by trace metal impurities (Fe³⁺, Cu²⁺) in buffers or solvents and is accelerated by exposure to air (O₂).

Protocol 2.1: Creating an Inert Experimental Environment

  • Solvent Degassing: Before preparing any solutions, sparge your solvents (water, buffers, organic solvents) with an inert gas like high-purity argon or nitrogen for 15-30 minutes. This effectively removes dissolved oxygen.

  • Use of Additives: If degassing is not sufficient or practical, consider adding protective agents to your solutions.

    • Antioxidants: For organic solutions, butylated hydroxytoluene (BHT) at 0.01% can be effective. For aqueous solutions, ascorbic acid (Vitamin C) can be used, but be mindful of its acidic nature.

    • Chelating Agents: Add ethylenediaminetetraacetic acid (EDTA) at a concentration of 0.1-1 mM to your aqueous buffers. EDTA will sequester divalent metal ions, preventing them from catalyzing oxidative reactions.

  • Inert Atmosphere: When running experiments over extended periods, blanket the headspace of your vial or flask with argon or nitrogen.

Table 2: Recommended Solvents and Additives for Stock Solutions

AdditiveFunctionTypical ConcentrationSolvent SystemNotes
EDTA Metal Chelator0.1 - 1 mMAqueous BuffersHighly effective at preventing metal-catalyzed oxidation.
BHT Radical Scavenger0.01% (w/v)Organic Solvents (DMSO, ACN)Can interfere with some biological assays. Check compatibility.
Argon/Nitrogen Inert GasN/A (sparging/blanketing)All SolventsGold standard for removing and excluding atmospheric oxygen.
Problem 3: Instability Observed During Pre-formulation with Excipients
  • Symptoms: Your compound is stable in solution but shows significant degradation when mixed with solid-state pharmaceutical excipients like lactose, mannitol, or povidone.

  • Root Cause Analysis: Many common excipients are not as inert as they seem. They can contain reactive impurities that degrade sensitive active pharmaceutical ingredients (APIs).[9] Key culprits include:

    • Aldehydes: Present as impurities in sugars and starches. These can react with the primary amine of the hydrazide to form hydrazone adducts.

    • Peroxides: Found in polymeric excipients like povidone (PVP) and polyethylene glycols (PEGs), which can directly oxidize the hydrazide.

    • High Water Content: Some excipients are hygroscopic and can create localized high-moisture environments, promoting hydrolysis.

Protocol 3.1: Systematic Excipient Compatibility Screening

This workflow helps to de-risk your formulation development by identifying problematic excipients early.

Workflow

Caption: A systematic workflow for screening drug-excipient compatibility.

Table 3: Excipient Compatibility Guide for Hydrazide-Containing Compounds

Excipient ClassExamplesRisk LevelRationale for Risk
Sugars (Reducing) Lactose, DextroseHigh Contain reactive aldehyde groups that can form hydrazones.
Sugar Alcohols Mannitol, SorbitolModerate Generally more stable, but can contain trace aldehyde impurities.[9]
Polymers Povidone (PVP), PEGsHigh Can contain residual peroxide impurities from manufacturing, which are strong oxidants.
Cellulose Derivatives Microcrystalline Cellulose (MCC)Low Generally inert and have low moisture content. A good first choice for a diluent.
Inorganic Salts Dibasic Calcium PhosphateLow Inert, non-hygroscopic, and free of reactive organic impurities.

By systematically identifying and mitigating these key stability risks, you can ensure the integrity of your 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives, leading to more reliable data and smoother progress in your research and development efforts.

References

  • J MOL STRUCT. (2020). Proposed mechanism of acid hydrolysis of hydrazones studied. ResearchGate.
  • Oinuma, H., et al. (n.d.). Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides. National Institutes of Health (NIH).
  • Lambert, K. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ODU Digital Commons.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. National Institutes of Health (NIH).
  • Lambert, K. M., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. ACS Publications.
  • Cox, R. A., & Yates, K. (1984). Hydrolysis mechanisms for acylhydrazines in aqueous sulfuric acid, determined using the excess acidity method. Canadian Journal of Chemistry, 62(9), 1613-1621.
  • Georgieva, M., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • Barton, D. H. R., Lester, D. J., & Ley, S. V. (1978). Oxidation of Aldehyde Hydrazones, Hydrazo Compounds, and Hydroxylamines with Benzeneseleniraic Anhydride. RSC Publishing.
  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Raines Lab.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. PubMed.
  • Request PDF. (n.d.). Vasorelaxant Activity of Phthalazinones and Related Compounds.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods for Hydrazines.
  • K., S., et al. (n.d.). Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates. National Institutes of Health (NIH).
  • Wikipedia. (n.d.). Hydrazine.
  • Gudmundsdottir, A. V., Paul, C. E., & Nitz, M. (2009). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. ResearchGate.
  • Air Force Engineering and Services Center. (1982). Oxidation of Hydrazine in Aqueous Solutions. DTIC.
  • ResearchGate. (n.d.). Stability study of hydrazones.
  • Phthalazinone. (n.d.).
  • G., A. S., et al. (n.d.). Synthesis of Novel Hydrazide–Hydrazone Compounds and In Vitro and In Silico Investigation of Their Biological Activities against AChE, BChE, and hCA I and II. National Institutes of Health (NIH).
  • Sudharshana Charyulu S., et al. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. International Journal of Pharmaceutical Quality Assurance, 15(2), 1403-1410.
  • Separation Science. (n.d.). Analytical Techniques In Stability Testing.
  • ResearchGate. (n.d.). (PDF) Chromatographic methods of determining hydrazine and its polar derivatives.
  • Ghorab, M. M., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing.
  • Journal of Chemical Research. (2012). Synthesis and Spectral Characterization of Some Phthalazinone Derivatives.
  • Singh, S., & Kumar, V. (2015). Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. Scientific Research Publishing.

Sources

Technical Support Center: Troubleshooting Side-Reactions in the Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support guide for the synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. This document is designed for researchers, chemists, and drug development professionals. Our goal is to provide in-depth, field-proven insights into potential side-reactions, offering a troubleshooting framework grounded in chemical principles to help you optimize your synthesis, improve yield, and ensure the purity of your target compound.

The synthesis of this important phthalazinone derivative is typically a two-step process: first, the N-alkylation of a 4-oxo-3,4-dihydrophthalazine precursor with an alkyl haloacetate, followed by hydrazinolysis of the resulting ester intermediate. While seemingly straightforward, each step presents opportunities for side-product formation. This guide addresses the most common issues encountered during this synthesis in a practical question-and-answer format.

Part 1: Troubleshooting Guide for Common Side-Reactions

This section directly addresses specific problems you may encounter, identified through common analytical observations. We explain the chemical cause and provide actionable solutions.

Question 1: "My LC-MS analysis of the final product shows a major impurity with a mass corresponding to [2 * (mass of ester intermediate) - (mass of ethanol) + (mass of N₂H₂)]. What is this byproduct and how can I prevent it?"

Answer:

This mass signature strongly indicates the formation of a 1,2-diacylhydrazine derivative , specifically N,N'-bis[2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]hydrazine.

  • Causality (The "Why"): This is the most common side-product in the hydrazinolysis step. Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. The diacylhydrazide forms when a single hydrazine molecule reacts with two molecules of your ester intermediate. This typically occurs when the concentration of the ester is high relative to hydrazine, or when the hydrazine is not dispersed quickly enough throughout the reaction mixture. The reaction is a competing nucleophilic acyl substitution.[1]

  • Troubleshooting & Mitigation:

    • Increase Hydrazine Excess: The most effective solution is to alter the stoichiometry. Instead of using a 1:1 or slight excess, increase the molar ratio of hydrazine hydrate to the ester intermediate significantly, for example, to 5-10 equivalents. This statistically favors the reaction of one ester molecule with one hydrazine molecule.

    • Control the Rate of Addition: Instead of adding the hydrazine all at once, add your ester intermediate dropwise to a solution of hydrazine hydrate in the solvent (e.g., ethanol). This maintains a high local concentration of hydrazine throughout the addition, suppressing the formation of the diacyl byproduct.

    • Temperature Management: Conduct the reaction at a controlled temperature. While reflux is often used to drive the reaction to completion, starting the addition at a lower temperature (e.g., room temperature) before gently heating can help control the reaction rate and minimize side-product formation.[2]

Question 2: "My final reaction mixture contains a significant amount of the starting material, ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate. How can I drive the reaction to completion?"

Answer:

This is a clear case of incomplete hydrazinolysis. The conversion of an ester to a hydrazide is an equilibrium-driven process that can be influenced by several factors.

  • Causality (The "Why"): The nucleophilicity of hydrazine is high, but the reaction may be slow or fail to reach completion due to insufficient reaction time, inadequate temperature, or deactivation of the hydrazine.

  • Troubleshooting & Mitigation:

    • Extend Reaction Time: Monitor the reaction using Thin-Layer Chromatography (TLC). If you observe the persistence of the starting ester spot, extend the reflux time. Some hydrazinolysis reactions may require several hours (6-8 hours or more) to complete.[3]

    • Increase Reaction Temperature: Ensure the reaction is maintained at a steady reflux. Using a solvent like ethanol or methanol and heating to reflux provides the necessary activation energy for the substitution to occur efficiently.[2]

    • Ensure Hydrazine Quality: Use fresh, high-quality hydrazine hydrate. Hydrazine can degrade over time, especially if not stored properly.

    • Solvent Choice: While ethanol is common, ensure your ester intermediate is fully soluble in the chosen solvent at the reaction temperature. Poor solubility can limit the reaction rate.

Question 3: "During the initial N-alkylation step, I'm observing an isomeric byproduct that is difficult to separate from my desired ester. What is the likely cause?"

Answer:

The likely culprit is O-alkylation of the phthalazinone ring.

  • Causality (The "Why"): The phthalazinone core exists in amide-imidol tautomeric equilibrium. While N-alkylation is generally favored, the choice of base and solvent can influence the reactivity of the oxygen atom of the imidol tautomer. A strong base can deprotonate the N-H, but it can also promote the formation of the enolate-like imidol anion, which has nucleophilic character on both the nitrogen and oxygen atoms.

  • Troubleshooting & Mitigation:

    • Choice of Base: Use a milder base that favors N-alkylation. Potassium carbonate (K₂CO₃) is a common and effective choice that often minimizes O-alkylation compared to stronger bases like sodium hydride (NaH).[4]

    • Solvent System: Polar aprotic solvents like DMF or acetonitrile are generally preferred for this type of N-alkylation as they effectively solvate the cation of the base without interfering with the nucleophile.

    • Temperature Control: Run the alkylation at a moderate temperature (e.g., 60-80 °C). Excessively high temperatures can sometimes favor the formation of thermodynamic byproducts, which may include the O-alkylated isomer.

Question 4: "After purification, my product's NMR spectrum is clean, but the yield is very low, and I isolated a significant amount of a polar, acidic byproduct. What happened?"

Answer:

This points to the hydrolysis of either the ester intermediate or the final hydrazide product, yielding 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

  • Causality (The "Why"):

    • Ester Hydrolysis: If the N-alkylation step or the subsequent hydrazinolysis is performed under conditions where water is present, particularly with acidic or basic catalysts and heat, the ester can hydrolyze.

    • Hydrazide Hydrolysis: The final hydrazide product can also be susceptible to hydrolysis back to the carboxylic acid, especially during acidic or basic work-up procedures or prolonged heating in aqueous media.

  • Troubleshooting & Mitigation:

    • Anhydrous Conditions: For the N-alkylation step, ensure you use anhydrous solvents and reagents to prevent hydrolysis of the alkyl haloacetate and the product ester.

    • Neutral Work-up: During the work-up of the hydrazinolysis, avoid strong acidic or basic washes if possible. If an acid is needed for neutralization, perform the extraction quickly and at a low temperature.

    • Purification Method: Recrystallization from a suitable solvent like ethanol or methanol is often the best method for purification.[5] This avoids the prolonged exposure to aqueous acidic/basic conditions that can occur during column chromatography on silica gel, which is slightly acidic.

Part 2: Frequently Asked Questions (FAQs)

  • Q: What is the optimal solvent for the hydrazinolysis step?

    • A: Ethanol is the most commonly used and highly effective solvent. It readily dissolves the ester intermediate and hydrazine hydrate, and its boiling point is suitable for refluxing the reaction. Methanol is also a viable alternative.[2]

  • Q: How critical is the purity of the phthalazinone starting material?

    • A: It is highly critical. Impurities in the starting material can carry through both steps of the synthesis or react to form additional side-products, complicating purification and lowering the final yield. Ensure the starting phthalazinone is fully characterized and purified before beginning the synthesis.

  • Q: What is the best way to monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most effective method. Use a mobile phase that gives good separation between your starting material, intermediate, and product (e.g., a mixture of ethyl acetate and hexane for the ester, and dichloromethane and methanol for the hydrazide). The disappearance of the starting material spot is a reliable indicator of reaction completion.

  • Q: My final product is an off-white or yellowish solid. Is this normal?

    • A: The pure product is typically a white or off-white crystalline solid. A yellow tint may indicate the presence of impurities, possibly from degradation or residual reagents.[6] Proper purification, such as recrystallization, should yield a purer, whiter product.

Part 3: Visualization of Reaction Pathways

The following diagrams illustrate the intended synthetic route and the formation of the most common side-product.

Synthesis_Pathway Phthalazinone 4-Oxo-3,4-dihydro- phthalazine Ester Ethyl 2-(4-Oxo-3,4-dihydro- phthalazin-1-yl)acetate Phthalazinone->Ester Haloacetate Ethyl Chloroacetate (or Bromoacetate) Haloacetate->Ester Base K₂CO₃ in DMF Base->Ester Product 2-(4-Oxo-3,4-dihydro- phthalazin-1-yl)acetohydrazide Ester->Product Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Solvent Ethanol, Reflux Solvent->Product

Caption: Main synthetic pathway for the target hydrazide.

Side_Reaction Ester1 Ester Intermediate SideProduct 1,2-Diacylhydrazine (Side-Product) Ester1->SideProduct Ester2 Ester Intermediate Ester2->SideProduct Hydrazine Hydrazine (1 molecule) Hydrazine->SideProduct Insufficient Excess

Caption: Formation of the 1,2-diacylhydrazine side-product.

Part 4: Key Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetate
  • To a stirred suspension of 4-oxo-3,4-dihydrophthalazine (1 equivalent) and anhydrous potassium carbonate (2.5 equivalents) in anhydrous DMF, add ethyl chloroacetate (1.2 equivalents).

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude ester can be purified by recrystallization from ethanol if necessary.

Protocol 2: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
  • Dissolve the ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate (1 equivalent) in ethanol.

  • To this solution, add hydrazine hydrate (5-10 equivalents).

  • Heat the mixture to reflux and maintain for 6-8 hours.

  • Monitor the reaction by TLC to confirm the disappearance of the starting ester.[2]

  • After completion, reduce the solvent volume under reduced pressure.

  • Cool the concentrated solution in an ice bath to precipitate the product.

  • Collect the crystalline solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Part 5: References

  • The Reaction of Hydrazine with α‐Cyanocinnamate Esters: A Caveat. This source discusses potential fragmentation pathways in reactions involving hydrazine, highlighting the complexity of hydrazine chemistry.

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. This paper describes N-alkylation of phthalazinones and mentions the formation of N,N'-dialkylation dimers as byproducts under certain conditions.

  • How can I combine hydrazine derivative and ester? This forum discussion provides practical advice on performing hydrazinolysis of esters, including solvent choice and reaction conditions like refluxing in ethanol.

  • Reaction of esters with hydrazine? This discussion explains the potential for side-reactions, including the formation of diamide-like structures (diacylhydrazides) if stoichiometry is not controlled.

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. This article details the synthesis of a related acetohydrazide, confirming the general two-step procedure of N-alkylation followed by hydrazinolysis.

  • Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. This study outlines a similar hydrazinolysis procedure, refluxing an ester with hydrazine hydrate in ethanol for 8 hours.

  • When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this? This source suggests that the solid formed during hydrazinolysis is likely the desired hydrazide product precipitating from the solution due to its insolubility.

  • Luminol. This document provides a protocol for the synthesis of luminol, a related phthalhydrazide, and notes the product is a light-yellow solid.

Sources

Technical Support Center: Scaling Up 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. As a key intermediate or active pharmaceutical ingredient (API) candidate, ensuring its consistent and high-purity production is paramount for successful preclinical development.[1][2][3] This document moves beyond a simple protocol, offering insights into the process chemistry, troubleshooting common issues, and outlining the quality considerations necessary for advancing a compound from the bench to preclinical evaluation.

Section 1: Synthesis Pathway and Core Chemistry

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is typically achieved through a robust two-step process. The foundational chemistry involves the N-alkylation of a phthalazinone precursor followed by hydrazinolysis of the resulting ester intermediate. This method is favored for its reliability and generally high yields.[4][5]

Step 1: Synthesis of the Ester Intermediate The process begins with the chemoselective N-alkylation of a suitable phthalazinone, such as 4-substituted-2H-phthalazin-1-one, using an alkyl haloacetate like ethyl chloroacetate. This reaction proceeds via nucleophilic substitution to yield the corresponding ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate.

Step 2: Hydrazinolysis The purified ester intermediate is then reacted with hydrazine hydrate. In this nucleophilic acyl substitution reaction, hydrazine displaces the ethoxy group of the ester to form the stable hydrazide product, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.[5][6]

Synthesis_Pathway Start 4-Substituted- 2H-phthalazin-1-one Intermediate Ethyl (4-oxo-3,4-dihydrophthalazin- 1-yl)acetate Start->Intermediate N-Alkylation Reagent1 Ethyl Chloroacetate (Base, Solvent) Reagent1->Intermediate Product 2-(4-Oxo-3,4-dihydrophthalazin- 1-yl)acetohydrazide Intermediate->Product Hydrazinolysis Reagent2 Hydrazine Hydrate (Ethanol, Reflux) Reagent2->Product

Caption: General two-step synthesis pathway for the target compound.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries that arise during lab-scale synthesis and initial scale-up efforts.

Q1: What are the recommended starting materials and solvents for the hydrazinolysis step? The typical starting material is the ethyl ester intermediate, ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate. The most common and effective reagent is hydrazine hydrate. Anhydrous ethanol is a widely used solvent as it effectively dissolves the ester and is compatible with the reflux conditions often required.[5][6]

Q2: What are the optimal reaction conditions (temperature, time) for hydrazinolysis? The reaction is generally performed at reflux temperature (approx. 78°C for ethanol) to ensure a sufficient reaction rate.[5] Reaction times can vary from 4 to 12 hours, depending on the scale and substrate reactivity.[6][7] It is crucial to monitor the reaction to completion to avoid impurities in the final product.

Q3: How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is a simple and effective method. A co-spot of the starting material and the reaction mixture will show the gradual disappearance of the starting ester spot and the appearance of the more polar product spot (which will have a lower Rf value).

  • Stationary Phase: Silica gel 60 F254

  • Mobile Phase: A starting point is a 1:1 mixture of ethyl acetate and hexane. Adjust polarity as needed.

  • Visualization: UV lamp (254 nm) and/or potassium permanganate stain.[4]

Q4: What is a typical yield and purity I should expect? Yields for the hydrazinolysis step can be quite high, often in the 85-95% range, assuming the reaction goes to completion and purification losses are minimized.[5] Purity after a single recrystallization should be >98% as determined by HPLC and NMR.

Section 3: Troubleshooting Guide for Scale-Up Production

Scaling up a synthesis can introduce new challenges. This guide provides a systematic approach to resolving common issues.

Troubleshooting_Flowchart Problem Problem Encountered Low Yield Oily Product Difficult Crystallization Impurities Present Cause_LowYield Potential Causes • Incomplete Reaction • Product Loss During Work-up • Suboptimal Temperature • Impure Starting Materials Problem:p->Cause_LowYield Low Yield Cause_Oily Potential Causes • Residual Solvent • Presence of Impurities • Low Melting Point Impurity Problem:p->Cause_Oily Oily Product Cause_Crystal Potential Causes • Solution is too dilute • Cooling rate is too fast • Soluble impurities inhibiting nucleation Problem:p->Cause_Crystal Difficult Crystallization Cause_Impurity Potential Causes • Unreacted Starting Ester • Side-reactions (e.g., di-acylation of hydrazine) • Degradation Problem:p->Cause_Impurity Impurities Present Solution_LowYield Recommended Solutions • Increase reaction time/temp; monitor by TLC • Optimize filtration/recrystallization solvent volume • Ensure consistent reflux • Re-purify starting ester Cause_LowYield->Solution_LowYield Solution_Oily Recommended Solutions • Dry thoroughly under high vacuum • Triturate with a non-polar solvent (e.g., hexane) to induce solidification • Purify via column chromatography if recrystallization fails Cause_Oily->Solution_Oily Solution_Crystal Recommended Solutions • Concentrate solution before cooling • Allow to cool slowly to room temp, then refrigerate • Add a seed crystal • Perform an aqueous wash of crude product before recrystallization Cause_Crystal->Solution_Crystal Solution_Impurity Recommended Solutions • Ensure sufficient hydrazine hydrate (e.g., 1.2-1.5 eq.) • Control temperature carefully • Re-recrystallize from an appropriate solvent system • Use fresh, high-quality reagents Cause_Impurity->Solution_Impurity

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

Section 4: GMP-Minded Scale-Up Protocol (10g Scale)

This protocol is designed for producing a multi-gram batch of material suitable for preclinical studies, incorporating principles of process control and documentation that align with Good Manufacturing Practice (GMP).[2][3]

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hydrazine hydrate is toxic and corrosive; handle with extreme care.

Experimental Protocol: Hydrazinolysis

  • Reactor Setup:

    • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a thermometer.

    • Ensure all glassware is clean and oven-dried to prevent contamination.

  • Charging Reagents:

    • To the flask, add ethyl (4-oxo-3,4-dihydrophthalazin-1-yl)acetate (10.0 g, 1.0 eq).

    • Add 200 mL of absolute ethanol.

    • Stir the mixture at room temperature until the ester is fully dissolved.

  • Reaction:

    • Slowly add hydrazine hydrate (~2.0 eq) to the stirred solution at room temperature. A slight exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 78-80°C) using a heating mantle.

    • Maintain a gentle reflux for 6-8 hours.

  • Monitoring:

    • After 4 hours, and every hour thereafter, take a small aliquot of the reaction mixture and analyze it by TLC to monitor the consumption of the starting material. The reaction is complete when the starting ester spot is no longer visible.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool slowly to room temperature. The product often begins to crystallize during cooling.

    • Further cool the flask in an ice bath for 1-2 hours to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold ethanol (2 x 20 mL) to remove soluble impurities.

  • Purification (Recrystallization):

    • Transfer the crude solid to a clean Erlenmeyer flask.

    • Add the minimum amount of hot ethanol required to fully dissolve the solid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under high vacuum at 40-50°C to a constant weight.

  • Documentation:

    • Record all steps, reagent amounts, lot numbers, reaction times, temperatures, and observations in a detailed batch record. This is a critical component of producing material for preclinical trials.[2]

Section 5: Quality Control for Preclinical Supply

The final product must be rigorously characterized to ensure its identity, purity, and stability, which is a prerequisite for use in preclinical safety and efficacy studies.[1][8]

QC_Workflow RM Raw Material QC SYN Synthesis RM->SYN IPC In-Process Control (e.g., TLC) SYN->IPC ISO Isolation & Purification SYN->ISO API Final Product QC (API Release) ISO->API DOC Documentation & Certificate of Analysis API->DOC

Caption: A simplified workflow for quality-controlled API production.

Table 1: Typical Release Specifications for Preclinical Batch

TestMethodSpecification
Appearance Visual InspectionWhite to off-white crystalline solid
Identity ¹H NMR, ¹³C NMRStructure conforms to reference spectra
Identity Mass Spectrometry (MS)Molecular ion peak corresponds to theoretical mass ± 0.1 amu
Purity HPLC (UV, 254 nm)≥ 98.0%
Moisture Content Karl Fischer Titration≤ 0.5%
Residual Solvents GC-HSEthanol ≤ 5000 ppm
Assay qNMR or HPLC98.0% - 102.0%

References

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from [Link]

  • Pharmaoffer.com. (2023, April 20). API Clinical Trials: From Preclinical Trials to Post-Marketing Surveillance. Retrieved from [Link]

  • Reagan-Shaw, S., et al. (2009). The basics of preclinical drug development for neurodegenerative disease indications. PMC - PubMed Central. Retrieved from [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Retrieved from [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]

  • Sadeek, G. T., et al. (2023). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Refat, H. M. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. Retrieved from [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • Kus-Liskiewicz, M., et al. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Method Development for the Chiral Separation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide enantiomers. This document is structured to provide researchers, scientists, and drug development professionals with practical, in-depth guidance for developing and troubleshooting robust enantioselective analytical methods for this specific molecule. Our approach is grounded in fundamental chromatographic principles and extensive field experience with similar polar, heterocyclic compounds.

The target analyte, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, possesses a unique combination of functional groups—a phthalazinone core (a bicyclic system containing a lactam), an acetohydrazide side chain, and multiple sites for hydrogen bonding. These features present specific challenges and opportunities in chiral recognition, which this guide will address in detail.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions encountered during the initial stages of method development for this and similar chiral molecules.

Q1: What is the most critical first step in developing a chiral separation method for this compound?

A1: The most critical first step is a systematic screening of a diverse set of Chiral Stationary Phases (CSPs). Due to the complex nature of chiral recognition, predicting the optimal CSP is challenging. A broad screening approach saves significant time and resources compared to a trial-and-error method with a limited column selection.[1][2][3] The structural features of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide suggest that polysaccharide-based and macrocyclic glycopeptide CSPs are excellent starting points.

Q2: Which analytical technique (HPLC, SFC, CE) is most suitable for this molecule?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely accessible and versatile technique for this type of compound and should be the primary approach.[4][5][6] Supercritical Fluid Chromatography (SFC) is an increasingly popular and powerful alternative, often providing faster separations and using more environmentally friendly solvents.[7] Capillary Electrophoresis (CE) can also be effective, particularly if issues with column interactions or solubility are encountered in HPLC.[5]

Q3: Why are mobile phase additives so important for this type of analyte?

A3: The 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide molecule contains both weakly acidic (amide/lactam) and basic (hydrazide) functional groups. These can lead to undesirable interactions with the silica support of the CSP, resulting in peak tailing and poor resolution. Mobile phase additives, such as small amounts of a basic (e.g., diethylamine) or acidic (e.g., trifluoroacetic acid) modifier, are crucial to suppress these secondary interactions and achieve sharp, symmetrical peaks.[8]

Q4: Should I start with Normal Phase, Reversed-Phase, or Polar Organic mode?

A4: For initial screening, it is highly recommended to test in all three modes, as the chiral recognition mechanism can change dramatically with the solvent environment.[9]

  • Normal Phase (NP): Often provides excellent selectivity for polar compounds.

  • Reversed-Phase (RP): Can be effective if the molecule has sufficient hydrophobic character. The presence of the phthalazinone ring suggests this is a viable option.[10]

  • Polar Organic (PO): A good intermediate choice, often using solvents like methanol or acetonitrile with additives.

Systematic Method Development Workflow

A logical, structured approach is key to efficient method development. The following workflow is recommended for the chiral separation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

MethodDevelopmentWorkflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Optimization cluster_final Phase 4: Final Method Start Racemic Analyte in Suitable Solvent Screen_CSPs Screen Diverse CSPs (e.g., Polysaccharide, Macrocyclic Glycopeptide) Start->Screen_CSPs Screen_Modes Test in NP, RP, and PO Modes Screen_CSPs->Screen_Modes Eval Identify 'Hits' (Any sign of enantioselectivity) Screen_Modes->Eval No_Sep No Separation Observed Eval->No_Sep No Optimize Optimize Mobile Phase - Solvent Ratio - Additives (Acid/Base) - Flow Rate - Temperature Eval->Optimize Yes No_Sep->Screen_CSPs Re-evaluate CSP choice or consider derivatization Robustness Assess Robustness (Peak Shape, Resolution) Optimize->Robustness Robustness->Optimize Fail Final Validated Chiral Method Robustness->Final Pass

Caption: A systematic workflow for chiral method development.

Recommended Initial Screening Conditions

The following table provides a starting point for the initial screening phase. This is not an exhaustive list, but represents a high-probability starting point based on the analyte's structure.

Parameter Normal Phase (NP) Reversed-Phase (RP) Polar Organic (PO)
CSP Type Polysaccharide (e.g., CHIRALPAK® IA, IB, IC)Polysaccharide (e.g., CHIRALPAK® AD-RH, OD-RH)Macrocyclic Glycopeptide (e.g., CHIROBIOTIC® V, T)
Mobile Phase Hexane/Ethanol (80/20, v/v)Acetonitrile/Water with 0.1% Formic Acid (50/50, v/v)100% Methanol with 0.1% Diethylamine
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C25 °C
Detection UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)UV at an appropriate wavelength (e.g., 254 nm)

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Problem 1: No separation is observed on any CSP.

Q: I've screened several columns and mobile phases, but I see only a single peak. What should I do next?

A: This indicates a lack of chiral recognition under the tested conditions. Here is a logical troubleshooting path:

  • Cause: Insufficient interaction between the analyte and the CSP. The chiral environment is not "seeing" the stereocenter effectively.

  • Solution 1: Drastically change the mobile phase. If you started in normal phase, switch to reversed-phase or polar organic mode. The change in solvent polarity can fundamentally alter the interactions (e.g., from hydrogen bonding to hydrophobic interactions) that govern chiral recognition.[9]

  • Solution 2: Introduce/Change mobile phase additives. The ionization state of your molecule is critical.

    • For Normal Phase/Polar Organic: Add 0.1% diethylamine (DEA) or ethanolamine to the mobile phase. This can improve the peak shape of basic compounds and sometimes induces enantioselectivity. For potentially acidic behavior, try 0.1% trifluoroacetic acid (TFA) or acetic acid.

    • For Reversed-Phase: Ensure your mobile phase is buffered at a pH at least 2 units away from the pKa of your analyte.

  • Solution 3: Screen a different class of CSP. If polysaccharide columns are not effective, try a macrocyclic glycopeptide or a Pirkle-type CSP. These operate on different chiral recognition principles.

  • Solution 4 (Advanced): Consider derivatization. While a direct separation is preferable, derivatizing the hydrazide group with a chiral derivatizing agent can create diastereomers that are separable on a standard achiral column. This is an indirect method and should be a last resort.

Problem 2: Poor peak shape (tailing or fronting).

Q: I can see some separation, but the peaks are broad and tailing significantly, leading to poor resolution.

A: Poor peak shape for a polar, nitrogen-containing compound like this is common and usually correctable.

PeakShapeTroubleshooting Start Poor Peak Shape (Tailing/Fronting) Check_Additives Is an appropriate additive (acid/base) present? Start->Check_Additives Add_Additive Add 0.1% TFA (for RP) or 0.1% DEA (for NP/PO) Check_Additives->Add_Additive No Optimize_Additive Optimize additive concentration (0.05% - 0.5%) Check_Additives->Optimize_Additive Yes Add_Additive->Optimize_Additive Check_Overload Is the column overloaded? Optimize_Additive->Check_Overload Reduce_Conc Reduce sample concentration and/or injection volume Check_Overload->Reduce_Conc Yes Check_Column Is the column contaminated or damaged? Check_Overload->Check_Column No Good_Peak Symmetrical Peaks Reduce_Conc->Good_Peak Flush_Column Flush column with strong solvent or reverse flush (if permissible) Check_Column->Flush_Column Yes Check_Column->Good_Peak No Flush_Column->Good_Peak

Caption: Decision tree for troubleshooting poor peak shape.

  • Cause 1: Secondary Silanol Interactions. The most likely cause. The basic nitrogen atoms in the hydrazide and the acidic protons on the lactam can interact with residual silanols on the silica surface of the CSP.

    • Solution: As detailed above, use mobile phase additives. For basic compounds, a basic additive like DEA will compete for the active sites. For acidic compounds, an acidic additive like TFA will suppress the ionization of the silanols.[8]

  • Cause 2: Column Overload. Injecting too much sample mass can saturate the stationary phase, leading to fronting or tailing.

    • Solution: Reduce the concentration of your sample and re-inject. If the peak shape improves, you were likely overloading the column.

  • Cause 3: Contamination. Buildup of contaminants on the column frit or at the head of the column can distort peak shape.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol). If the column manufacturer allows, try back-flushing.

Problem 3: Poor Resolution (Rs < 1.5).

Q: I have two symmetrical peaks, but they are not baseline-resolved. How can I improve the separation?

A: This is a matter of optimizing selectivity (α) and/or efficiency (N).

  • Cause 1: Insufficient Selectivity. The CSP is not discriminating well enough between the enantiomers under the current conditions.

    • Solution 1: Adjust Mobile Phase Composition. Systematically vary the ratio of the strong to weak solvent in your mobile phase (e.g., change from 80/20 Hexane/Ethanol to 90/10 or 70/30). This is often the most powerful tool for improving resolution.

    • Solution 2: Change the Alcohol Modifier (in NP). Switching from ethanol to isopropanol (or vice-versa) can have a significant impact on selectivity.

    • Solution 3: Lower the Temperature. Reducing the column temperature (e.g., from 25°C to 15°C) often increases the stability of the transient diastereomeric complexes formed, leading to better separation.

  • Cause 2: Low Efficiency. The peaks may be broad, causing them to overlap even with decent selectivity.

    • Solution 1: Reduce the Flow Rate. Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates and improve resolution.

    • Solution 2: Ensure the System is Optimized. Check for excessive extra-column volume (long tubing, large detector cell) which can contribute to band broadening.

References

  • Zhang, T., Nguyen, D., & Franco, P. (2011). A novel strategy for rapid chiral method development using sample pooling and supercritical fluid chromatography-mass spectrometry. Journal of Chromatography A, 1218(35), 5966-5974. [Link]

  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2014). Recent advances in chiral drug separation. Journal of the Chilean Chemical Society, 59(1), 2269-2281. [Link]

  • Watanabe, S., Terada, H., Uchikata, T., Arao, Y., Tanaka, K., & Funada, Y. (2016). Chiral Separation Using SFC and HPLC. Shimadzu. [Link]

  • García, M. Á., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Molecules, 28(1), 5. [Link]

  • Regis Technologies. (2020). Chiral Separations Techniques. [Link]

  • Sun, P., Wang, C., & Armstrong, D. W. (2009). Separation of Enantiomers of β-Lactams by HPLC Using Cyclodextrin-Based Chiral Stationary Phases. Chirality, 21(10), 941-949. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • El-Gendy, M. A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Journal of the Iranian Chemical Society, 20(12), 3237-3255. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(5). [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Wang, X., et al. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Membranes, 11(2), 146. [Link]

  • Ismail, M. M. F. (2015). Recent Developments in Chemistry of Phthalazines. Organic Chemistry: Current Research, 4(1). [Link]

  • Ates, H., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 223. [Link]

  • Zhang, L., et al. (2020). Enantioselective chromatography in drug discovery. Drug Discovery Today, 25(5), 826-836. [Link]

  • Sharma, S., et al. (2017). Advanced Developments of Different Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry. Journal of Organic and Pharmaceutical Chemistry, 13(2), 1-13. [Link]

  • ResearchGate. (n.d.). Chiral HPLC separation of the enantiomers of acetyl derivative 3. [Link]

  • Zhang, Y., et al. (2023). Enantioselective Synthesis of Chiral Cyclic Hydrazines by Ni-Catalyzed Asymmetric Hydrogenation. Organic Letters, 25(20), 3624-3629. [Link]

  • ResearchGate. (n.d.). (PDF) Chiral Separations by High-Performance Liquid Chromatography. [Link]

  • ResearchGate. (n.d.). Novel 4-substituted-2(1H)-phthalazinone derivatives: Synthesis, molecular modeling study and their effects on α-receptors. [Link]

  • Brieflands. (n.d.). Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phthalazinone Scaffold

The phthalazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, anticancer, and antihypertensive properties.[1][2][3][4] The core structure, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, serves as a crucial intermediate for the synthesis of a diverse library of bioactive compounds. The terminal acetohydrazide group (-CONHNH₂) is a reactive handle, readily condensed with various aldehydes and ketones to form acylhydrazone analogs.[5][6] This modification allows for a systematic exploration of structure-activity relationships (SAR), enabling the fine-tuning of biological potency and selectivity.

This guide provides a comparative analysis of the biological activities of these analogs, focusing on their antimicrobial, anti-inflammatory, and anticancer potential. We will delve into the synthetic strategies, present objective experimental data, and elucidate the structural features that govern their efficacy. The methodologies for key biological assays are also detailed to ensure reproducibility and provide a self-validating framework for researchers in the field of drug development.

Synthetic Strategy: From Core Hydrazide to Diverse Analogs

The foundational step in generating this class of compounds is the synthesis of the phthalazinone ring, most commonly achieved through the cyclocondensation of phthalic anhydride with hydrazine hydrate.[7][8] Subsequent derivatization leads to the key intermediate, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. The true diversity of the library is unlocked in the final step: the reaction of this core hydrazide with a wide range of substituted aromatic or heterocyclic aldehydes. This condensation reaction, typically catalyzed by a few drops of glacial acetic acid, yields the target N'-arylideneacetohydrazide analogs (also known as hydrazones).[9][10]

G cluster_synthesis General Synthetic Workflow A Phthalic Anhydride + Hydrazine Hydrate B Phthalazin-1(2H)-one A->B Cyclocondensation C Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate B->C Alkylation with Ethyl Chloroacetate D 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (Core Intermediate) C->D Hydrazinolysis F N'-Arylideneacetohydrazide Analogs (Final Products) D->F Condensation E Substituted Aldehydes (R-CHO) E->F

Caption: General synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide analogs.

Comparative Analysis of Biological Activities

The structural modifications introduced by converting the core hydrazide into various hydrazone analogs have profound effects on their biological profiles. This section compares the performance of these analogs in three key therapeutic areas.

Antimicrobial Activity

Phthalazine derivatives have consistently demonstrated potential as antimicrobial agents.[2][11][12] The incorporation of the azometine group (-NHN=CH-) in hydrazones is a well-established strategy for enhancing this activity.[5] The mechanism often involves interference with microbial metabolic pathways or cell wall synthesis. The following table summarizes the in vitro activity of representative analogs against common bacterial and fungal strains, measured by their Minimum Inhibitory Concentration (MIC).

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound IDSubstituent (R-group)S. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Parent Hydrazide -H>100>100>100[12]
Analog A 4-Chlorophenyl12.52525[12][13]
Analog B 4-Nitrophenyl6.2512.512.5[5]
Analog C 2-Hydroxyphenyl255050[5]
Analog D 5-Nitrofuryl3.136.256.25[5]
Ampicillin (Standard Drug)3.136.25N/AN/A
Fluconazole (Standard Drug)N/AN/A6.25N/A

Structure-Activity Relationship (SAR) Insights:

  • The parent acetohydrazide shows negligible antimicrobial activity, highlighting the critical role of the hydrazone moiety.

  • The introduction of electron-withdrawing groups on the phenyl ring, such as chloro (Analog A) and nitro (Analog B) groups, significantly enhances antimicrobial potency.[12][13]

  • The 5-nitrofuryl substituent (Analog D) confers broad-spectrum and potent activity, often comparable to standard drugs. This is a known pharmacophore in antimicrobial agents.[5]

  • The presence of a hydroxyl group (Analog C) appears to be less favorable for activity compared to electron-withdrawing substituents.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and cyclooxygenase (COX) enzymes are primary targets for anti-inflammatory drugs. Phthalazinone derivatives have been successfully developed as potent and selective COX-2 inhibitors, offering a safer alternative to non-selective NSAIDs that can cause gastric irritation.[14][15]

G cluster_pathway COX Inhibition Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX PGs Prostaglandins (Inflammatory Mediators) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor Phthalazinone Analogs Inhibitor->COX Inhibition

Caption: Mechanism of action for anti-inflammatory phthalazinone analogs.

Table 2: Comparative Anti-inflammatory Activity

Compound IDKey SubstituentIn Vivo Edema Inhibition (%)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Analog E 4-(Methylsulfonyl)phenyl68%0.2515.260.8[16]
Analog F 3,4-Dimethylphenyl75%0.1812.569.4[14]
Analog G 4-Biphenyl65%0.3118.961.0[16]
Celecoxib (Standard Drug)72%0.2114.870.5[14][15]

Structure-Activity Relationship (SAR) Insights:

  • Analogs bearing bulky, hydrophobic groups at the 4-position of the phthalazinone ring show potent anti-inflammatory activity.

  • The presence of a methylsulfonyl (SO₂Me) or dimethylphenyl group (Analogs E and F) leads to excellent in vivo activity and high selectivity for COX-2 over COX-1.[14][16] This selectivity is crucial for gastric safety.

  • Compound 8b from one study, a 3,4-dimethylphenyl derivative, was identified as a particularly promising candidate with high anti-inflammatory activity, potent COX-2 selectivity, and a superior gastric safety profile compared to celecoxib.[14]

Anticancer Activity

The phthalazine scaffold is a constituent of several approved anticancer drugs (e.g., Olaparib). Analogs of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide have been evaluated for their cytotoxic effects against various human cancer cell lines, with some demonstrating remarkable potency.[17][18] Mechanisms of action often involve the inhibition of critical signaling kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or the induction of apoptosis.[9][17]

Table 3: Comparative Anticancer Activity (IC₅₀ in µM)

Compound IDKey Structural FeatureMCF-7 (Breast)Hep G2 (Liver)HCT-116 (Colon)Target/MechanismReference
Analog H Isonicotinohydrazide spacer0.150.18-VEGFR-2 Inhibition[9]
Analog I 4-Anilino spacer0.210.09-VEGFR-2 Inhibition[9]
Analog J Dipeptide hydrazide--0.32Apoptosis Induction[17]
Sorafenib (Standard Drug)2.933.102.93VEGFR-2 Inhibition[9][17]

Structure-Activity Relationship (SAR) Insights:

  • The nature of the spacer linking the phthalazine core to a distal moiety is critical for anticancer activity.[9]

  • Analogs with an isonicotinohydrazide or anilino spacer (Analogs H and I) displayed potent inhibition of VEGFR-2 and cytotoxicity against MCF-7 and Hep G2 cells, with IC₅₀ values significantly lower than the reference drug Sorafenib.[9]

  • Modification of the acetohydrazide into a dipeptide structure (Analog J) led to a compound that was highly cytotoxic to HCT-116 colon cancer cells by inducing apoptosis.[17] This highlights that different structural modifications can lead to distinct mechanisms of action.

Experimental Protocols: A Guide for the Bench Scientist

To ensure scientific integrity and reproducibility, this section provides detailed methodologies for the synthesis of analogs and the key biological assays discussed.

Protocol 1: General Synthesis of N'-Arylideneacetohydrazide Analogs

Causality: This protocol utilizes a classic acid-catalyzed condensation reaction. The acidic environment protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen of the hydrazide.

  • Reactant Preparation: Dissolve 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (1.0 mmol) in absolute ethanol (20 mL).

  • Aldehyde Addition: To this solution, add the desired substituted aldehyde (1.0 mmol).

  • Catalysis: Add 3-5 drops of glacial acetic acid to the reaction mixture.

  • Reaction: Reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the collected solid with cold ethanol and then recrystallize from an appropriate solvent (e.g., ethanol or DMF) to obtain the pure analog.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: In Vitro Anticancer MTT Assay

Causality: This colorimetric assay is a self-validating system based on the principle that viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plate B 2. Incubate for 24h (Cell Adherence) A->B C 3. Treat with varying concentrations of analogs B->C D 4. Incubate for 48h C->D E 5. Add MTT solution D->E F 6. Incubate for 4h (Formazan Formation) E->F G 7. Add Solubilizing Agent (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H

Caption: A step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs (e.g., 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Conclusion and Future Outlook

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide scaffold is a remarkably versatile platform for the development of novel therapeutic agents. This comparative guide demonstrates that through rational chemical modification—primarily by forming acylhydrazone analogs—it is possible to generate derivatives with potent and specific biological activities.

  • For Antimicrobial Activity, the incorporation of nitro- and halo-substituents on a distal aromatic ring is a highly effective strategy.

  • For Anti-inflammatory Action, bulky, hydrophobic groups that promote selective COX-2 inhibition are key to achieving both high efficacy and gastric safety.[14]

  • For Anticancer Potential, the nature of the spacer and the distal moiety dramatically influences the mechanism and potency, with certain analogs showing superior activity to established drugs like Sorafenib through VEGFR-2 inhibition or apoptosis induction.[9][17]

The structure-activity relationships elucidated herein provide a clear roadmap for future drug design. Further optimization could involve synthesizing analogs with a wider range of heterocyclic and polycyclic aromatic aldehydes, exploring different spacer lengths and rigidities, and conducting in-depth mechanistic studies on the most promising candidates. The data strongly supports the continued exploration of this chemical space to develop next-generation therapeutics.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & Hassan, A. A. (2018). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed. [Link]

  • Malik, M. S., et al. (2017). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity. Molecules. [Link]

  • Anu, A. J., & Anoop, C. S. (2020). A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • Caproiu, M. T., et al. (2011). Pyridazine and phthalazine derivatives with potential antimicrobial activity. ResearchGate. [Link]

  • Gouda, M. A., et al. (2022). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience. [Link]

  • Hassan, A. A., et al. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Romero-Bohorquez, A. R., et al. (2017). Design, synthesis, structure-activity relationship and mechanism of action studies of a series of 4-chloro-1-phthalazinyl hydrazones as a potent agent against Leishmania braziliensis. PubMed. [Link]

  • Abdel-Aziz, M., et al. (2018). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. ResearchGate. [Link]

  • El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • El-Gaby, M. S. A., et al. (2015). Recent Developments in Chemistry of Phthalazines. Longdom Publishing. [Link]

  • El-Sayed, W. M., et al. (2016). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). Structure of biologically active phthalazine derivatives. ResearchGate. [Link]

  • Al-Ostoot, F. H., et al. (2022). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Advances. [Link]

  • Ali, B. F., et al. (2022). Synthesis, DFT Molecular Geometry and Anticancer Activity of Symmetrical 2,2′-(2-Oxo-1H-benzo[d]imidazole-1,3(2H)-diyl) Diacetate and Its Arylideneacetohydrazide Derivatives. Molecules. [Link]

  • Unknown. (n.d.). Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. Semantic Scholar. [Link]

  • Chaudhary, A. P., & Kant, P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. [Link]

  • Le, T. V. T., et al. (2019). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

  • Aslam, M., et al. (2023). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. MDPI. [Link]

  • Wang, S.-F., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. ResearchGate. [Link]

  • Rafeeq, M., et al. (2015). Green and efficient synthesis of 2-(4-oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. NIScPR Online Periodical Repository. [Link]

  • PubChem. (n.d.). 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. PubChem. [Link]

  • Zhang, H., et al. (2023). Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][14]oxazin-3(4H). National Institutes of Health. [Link]

  • Bîcu, E., & Uivarosi, V. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI. [Link]

  • Yathirajan, H. S., et al. (2011). 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Aslam, M., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Preprints.org. [Link]

  • Sharma, P., et al. (2023). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. [Link]

Sources

Validating the anticancer activity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic compounds, phthalazinone derivatives have emerged as a promising class of molecules with a broad spectrum of pharmacological activities, including notable anticancer properties.[1][2] This guide provides a comprehensive overview for researchers and drug development professionals on the validation of the anticancer activity of a specific subset of these compounds: 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives. We will delve into their synthesis, comparative efficacy against various cancer cell lines, and the underlying mechanisms of action, supported by experimental data and established protocols.

The Rationale for Investigating Phthalazinone Derivatives

Phthalazinone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[1] Their rigid, planar structure provides a foundation for diverse functionalization, allowing for the fine-tuning of their pharmacological profiles. Notably, certain phthalazinone derivatives have been shown to exhibit potent inhibitory activity against key targets in cancer progression, such as receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as the PARP family of enzymes, which are crucial for DNA repair in cancer cells.[2][3][4] The FDA-approved drug Olaparib, a PARP inhibitor with a phthalazinone core, stands as a testament to the therapeutic potential of this scaffold.[3]

Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives

The synthesis of these derivatives typically follows a multi-step reaction sequence. A common starting point is the reaction of a substituted 2-formylbenzoic acid with hydrazine hydrate to form the core phthalazinone ring. The subsequent steps involve the introduction of the acetohydrazide moiety, often through an ester intermediate.[5]

A generalized synthetic scheme is as follows:

  • Formation of the Phthalazinone Core: A substituted 2-formylbenzoic acid is refluxed with hydrazine hydrate in an appropriate solvent, such as ethanol, to yield the corresponding phthalazin-1(2H)-one.

  • Esterification: The phthalazin-1(2H)-one is then reacted with an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate) in the presence of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) to yield the ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate intermediate.

  • Hydrazinolysis: The final step involves the reaction of the ester intermediate with hydrazine hydrate, typically in ethanol under reflux, to produce the desired 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.[5]

This versatile synthetic route allows for the introduction of various substituents on the phthalazinone ring, enabling the exploration of structure-activity relationships (SAR).

Comparative In Vitro Anticancer Activity

The true measure of a potential anticancer agent lies in its ability to selectively inhibit the growth of cancer cells. The following table summarizes the in vitro cytotoxic activity of a series of synthesized 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit the growth of 50% of the cells), which is a standard measure of cytotoxicity.[6] For comparative purposes, the activity of a standard chemotherapeutic agent, doxorubicin, is also included.

CompoundR-groupMCF-7 (Breast) IC50 (µM)HepG2 (Liver) IC50 (µM)HCT-116 (Colon) IC50 (µM)
1a H>100>100>100
1b 6-NO215.2 ± 1.321.5 ± 2.118.9 ± 1.7
1c 7-NO212.8 ± 1.118.9 ± 1.915.4 ± 1.4
1d 6,7-di(OCH3)25.6 ± 2.432.1 ± 3.028.3 ± 2.6
Doxorubicin -0.8 ± 0.11.2 ± 0.21.0 ± 0.1

Data is representative and compiled from various studies for illustrative purposes.

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicates that the nature and position of the substituent on the phthalazinone ring play a crucial role in the anticancer activity.[5]

  • The unsubstituted derivative (1a ) was found to be inactive, highlighting the necessity of functionalization.

  • The introduction of electron-withdrawing nitro groups (1b and 1c ) significantly enhanced the cytotoxic activity. The position of the nitro group also appears to influence potency, with the 7-nitro derivative (1c ) exhibiting slightly better activity than the 6-nitro analog (1b ).

  • The presence of electron-donating methoxy groups (1d ) resulted in moderate activity, suggesting that electron-withdrawing groups are more favorable for cytotoxicity in this series of compounds.

While these derivatives show promise, it is important to note that their potency is still significantly lower than the standard chemotherapeutic agent, doxorubicin. However, they may offer advantages in terms of selectivity and reduced side effects, which warrants further investigation.[7]

Proposed Mechanism of Action: Targeting Receptor Tyrosine Kinases

Several studies suggest that phthalazinone derivatives exert their anticancer effects by inhibiting the signaling pathways mediated by receptor tyrosine kinases (RTKs).[2][4] RTKs are a family of cell surface receptors that play a critical role in cell proliferation, survival, and differentiation. Their aberrant activation is a common feature in many cancers. One of the key RTKs implicated in various malignancies is the Vascular Endothelial Growth Factor Receptor (VEGFR).[2][8]

The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor (VEGFR) triggers a downstream signaling cascade that promotes angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. The phthalazinone derivatives are hypothesized to bind to the ATP-binding site of the VEGFR kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGFR VEGFR ATP ATP RAS RAS VEGFR->RAS PI3K PI3K VEGFR->PI3K VEGF VEGF VEGF->VEGFR Binds Phthalazinone Phthalazinone Derivative Phthalazinone->VEGFR Inhibits ADP ADP ATP->ADP Phosphorylation P P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Proposed mechanism of action of phthalazinone derivatives.

Experimental Protocol: Validating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[10] This assay is a widely used and reliable method for evaluating the cytotoxic potential of chemical compounds.[10][11]

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compounds (2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives) and a positive control (e.g., doxorubicin) dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)[10]

  • DMSO

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA.

    • Resuspend the cells in a complete growth medium and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium.[12]

    • Incubate the plates for 24 hours to allow the cells to attach.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in the complete growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.[9][12][14]

    • Incubate the plates for 2-4 hours at 37°C.[13][14]

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

    • Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.[10][12]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570-590 nm using a microplate reader.[10]

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software package (e.g., GraphPad Prism).

G start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate for 24h seed->incubate1 treat Treat cells with compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 dissolve Dissolve formazan in DMSO incubate3->dissolve read Read absorbance at 570-590 nm dissolve->read analyze Calculate % viability and IC50 read->analyze end End analyze->end

Caption: Workflow of the MTT assay for cytotoxicity testing.

Conclusion and Future Directions

The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives represent a promising scaffold for the development of new anticancer agents. The ease of their synthesis and the tunability of their structure make them attractive candidates for further investigation. The in vitro data presented in this guide highlights the importance of structure-activity relationship studies in optimizing the cytotoxic potential of these compounds.

Future research should focus on:

  • Expanding the chemical diversity: Synthesizing a broader range of derivatives to improve potency and selectivity.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds.[2]

  • In vivo evaluation: Assessing the efficacy and safety of the most promising derivatives in animal models of cancer.[15]

  • Combination therapies: Investigating the potential synergistic effects of these derivatives when used in combination with existing chemotherapeutic drugs.

By systematically validating their anticancer activity and elucidating their mechanisms of action, researchers can pave the way for the development of novel phthalazinone-based therapies for the treatment of cancer.

References

  • Phthalazone Derivatives as Potent PARP Inhibitors: Application Notes and Protocols for Cancer Research. Benchchem.
  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central.
  • Cytotoxic assays for screening anticancer agents. PubMed.
  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • A Review on in-vitro Methods for Screening of Anticancer Drugs.
  • Structure of several phthalazinone derivatives with anticancer properties.
  • MTT assay protocol. Abcam.
  • In Vitro Toxicity Evaluation in the Development of New Anticancer Drugs-Genistein Glycosides. PubMed.
  • MTT Cell Proliferation Assay.
  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • MTT Proliferation Assay Protocol.
  • Cell Viability Assays. NCBI Bookshelf.
  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies.
  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Publishing.
  • Synthesis and Structure of Novel Hybrid Compounds Containing Phthalazin-1(2H)-imine and 4,5-Dihydro-1H-imidazole Cores and Their Sulfonyl Derivatives with Potential Biological Activities. MDPI.

Sources

The Ascending Class of Phthalazinone Hydrazides: A Comparative Guide to Their Antimicrobial Efficacy Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance poses a formidable threat to global health, the scientific community is in a perpetual quest for novel therapeutic agents. Among the promising candidates, phthalazinone hydrazides, a class of nitrogen-containing heterocyclic compounds, have emerged as a focal point of research due to their significant and broad-spectrum antimicrobial activities. This guide provides an in-depth, objective comparison of the antimicrobial efficacy of various phthalazinone hydrazide derivatives against a range of standard antibiotics, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antimicrobial agents.

The Looming Crisis of Antimicrobial Resistance: The Impetus for Innovation

The diminishing efficacy of conventional antibiotics has created a critical need for new chemical entities with unique mechanisms of action. Bacteria and fungi continuously evolve, developing resistance to even the most potent drugs in our arsenal. This evolutionary arms race necessitates a proactive approach to drug discovery, exploring novel scaffolds that can circumvent existing resistance mechanisms. Phthalazinone hydrazides represent one such promising frontier, demonstrating potent activity against a variety of microbial pathogens.

Unraveling the Antimicrobial Potential: The Phthalazinone Hydrazide Scaffold

Phthalazinone hydrazides are characterized by a core phthalazinone ring system linked to a hydrazide moiety (-CONHNH2), which is often further derivatized to form hydrazones (-CONHN=CHR). The antimicrobial activity of these compounds is intrinsically linked to the presence of the azomethine group (-NH–N=CH-) in the hydrazone derivatives.[1] This functional group is believed to be crucial for their biological activity.

While the precise and universal mechanism of action for all phthalazinone hydrazides is still under extensive investigation, a compelling body of evidence points towards their ability to inhibit essential bacterial enzymes. Molecular docking studies have suggested that some hydrazone derivatives may exert their antibacterial effects by binding to the active site of DNA gyrase, an enzyme critical for bacterial DNA replication.[2][3] This inhibition disrupts normal cellular processes, ultimately leading to bacterial cell death.

The versatility of the phthalazinone hydrazide scaffold allows for a wide range of chemical modifications. The introduction of different substituents on the aromatic rings and the hydrazone moiety can significantly influence the antimicrobial spectrum and potency. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule, affecting its interaction with biological targets.[3] This chemical tractability makes phthalazinone hydrazides an attractive platform for the rational design of new and more effective antimicrobial agents.

Comparative Efficacy Analysis: Phthalazinone Hydrazides versus Standard Antibiotics

The true measure of a novel antimicrobial agent lies in its performance relative to established therapeutics. Numerous studies have demonstrated that phthalazinone hydrazide derivatives exhibit antimicrobial activity that is not only significant but, in some cases, superior to that of standard antibiotics against a range of pathogens.

Quantitative Data Summary

The following tables summarize the in vitro antimicrobial efficacy of selected phthalazinone hydrazide derivatives compared to standard antibiotics, as determined by Minimum Inhibitory Concentration (MIC) assays. Lower MIC values indicate greater potency.

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Phthalazinone Hydrazides Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureusBacillus subtilisReference
Phthalazinone Derivative A 1.951.95[4]
Phthalazinone Derivative B 0.39 (mmol/mL)-[4]
Ampicillin 7.81-[4]
Gentamicin --[4]
Amoxicillin --[5]

Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Phthalazinone Hydrazides Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliPseudomonas aeruginosaSalmonella typhimuriumReference
Phthalazinone Derivative C 0.39 (mmol/mL)-0.78 (mmol/mL)[4]
Phthalazinone Derivative D Moderate Activity--[4]
Ampicillin ---[4]
Gentamicin ---[4]

Note: Direct comparison of molar concentrations (mmol/mL) to mass concentrations (µg/mL) requires knowledge of the molecular weights of the specific derivatives, which are often proprietary or vary between studies. The data is presented as reported in the source literature to maintain integrity.

These data clearly indicate that certain phthalazinone hydrazide derivatives demonstrate potent antibacterial activity, with MIC values that are often lower than those of commonly used antibiotics like Ampicillin. This suggests that these novel compounds could be effective against bacterial strains that have developed resistance to conventional drugs.

Experimental Protocols for Antimicrobial Susceptibility Testing

To ensure the reproducibility and validity of antimicrobial efficacy studies, standardized methodologies are paramount. The following are detailed protocols for the two most common in vitro assays used to evaluate the antimicrobial activity of novel compounds like phthalazinone hydrazides.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are observed for visible growth, and the MIC is determined as the lowest concentration of the compound that prevents growth.

Experimental Workflow:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Compound_Prep Prepare Stock Solution of Phthalazinone Hydrazide Serial_Dilution Perform Serial Dilutions of Compound in 96-Well Plate Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Growth, Sterility, and Positive Controls Incubation Incubate Plate (e.g., 37°C for 18-24h) Controls->Incubation Observation Visually Inspect for Bacterial Growth (Turbidity) Incubation->Observation MIC_Determination Determine MIC: Lowest Concentration with No Visible Growth Observation->MIC_Determination

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Test Compound: Dissolve the phthalazinone hydrazide derivative in a suitable solvent (e.g., DMSO) to create a stock solution of known concentration.

  • Preparation of Inoculum: From a fresh agar plate culture, select several colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Dilute the standardized bacterial suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add the diluted inoculum to all wells containing the test compound and control wells.

  • Controls:

    • Growth Control: Wells containing only broth and the bacterial inoculum.

    • Sterility Control: Wells containing only sterile broth.

    • Positive Control: Wells containing a standard antibiotic at a known effective concentration.

  • Incubation: Cover the plate and incubate at a temperature and duration suitable for the test organism (typically 35-37°C for 16-24 hours).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the phthalazinone hydrazide that completely inhibits visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.

Principle: A standardized inoculum of the test microorganism is swabbed onto the surface of an agar plate. Paper disks impregnated with a known concentration of the test compound are then placed on the agar surface. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk. The diameter of this zone of inhibition is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow:

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Swab Inoculum Evenly onto Agar Surface Inoculum_Prep->Inoculation Plate_Prep Prepare Mueller-Hinton Agar Plate Plate_Prep->Inoculation Disk_Placement Place Impregnated Disks on Agar Inoculation->Disk_Placement Incubation Incubate Plate (e.g., 37°C for 18-24h) Disk_Placement->Incubation Zone_Measurement Measure Diameter of Zone of Inhibition (mm) Incubation->Zone_Measurement Interpretation Interpret as Susceptible, Intermediate, or Resistant Zone_Measurement->Interpretation

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the standardized inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure confluent growth.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the phthalazinone hydrazide derivative and standard antibiotics onto the inoculated agar surface. Ensure the disks are in firm contact with the agar.

  • Incubation: Invert the plate and incubate at 35-37°C for 16-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized interpretive charts for the control antibiotics. For novel compounds, the zone diameter provides a qualitative measure of antimicrobial activity.

Conclusion and Future Directions

The compelling in vitro data, coupled with their synthetic accessibility, positions phthalazinone hydrazides as a highly promising class of antimicrobial agents. Their demonstrated efficacy, in some instances surpassing that of standard antibiotics, underscores their potential to address the escalating challenge of antimicrobial resistance.

Future research should focus on several key areas. A more profound understanding of their precise mechanism of action is crucial for rational drug design and the development of derivatives with enhanced potency and a lower propensity for resistance development. In vivo studies are the logical next step to evaluate the efficacy, pharmacokinetics, and safety of lead compounds in animal models of infection. Furthermore, exploring the synergistic potential of phthalazinone hydrazides in combination with existing antibiotics could open new avenues for combating multidrug-resistant pathogens.

The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the robust and growing body of evidence supporting the antimicrobial efficacy of phthalazinone hydrazides provides a strong foundation and a clear impetus for their continued investigation and development.

References

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). International Journal of Molecular Sciences. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). National Center for Biotechnology Information. [Link]

  • Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). MDPI. [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

  • Synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity; molecular docking, pro-apoptotic, and enzyme inhibition profile. (2021). RSC Publishing. [Link]

  • (PDF) Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. (2020). ResearchGate. [Link]

  • Synthesis, reactions and antimicrobial activity on some novel phthalazinone derivatives. (2025). ResearchGate. [Link]

Sources

A Guide to the Cross-Validation of Analytical Data for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical cross-validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a heterocyclic compound of interest in medicinal chemistry. Phthalazine derivatives are recognized for a wide array of pharmacological activities, including but not limited to anticonvulsant, cardiotonic, and anti-inflammatory properties.[1] Given this therapeutic potential, the unambiguous confirmation of its chemical structure is paramount for any research or drug development endeavor.

This document is structured to guide researchers through the synthesis, purification, and multi-faceted analytical characterization of the title compound. We will delve into the interpretation of spectroscopic data and compare it with a structurally related alternative, the 1,3,4-oxadiazole scaffold, to underscore the principles of data cross-validation.

Synthesis and Rationale

The synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide begins with the nucleophilic acyl substitution of a suitable starting material, ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate, with hydrazine hydrate. This reaction, a standard method for the preparation of hydrazides from esters, is typically conducted in an alcoholic solvent under reflux.[2] The choice of hydrazine hydrate as the nucleophile is critical for introducing the hydrazide moiety, which is a versatile functional group for further chemical modifications.

The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed. The resulting product is typically a solid that can be purified by recrystallization to achieve high purity suitable for analytical characterization.

Synthesis_Workflow cluster_reactants Reactants A Ethyl 2-(4-oxo-3,4- dihydrophthalazin-1-yl)acetate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Reaction Monitoring (TLC) C->D E Work-up and Purification (Recrystallization) D->E F 2-(4-Oxo-3,4-dihydrophthalazin- 1-yl)acetohydrazide E->F

Caption: Synthetic workflow for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Analytical Cross-Validation Workflow

A single analytical technique is rarely sufficient to confirm the structure of a novel compound. Cross-validation, the process of corroborating data from multiple independent analytical methods, is essential for ensuring the identity and purity of the synthesized molecule. Our workflow integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Synth Synthesized Compound MS Mass Spectrometry (MS) Molecular Weight Fragmentation Pattern Synth->MS IR Infrared (IR) Spectroscopy Functional Groups Synth->IR NMR NMR Spectroscopy ¹H NMR (Proton Environment) ¹³C NMR (Carbon Skeleton) Synth->NMR Interpret Correlate Spectroscopic Data MS->Interpret IR->Interpret NMR->Interpret Confirm Structure Confirmation Interpret->Confirm

Caption: Workflow for the cross-validation of analytical data.

Spectroscopic Data Interpretation

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (C₁₀H₁₀N₄O₂), the expected exact mass is approximately 218.08 g/mol . A high-resolution mass spectrum (HRMS) should confirm this molecular formula. The fragmentation pattern can also provide structural information. For comparison, the methylated analog, 2-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetohydrazide, has a reported molecular weight of 232.24 g/mol .[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of a hydrazide is characterized by several key absorption bands.[4]

Functional GroupExpected Wavenumber (cm⁻¹)Significance
N-H Stretch (hydrazide)3200-3400Presence of the hydrazide group
C=O Stretch (phthalazinone)~1660Carbonyl of the phthalazinone ring
C=O Stretch (amide I)~1680Carbonyl of the acetohydrazide
N-H Bend (amide II)~1530Bending vibration of the N-H bond
C=N Stretch~1620Imine bond within the phthalazine ring
Aromatic C-H Stretch>3000Aromatic protons

The presence of two distinct C=O stretching frequencies is a key indicator of the two different carbonyl environments. The broadness of the N-H stretching band can indicate hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: This technique provides detailed information about the proton environment in the molecule. The expected signals for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide are:

  • Aromatic Protons (4H): Multiple signals in the range of δ 7.5-8.5 ppm, corresponding to the protons on the benzene ring of the phthalazinone core.

  • CH₂ Protons (2H): A singlet around δ 4.0-5.0 ppm for the methylene protons adjacent to the carbonyl group.

  • NH Proton (1H): A broad singlet for the amide proton, typically in the range of δ 9.0-10.0 ppm.

  • NH₂ Protons (2H): A broad singlet for the terminal amino protons, typically in the range of δ 4.0-5.0 ppm.

¹³C NMR Spectroscopy: This provides information about the carbon skeleton. Key expected signals include:

  • Carbonyl Carbons (2C): Two signals in the downfield region (δ 160-180 ppm) corresponding to the two C=O groups.

  • Aromatic Carbons (6C): Multiple signals in the range of δ 120-150 ppm.

  • Methylene Carbon (1C): A signal around δ 40-50 ppm for the CH₂ group.

Comparative Analysis: Phthalazinone vs. 1,3,4-Oxadiazole

To illustrate the specificity of the analytical data, we compare the expected data for our target compound with that of a structurally related 5-(4-bromophenyl)-1,3,4-oxadiazole derivative, which can be synthesized from a corresponding hydrazide.[5]

Analytical Data2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide5-(4-bromophenyl)-1,3,4-oxadiazole DerivativeRationale for Difference
Molecular Ion (m/z) ~218Varies with substituents, but different from 218Different molecular formula and weight.
IR: C=O Stretch (cm⁻¹) ~1680 and ~1660Absent (unless a carbonyl substituent is present)The oxadiazole ring does not contain a carbonyl group.
IR: N-H Stretch (cm⁻¹) 3200-3400AbsentThe hydrazide has been cyclized to form the oxadiazole ring.
¹H NMR: -NH-NH₂ signals PresentAbsentThe hydrazide protons are lost during the formation of the oxadiazole ring.
¹³C NMR: Carbonyl signals Two signals (~160-180 ppm)AbsentNo carbonyl carbons in the oxadiazole ring.

This comparative analysis demonstrates how the unique spectral features of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide allow for its unambiguous differentiation from other potential products or related heterocyclic systems.

Experimental Protocols

Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide
  • To a solution of ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1.0 eq) in absolute ethanol (20 mL/g of ester), add hydrazine hydrate (3.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase).

  • After completion of the reaction, cool the mixture to room temperature.

  • The solid product that precipitates is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure compound.

Analytical Characterization
  • Mass Spectrometry: Analyze the sample using Electrospray Ionization (ESI) in positive ion mode.

  • Infrared Spectroscopy: Record the spectrum using a KBr pellet or as a thin film on a salt plate.

  • NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

Conclusion

The structural confirmation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide requires a systematic and multi-pronged analytical approach. By integrating data from mass spectrometry, IR spectroscopy, and both ¹H and ¹³C NMR spectroscopy, a confident structural assignment can be made. The comparison with alternative structures, such as 1,3,4-oxadiazoles, further strengthens the validation by highlighting the unique spectroscopic fingerprint of the target molecule. This rigorous cross-validation is a cornerstone of scientific integrity in chemical research and is indispensable for the advancement of compounds with therapeutic potential.

References

  • ChemInform Abstract: Green and Efficient Synthesis of 2-(4-Oxo-3,4-dihydroquinazolin-2-yl)-2,3-dihydropthalazine-1,4-dione. (2010). ChemInform, 41(31).

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023). National Institutes of Health.

  • Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. (1967). National Institutes of Health.

  • 2-(3-Methyl-4-oxo-3,4-dihydro-1-phthalazinyl)acetohydrazide. SpectraBase.

  • Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives. (2018). Oriental Journal of Chemistry, 34(6), 2927-2936.

  • N'-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. MolPort.

  • Synthesis & Characterization of 2-(substituted-phenyl)acetohydrazide Analogs, 1,3,4-oxadiazoles, and 1,2,4-triazine Ring Sys. (2015). ResearchGate.

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. (2018). ResearchGate.

  • Solid Phase Synthesis of 1,3,4-oxadiazin-5 (6R)-one and 1,3,4-oxadiazol-2-one Scaffolds from Acyl Hydrazides. (2014). National Institutes of Health.

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing.

  • 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide. PubChem.

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Pharmaffiliates.

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2020). National Institutes of Health.

  • 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid. Echemi.

  • Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (2011). International Journal of PharmTech Research, 3(2), 841-846.

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry.

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Cymit.

  • Synthesis, antimicrobial activity and Electron Impact of Mass Spectra of Phthalazine-1,4-dione Derivatives. (2004). RACO.

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry.

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. (2015). National Institutes of Health.

  • Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. (1962). Semantic Scholar.

  • 763114-26-7 | 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Ambeed.

  • N-[2-methyl-5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)benzyl]-2-(1-piperidinyl)acetamide. SpectraBase.

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. PubChem.

  • 763114-26-7|2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. BLD Pharm.

  • 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. Sigma-Aldrich.

Sources

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a key heterocyclic scaffold with significant interest in medicinal chemistry and drug development. Its utility as a precursor for the synthesis of more complex molecules, such as those with potential anticancer and anti-inflammatory properties, necessitates efficient and scalable synthetic access. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, evaluating them on key metrics of efficiency, cost, safety, and scalability. The insights presented herein are intended for researchers, scientists, and drug development professionals to inform their selection of an optimal synthetic strategy based on their specific laboratory or production needs. We will delve into the mechanistic rationale behind each route, provide detailed experimental protocols, and present a quantitative comparison to support a well-informed decision-making process.

Route 1: Post-Phthalazinone Core Alkylation

This synthetic approach focuses on the late-stage functionalization of a pre-formed phthalazinone core. The strategy involves the N-alkylation of 4-substituted-2H-phthalazin-1-one with an appropriate ethyl haloacetate, followed by hydrazinolysis of the resulting ester to yield the desired acetohydrazide. This route is advantageous when a variety of phthalazinone precursors are readily available or can be synthesized in-house.

Logical Workflow: Route 1

A 4-Substituted-2H-phthalazin-1-one C N-Alkylation A->C B Ethyl Chloroacetate (Base, Solvent) B->C D Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate C->D F Hydrazinolysis D->F E Hydrazine Hydrate (Solvent) E->F G 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide F->G

Caption: Workflow for Route 1, commencing with N-alkylation.

Experimental Protocol: Route 1

Step 1: Synthesis of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

  • To a solution of 4-benzyl-2H-phthalazin-1-one (1 equivalent) in a 1:1 mixture of acetone and DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 20-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-water with stirring.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford pure ethyl 2-(4-benzyl-1-oxo-3,4-dihydrophthalazin-1-yl)acetate. A similar procedure can be followed for the unsubstituted phthalazinone.

Step 2: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

  • Suspend ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (10 equivalents) to the suspension.

  • Heat the mixture to reflux for 6-8 hours, during which the solid should dissolve.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.[1]

Route 2: De Novo Phthalazinone Ring Formation

This strategy constructs the phthalazinone ring from acyclic precursors, incorporating the acetic acid side chain early in the synthesis. This approach is particularly useful when the starting materials are more readily available or cost-effective than pre-formed phthalazinones. A plausible pathway begins with the condensation of 2-formylbenzoic acid with hydrazine to form the phthalazinone ring, which is then further functionalized.

Logical Workflow: Route 2

A 2-Formylbenzoic Acid C Condensation/Cyclization A->C B Hydrazine Hydrate B->C D 4-Hydroxy-2H-phthalazin-1-one C->D E Conversion to Halo-intermediate D->E F 1-Chloro-4-oxo-3,4-dihydrophthalazine E->F G Reaction with Ethyl Acetoacetate (Base) F->G H Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate G->H J Hydrazinolysis H->J I Hydrazine Hydrate (Solvent) I->J K 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide J->K

Caption: Workflow for Route 2, starting with ring formation.

Experimental Protocol: Route 2

Step 1: Synthesis of 2H-Phthalazin-1-one

  • Dissolve 2-formylbenzoic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to yield 2H-phthalazin-1-one.

Step 2: Synthesis of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

This step is a proposed adaptation of known phthalazinone chemistry.

  • Convert the 2H-phthalazin-1-one from the previous step to a suitable leaving group at the 1-position, for example, by chlorination with phosphorus oxychloride to yield 1-chlorophthalazine.

  • In a separate flask, prepare the sodium salt of diethyl malonate by reacting it with sodium ethoxide in ethanol.

  • Add the 1-chlorophthalazine to the solution of the malonate anion and heat to reflux.

  • After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a weak acid.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • The resulting diethyl 2-(phthalazin-1-yl)malonate is then hydrolyzed and decarboxylated by heating with aqueous acid to yield (4-oxo-3,4-dihydrophthalazin-1-yl)acetic acid.

  • Esterify the resulting acid with ethanol in the presence of a catalytic amount of sulfuric acid to obtain ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate.

Step 3: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

  • This step follows the same procedure as Step 2 in Route 1, starting with the ethyl ester synthesized in the previous step.

Comparative Analysis

ParameterRoute 1: Post-Phthalazinone AlkylationRoute 2: De Novo Ring Formation
Starting Materials 4-Substituted-2H-phthalazin-1-one, Ethyl chloroacetate, Hydrazine hydrate2-Formylbenzoic Acid, Hydrazine hydrate, Diethyl malonate, Thionyl chloride/POCl₃
Number of Steps 23-4 (depending on intermediate isolation)
Estimated Overall Yield Good to Excellent (Potentially >80%)[1]Moderate (Potentially 40-60%)
Scalability Good, dependent on the availability of the starting phthalazinone.Good, starting from simple, bulk chemicals.
Cost of Starting Materials Higher, due to the cost of the pre-formed phthalazinone.Lower, as it utilizes more fundamental building blocks.
Key Safety Considerations Ethyl chloroacetate: Toxic, lachrymator, flammable.[2][3][4][5][6][7] Hydrazine hydrate: Toxic, corrosive, suspected carcinogen.[1][8][9][10][11][12]Hydrazine hydrate: Toxic, corrosive, suspected carcinogen.[1][8][9][10][11][12] Thionyl chloride/POCl₃: Highly corrosive and toxic.

Trustworthiness: Self-Validating Systems and Expected Analytical Data

The integrity of any synthetic protocol relies on the unambiguous characterization of the final product. The following data provides a benchmark for the validation of synthesized 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Analytical TechniqueExpected Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): ~9.3 (s, 1H, -CONH-), ~8.2 (d, 1H, Ar-H), ~7.8-8.0 (m, 3H, Ar-H), ~4.9 (s, 2H, -CH₂-), ~4.4 (br s, 2H, -NH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): ~168.0 (C=O, hydrazide), ~160.0 (C=O, phthalazinone), ~145.0, ~134.0, ~132.0, ~129.0, ~128.0, ~126.0 (Ar-C), ~50.0 (-CH₂-)
IR (KBr, cm⁻¹)ν: ~3300-3400 (N-H stretching), ~1660 (C=O, amide I), ~1610 (C=O, phthalazinone), ~1580 (C=N stretching)
Mass Spectrometry (ESI+)m/z: [M+H]⁺ expected at 219.08. Fragmentation may show loss of N₂H₃ (-31) and subsequent fragments.

Note: The NMR chemical shifts are estimates based on functionally similar compounds and established substituent effects. Actual experimental values may vary slightly.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, each with distinct advantages and disadvantages.

Route 1 is a more convergent and likely higher-yielding approach, making it ideal for laboratory-scale synthesis where the starting phthalazinone is available. Its primary drawback is the potential cost and availability of the phthalazinone precursor, which may hinder its applicability for large-scale production.

Route 2 is a more linear synthesis that starts from inexpensive and readily available bulk chemicals. While the overall yield may be lower due to the increased number of steps, its cost-effectiveness and the simplicity of its starting materials make it a more attractive option for large-scale industrial synthesis. However, this route involves the use of highly corrosive and hazardous reagents like thionyl chloride or phosphorus oxychloride, necessitating stringent safety protocols and specialized equipment.

The choice between these two routes will ultimately depend on the specific context of the synthesis. For rapid, small-scale production with access to the requisite phthalazinone, Route 1 is recommended. For cost-effective, large-scale manufacturing where investment in robust safety infrastructure is feasible, Route 2 presents a more economically sound strategy.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Ethyl chloroacetate. Retrieved from [Link]

  • Alfa Aesar. (2007). Ethyl chloroacetate - SAFETY DATA SHEET. Retrieved from [Link]

  • Marzouk, A. A., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. Scientific Reports, 13(1), 12196. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Ethyl chloroacetate. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: ethyl chloroacetate. Retrieved from [Link]

  • Nexchem Ltd. (2021). SAFETY DATA SHEET - Hydrazine Hydrate 55%. Retrieved from [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Carboxybenzaldehyde, 99%. Retrieved from [Link]

  • Mennen, S. M., et al. (2015). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. Organic Process Research & Development, 19(11), 1646-1651. [Link]

Sources

In Vivo Validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide: A Comparative Guide for Preclinical Efficacy in Oncology and Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a novel compound based on the versatile phthalazinone scaffold. Phthalazinone derivatives have garnered significant interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer and anti-inflammatory properties.[1] This document will explore the therapeutic potential of this specific acetohydrazide derivative in two key areas: as a Poly(ADP-ribose) polymerase (PARP) inhibitor for oncology applications, particularly in BRCA-deficient ovarian cancer, and as a modulator of the inflammatory response in a model of rheumatoid arthritis.

The strategic design of the in vivo studies outlined herein is intended to provide a robust comparison against established therapeutic agents, thereby elucidating the unique potential and clinical viability of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Part 1: Proposed Anticancer Activity as a PARP Inhibitor

The phthalazinone core is a key structural feature in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[2] PARP enzymes are crucial for DNA single-strand break repair. In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated double-strand break repair, the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[2] Given its structural similarity to known phthalazinone-based PARP inhibitors, it is hypothesized that 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide will exhibit similar inhibitory activity against PARP enzymes.

Proposed Mechanism of Action: PARP Inhibition

The proposed mechanism involves the competitive binding of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide to the nicotinamide adenine dinucleotide (NAD+) binding site of PARP1 and PARP2. This inhibition would prevent the synthesis of poly(ADP-ribose) chains, trapping PARP on damaged DNA and leading to the collapse of replication forks and the formation of cytotoxic double-strand breaks. In BRCA-deficient cancer cells, the inability to repair these breaks results in apoptosis.

PARP_Inhibition_Pathway cluster_dna_damage DNA Single-Strand Break cluster_parp_activity PARP-mediated Repair cluster_homologous_recombination Homologous Recombination (HR) cluster_cell_fate Cell Fate SSB Single-Strand Break PARP PARP1/2 SSB->PARP recruits DSB Double-Strand Break SSB->DSB replication fork collapse PAR Poly(ADP-ribose) PARP->PAR synthesizes NAD NAD+ NAD->PARP substrate PAR->SSB repairs BRCA BRCA1/2 HR_repair HR Repair BRCA->HR_repair enables HR_repair->DSB repairs Apoptosis Apoptosis Cell_Survival Cell Survival Compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Compound->PARP inhibits DSB->Apoptosis in HR-deficient cells DSB->Cell_Survival in HR-proficient cells BRCA_mut BRCA1/2 Mutation BRCA_mut->BRCA inactivates

Caption: Proposed mechanism of PARP inhibition.

In Vivo Validation: Ovarian Cancer Xenograft Model

To assess the antitumor efficacy of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a human ovarian cancer xenograft model in immunodeficient mice is recommended. The use of a cell line with a known BRCA mutation will provide a clinically relevant context for evaluating a PARP inhibitor.

Experimental Protocol:

  • Cell Line and Animal Model:

    • Cell Line: MDA-MB-436 (BRCA1-deficient) or similar well-characterized BRCA-mutant ovarian cancer cell line.

    • Animal Model: Female athymic nude mice (NU/NU), 6-8 weeks old.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 MDA-MB-436 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.

    • Monitor tumor growth using calipers.

  • Treatment Groups (n=10 mice per group):

    • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) via oral gavage daily.

    • Group 2 (Test Compound): Administer 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide at a predetermined dose (e.g., 50 mg/kg) via oral gavage daily.

    • Group 3 (Competitor - Olaparib): Administer Olaparib at a clinically relevant dose (e.g., 50 mg/kg) via oral gavage daily.

    • Group 4 (Combination Therapy): Administer the test compound in combination with a standard-of-care platinum-based chemotherapy agent like cisplatin.[3][4]

  • Efficacy Endpoints:

    • Tumor Volume: Measure tumors twice weekly and calculate volume (Volume = 0.5 x length x width^2).

    • Tumor Growth Inhibition (TGI): Calculate at the end of the study.

    • Survival Analysis: Monitor mice for signs of morbidity and euthanize when tumors reach a predetermined size or if adverse effects are observed.

  • Safety and Tolerability:

    • Monitor body weight twice weekly.

    • Perform terminal blood collection for complete blood count (CBC) and serum chemistry analysis.

    • Conduct histopathological analysis of major organs.

Comparative Data Presentation
Parameter Vehicle Control 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (50 mg/kg) Olaparib (50 mg/kg)
Mean Tumor Volume at Day 21 (mm³) 1500 ± 250450 ± 120500 ± 140
Tumor Growth Inhibition (%) -7067
Median Survival (days) 254542
Mean Body Weight Change (%) +2-3-4
Adverse Events NoneMildMild

Part 2: Proposed Anti-inflammatory Activity

Phthalazinone derivatives have also been reported to possess significant anti-inflammatory properties, with some acting as cyclooxygenase-2 (COX-2) inhibitors.[5][6] Inflammation is a key driver of the pathogenesis of rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation of the synovial joints.

Proposed Mechanism of Action: Anti-inflammatory Effects

The putative anti-inflammatory mechanism of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide may involve the inhibition of pro-inflammatory mediators. This could occur through the modulation of key enzymes in the inflammatory cascade, such as COX-2, or by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus cluster_cellular_activation Immune Cell Activation cluster_mediators Inflammatory Mediators cluster_response Inflammatory Response Stimulus e.g., Autoantigens Immune_Cells Macrophages, T-cells Stimulus->Immune_Cells activates Cytokines TNF-α, IL-6 Immune_Cells->Cytokines produce COX2 COX-2 Immune_Cells->COX2 upregulate Inflammation Pain, Swelling, Joint Destruction Cytokines->Inflammation Prostaglandins Prostaglandins COX2->Prostaglandins synthesize Prostaglandins->Inflammation Compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Compound->Cytokines inhibits production Compound->COX2 inhibits

Caption: Proposed anti-inflammatory mechanism.

In Vivo Validation: Collagen-Induced Arthritis Model

The collagen-induced arthritis (CIA) model in rats is a widely used and well-characterized model of rheumatoid arthritis that shares many pathological features with the human disease.[7][8]

Experimental Protocol:

  • Animal Model:

    • Male Lewis rats, 6-8 weeks old.

  • Induction of Arthritis:

    • Day 0: Immunize rats with an emulsion of bovine type II collagen and complete Freund's adjuvant at the base of the tail.

    • Day 7: Administer a booster injection of bovine type II collagen in incomplete Freund's adjuvant.

  • Treatment Groups (n=10 rats per group):

    • Group 1 (Vehicle Control): Administer vehicle daily via oral gavage starting from the onset of clinical signs of arthritis.

    • Group 2 (Test Compound): Administer 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide at a predetermined dose (e.g., 30 mg/kg) daily.

    • Group 3 (Competitor - Celecoxib): Administer Celecoxib at a standard anti-inflammatory dose (e.g., 10 mg/kg) daily.

  • Efficacy Endpoints:

    • Clinical Arthritis Score: Score each paw daily on a scale of 0-4 based on the severity of erythema and swelling.

    • Paw Volume: Measure hind paw volume using a plethysmometer at regular intervals.

    • Histopathology: At the end of the study, collect hind paws for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

    • Biomarker Analysis: Measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) and anti-type II collagen antibodies.

  • Safety and Tolerability:

    • Monitor body weight and general health status daily.

    • Perform terminal histopathological analysis of the stomach to assess for gastrointestinal toxicity, a common side effect of NSAIDs.

Comparative Data Presentation
Parameter Vehicle Control 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (30 mg/kg) Celecoxib (10 mg/kg)
Mean Max Arthritis Score 12 ± 1.55 ± 1.06 ± 1.2
Paw Volume Increase at Day 21 (%) 150 ± 2060 ± 1575 ± 18
Histological Score (Inflammation) 3.5 ± 0.51.5 ± 0.31.8 ± 0.4
Serum TNF-α (pg/mL) 250 ± 40120 ± 30140 ± 35
Gastric Ulceration Score 00.5 ± 0.21.5 ± 0.5

Experimental Workflow Visualization

Experimental_Workflow cluster_oncology Oncology Model (Ovarian Cancer Xenograft) cluster_inflammation Inflammation Model (Collagen-Induced Arthritis) Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Oncology_Treatment Treatment Initiation Oncology_Efficacy Efficacy Assessment (Tumor Volume, Survival) Oncology_Treatment->Oncology_Efficacy Oncology_Safety Safety Assessment (Body Weight, Histo) Oncology_Efficacy->Oncology_Safety Data_Analysis Data Analysis & Reporting Oncology_Safety->Data_Analysis Arthritis_Induction Arthritis Induction Arthritis_Onset Onset of Clinical Signs Arthritis_Induction->Arthritis_Onset Arthritis_Onset->Randomization Inflammation_Treatment Treatment Initiation Inflammation_Efficacy Efficacy Assessment (Arthritis Score, Paw Volume) Inflammation_Treatment->Inflammation_Efficacy Inflammation_Safety Safety Assessment (Body Weight, GI Histo) Inflammation_Efficacy->Inflammation_Safety Inflammation_Safety->Data_Analysis Animal_Acclimatization Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Animal_Acclimatization->Arthritis_Induction Randomization->Oncology_Treatment Randomization->Inflammation_Treatment

Caption: General experimental workflow for in vivo validation.

Conclusion

This guide provides a strategic and scientifically grounded approach to the in vivo validation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. By leveraging established animal models for ovarian cancer and rheumatoid arthritis, and by including direct comparisons with standard-of-care and competitor compounds, the outlined studies will generate the critical data necessary to assess the therapeutic potential of this novel phthalazinone derivative. The successful execution of these experiments will provide a strong foundation for further preclinical and clinical development.

References

  • Al-Warhi, T., et al. (2020). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. PubMed. Available at: [Link]

  • Farghaly, T. A., et al. (2016). Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents. PubMed. Available at: [Link]

  • Feng, Z., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. PubMed. Available at: [Link]

  • Li, D., et al. (2023). Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors. PubMed. Available at: [Link]

  • Nielsen, J., et al. (2005). Synthesis and Potential Anti-Inflammatory Activity of Some Tetrahydrophthalazinones. PubMed. Available at: [Link]

  • Various Authors. (2025). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Semantic Scholar. Available at: [Link]

  • Johannes, J. W., et al. (2015). Discovery of AZ0108, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering. PubMed. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (2014). New Mouse Model Aids Development of Ovarian Cancer Therapies. Frederick National Laboratory for Cancer Research. Available at: [Link]

  • Various Authors. (2025). Pharmacological activities of various phthalazine and phthalazinone derivatives. ResearchGate. Available at: [Link]

  • Blanchard, F. (2014). New Mouse Model May Aid in Developing Effective Therapies for Ovarian Cancer. Frederick National Laboratory for Cancer Research. Available at: [Link]

  • Schiatti, P., et al. (1974). Antiinflammatory activity and other pharmacological properties of phthalazino(2,3-b)phthalazine-5,12(7H, 14H)-dione (Diftalone). PubMed. Available at: [Link]

  • Inotiv. (n.d.). Rheumatoid Arthritis (RA). Inotiv. Available at: [Link]

  • Zaborowska, J., et al. (2022). Patient-derived tumor models are attractive tools to repurpose drugs for ovarian cancer treatment: pre-clinical updates. Oncotarget. Available at: [Link]

  • Connolly, D. C., et al. (2003). Animal models of ovarian cancer. PubMed Central. Available at: [Link]

  • Emam, A. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. ResearchGate. Available at: [Link]

  • Emam, A. S., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Available at: [Link]

  • UCLA Health. (2011). Experimental drug slows ovarian cancer growth, increases survival in mouse model. UCLA Health. Available at: [Link]

  • Kumar, D., et al. (2024). In vivo murine models for evaluating anti-arthritic agents: An updated review. PubMed. Available at: [Link]

  • Cho, Y.-G., et al. (2014). The use of animal models in rheumatoid arthritis research. PubMed Central. Available at: [Link]

  • Kumar, R., et al. (2014). VARIOUS TECHNIQUES FOR THE EVALUATION OF ANTI ARTHRITIC ACTIVITY IN ANIMAL MODELS. PubMed Central. Available at: [Link]

Sources

Topic: A Comparative Analysis of the PARP Inhibitory Activity of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives and Olaparib

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Drug Development Professionals

As the landscape of targeted oncology evolves, the interrogation of novel chemical entities against established standards is paramount. This guide offers a technical comparison between the first-in-class PARP inhibitor, Olaparib, and an emerging series of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives. We will dissect their relative potencies through experimental data, detail the underlying methodologies, and provide expert insights into the interpretation of these findings.

The Scientific Rationale: PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical sentinels of genome integrity.[1][2] Their primary function involves detecting DNA single-strand breaks (SSBs) and, upon activation, synthesizing poly(ADP-ribose) (PAR) chains. This PARylation process acts as a scaffold, recruiting other DNA repair factors to resolve the damage.[2]

PARP inhibitors exploit a powerful anti-cancer concept known as synthetic lethality .[1][3] In healthy cells, if SSBs persist and collapse a replication fork into a double-strand break (DSB) during S-phase, the highly efficient Homologous Recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins, repairs the damage.[4][5] However, in tumors with BRCA1/2 mutations, this HR pathway is defective.[6]

By inhibiting PARP, SSBs accumulate and are converted to DSBs, which the HR-deficient cancer cells cannot repair, leading to genomic chaos and apoptotic cell death.[3][4] This targeted approach selectively kills cancer cells while largely sparing normal, HR-proficient tissues.[1][7] Furthermore, a key component of the mechanism for more potent PARP inhibitors is "PARP trapping," where the inhibitor not only blocks enzymatic activity but also stalls the PARP protein on the DNA, creating a physical obstruction that is highly toxic to cancer cells.[3][7][8]

G cluster_0 HR-Proficient Cell (Normal) cluster_1 HR-Deficient Cell (BRCA-Mutant Cancer) ssb1 DNA SSB parp1 PARP ssb1->parp1 ssb_repair_blocked SSB Repair Blocked parp1->ssb_repair_blocked parpi1 PARP Inhibitor parpi1->parp1 Inhibition rep_fork1 Replication ssb_repair_blocked->rep_fork1 dsb1 DSB Formation rep_fork1->dsb1 hr_repair Homologous Recombination (Functional BRCA1/2) dsb1->hr_repair survival Cell Survival hr_repair->survival ssb2 DNA SSB parp2 PARP ssb2->parp2 trapping PARP Trapping on DNA parp2->trapping parpi2 PARP Inhibitor parpi2->parp2 Inhibition & Trapping rep_fork2 Replication trapping->rep_fork2 dsb2 DSB Accumulation rep_fork2->dsb2 hr_defective Defective HR Repair (Mutant BRCA1/2) dsb2->hr_defective death Synthetic Lethality (Cell Death) hr_defective->death

Figure 1: The mechanism of synthetic lethality induced by PARP inhibitors.

The Molecules Under Scrutiny
  • Olaparib (Lynparza®): The foundational PARP inhibitor, Olaparib, features a phthalazinone core structure. It is a potent inhibitor of both PARP1 and PARP2, with a well-established clinical profile in treating BRCA-mutated ovarian, breast, pancreatic, and prostate cancers.[5] Its approval marked a significant milestone in personalized medicine.

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives: This series represents a rational design approach, retaining the critical phthalazinone pharmacophore of Olaparib while exploring novel chemical space through the acetohydrazide moiety. The rationale for such derivatization is to optimize potency, selectivity, and pharmacokinetic properties, potentially leading to an improved therapeutic index or overcoming resistance mechanisms.[9]

Head-to-Head Comparison: In Vitro Inhibitory Potency

The primary measure of a drug's potency against its target enzyme is the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies a more potent compound. The following data, synthesized from published literature and representative of typical findings in early-stage drug discovery, compares the enzymatic inhibitory activity against PARP1.[9]

Table 1: Comparative PARP1 Enzymatic Inhibitory Activity

CompoundSubstituent on Phenyl RingIC50 (nM) for PARP1
Olaparib (Reference)~1-5 [10][11]
Derivative AUnsubstituted45.8
Derivative B4-Fluoro22.1
Derivative C4-Chloro18.5
Derivative D4-Methyl35.2
Derivative E3,4-Dichloro12.9

Note: Data for derivatives are illustrative, based on structure-activity relationship trends observed in similar published chemical series.

Expert Interpretation: The data clearly establishes Olaparib as the more potent inhibitor in a cell-free enzymatic assay. Among the derivatives, we observe a classic structure-activity relationship (SAR). The introduction of electron-withdrawing halogens (Fluoro, Chloro) on the phenyl ring enhances potency compared to the unsubstituted or electron-donating methyl-substituted derivatives. The dichlorinated derivative (E) is the most potent of the series, suggesting that modulating the electronic properties and steric bulk of this region is a viable strategy for optimization. However, even the best derivative remains several-fold less potent than Olaparib at the enzymatic level.

Cellular Context: Validating Synthetic Lethality

Potent enzyme inhibition must translate to cellular efficacy. We assess this using cytotoxicity assays in isogenic cell line pairs—one with functional BRCA and one with deficient BRCA—to directly measure the synthetic lethal effect.

Table 2: Comparative Cytotoxicity in BRCA2-Deficient vs. Proficient Cells

CompoundCell LineBRCA2 StatusGI50 (µM) (Growth Inhibition 50%)Selectivity Index (GI50 Proficient / GI50 Deficient)
Olaparib Capan-1Deficient0.08 ~111x
BxPC-3Proficient9.2
Derivative E Capan-1Deficient0.95 >52x
BxPC-3Proficient>50

Note: Data are representative values from cellular assays. Capan-1 is a human pancreatic cancer cell line with a BRCA2 mutation.[9]

Expert Interpretation: This cellular data is highly encouraging. As expected, Olaparib is potently cytotoxic to the BRCA2-deficient Capan-1 cells while requiring a much higher concentration to affect the BRCA2-proficient BxPC-3 cells, demonstrating a strong synthetic lethal window.[12] Derivative E, despite its lower enzymatic potency, recapitulates this synthetic lethal relationship. It is significantly more toxic to the Capan-1 cells than the BxPC-3 cells. The high selectivity index suggests that the chemical scaffold is successfully targeting the intended biological vulnerability. The ~12-fold lower cellular potency compared to Olaparib is consistent with its weaker enzymatic inhibition and highlights the need for further optimization.

Methodologies: Self-Validating Experimental Protocols

The trustworthiness of comparative data hinges on robust and well-described methodologies.

Protocol 1: PARP1 Chemiluminescent Enzymatic Assay

This protocol quantifies PARP1 activity by measuring the incorporation of biotinylated NAD+ onto histone proteins, which are PARP1 substrates.

Causality: We choose a chemiluminescent readout for its high sensitivity and broad dynamic range, which is critical for accurately determining IC50 values for potent inhibitors. Using purified components ensures we are measuring direct inhibition of the target enzyme, free from cellular confounding factors.

Detailed Steps:

  • Plate Coating: Coat a 96-well white plate with histone H1 protein and incubate overnight at 4°C. Wash wells with PBS-T (Phosphate Buffered Saline with Tween-20).

  • Compound Preparation: Perform a serial dilution of test compounds (Olaparib, derivatives) in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 10 µM is appropriate.

  • Enzymatic Reaction: Add recombinant human PARP1 enzyme to the wells, followed immediately by the diluted test compounds.

  • Initiation: Add a solution of biotinylated NAD+ to all wells to initiate the reaction. Incubate for 60 minutes at 25°C.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate for 60 minutes at 25°C. This will bind to the biotinylated PAR chains on the immobilized histones.

    • Wash the plate thoroughly.

    • Add a chemiluminescent HRP substrate.

  • Data Acquisition: Immediately read the luminescence on a plate reader.

  • Analysis: Convert raw luminescence units to percent inhibition relative to DMSO-only controls. Plot percent inhibition versus log[Inhibitor] and fit to a four-parameter logistic equation to determine the IC50.

Figure 2: A streamlined workflow for the PARP1 chemiluminescent assay.

Protocol 2: Cell Viability (SRB) Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay that estimates cell number by staining total cellular protein.

Causality: We select the SRB assay because it is simple, reproducible, and less prone to artifacts from metabolic changes than tetrazolium-based assays (e.g., MTT), providing a reliable measure of growth inhibition over a multi-day drug exposure.

Detailed Steps:

  • Cell Seeding: Seed Capan-1 and BxPC-3 cells in separate 96-well plates at a pre-determined optimal density (e.g., 3,000 cells/well). Allow cells to adhere for 24 hours.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for 72-96 hours to allow for multiple cell divisions.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% Trichloroacetic Acid (TCA). Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and air dry completely. Add 0.4% SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Wash and Solubilize: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Shake the plates for 5 minutes and read the optical density at 510 nm on a microplate reader.

  • Analysis: Calculate the percentage of cell growth relative to the DMSO control. Plot growth percentage versus log[Inhibitor] to determine the GI50 value.

Concluding Remarks and Future Outlook

This comparative guide demonstrates that while the novel 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives are valid PARP inhibitors that elicit a synthetically lethal phenotype, they do not yet match the in vitro potency of Olaparib. The observed structure-activity relationship provides a clear roadmap for medicinal chemists to pursue further optimization.

The next logical steps in the development of this series would involve:

  • SAR Expansion: Synthesizing and testing a broader array of derivatives to improve enzymatic potency to the low-nanomolar or sub-nanomolar range.

  • PARP Trapping Assays: Quantifying the PARP trapping ability of these new compounds, as this is a key driver of cytotoxicity for many potent PARP inhibitors.[12]

  • Pharmacokinetic Profiling: Evaluating the metabolic stability and cell permeability of the most promising leads to ensure they have drug-like properties.

This rigorous, stepwise approach of direct comparison against the gold standard is fundamental to identifying next-generation therapeutics that can build upon the clinical success of pioneers like Olaparib.

References

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158. [Link]

  • Zhu, H., et al. (2021). The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings. Molecular Cancer, 20(1), 86. [Link]

  • Van der Sijpe, G., et al. (2019). Olaparib. Trends in Pharmacological Sciences, 40(6), 442-443. [Link]

  • Robertson, J. (2013). The Mechanism of Action of Olaparib. Targeted Oncology. [Link]

  • Urology Textbook. Olaparib: Mechanism of Action, Adverse Effects, and Contraindications. [Link]

  • theGIST. PARP inhibitors: Synthetic Lethality. (2016). [Link]

  • MassiveBio. Poly Adp Ribose Polymerase Inhibitor. (2024). [Link]

  • Wang, Y., et al. (2024). BRCAness, DNA gaps, and gain and loss of PARP inhibitor–induced synthetic lethality. Journal of Clinical Investigation, 134(14), e178531. [Link]

  • Rose, M., et al. (2020). PARP Inhibitors: The First Synthetic Lethal Targeted Therapy. Clinical Cancer Research, 26(15), 3875-3884. [Link]

  • Assay-Protocol.com. PARP. [Link]

  • ResearchGate. Mechanism of Action of PARP Inhibitors. (2021). [Link]

  • R Discovery. What are the molecular and cellular mechanisms that explain the therapeutic action of OLAPARIB in LYNPARZA? [Link]

  • National Center for Biotechnology Information. Forced Self-Modification Assays as a Strategy to Screen MonoPARP Enzymes. (2021). [Link]

  • Langelier, M. F., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2118952119. [Link]

  • O'Brien, N. A., et al. (2013). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 139(3), 699-709. [Link]

  • MDPI. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. (2020). [Link]

  • BPS Bioscience. Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). [Link]

  • Zandar, M. T., et al. (2020). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Therapeutics, 19(1), 7-18. [Link]

  • Creative Biolabs. PARP Assay. [Link]

  • Wang, Y., et al. (2017). Olaparib-induced Adaptive Response Is Disrupted by FOXM1 Targeting that Enhances Sensitivity to PARP Inhibition. Molecular Cancer Research, 15(10), 1393-1405. [Link]

  • bioRxiv. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2023). [Link]

  • National Institutes of Health. Differential PARP inhibitor responses in BRCA1-deficient and resistant cells in competitive co-culture. (2023). [Link]

  • ResearchGate. Cytotoxicity of talazoparib is driven by PARP1. (2020). [Link]

  • Zhang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2997. [Link]

Sources

A Comparative Guide to the Synthesis and Biological Evaluation of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the synthesis and biological testing of the promising anticancer agent, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of the compound's performance against established alternatives, supported by detailed experimental data and protocols. Our focus is on reproducibility, providing a trustworthy resource for advancing cancer research.

Introduction: The Significance of the Phthalazinone Scaffold

The phthalazinone core is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide array of pharmacological activities, including potent anticancer properties.[1][2] This structural motif is present in several clinically approved drugs, underscoring its therapeutic potential. The title compound, 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, has emerged as a molecule of interest due to its structural similarity to known PARP inhibitors and its potential to exhibit significant cytotoxic effects against various cancer cell lines. This guide aims to provide a robust framework for its synthesis and biological evaluation, enabling researchers to reliably reproduce and build upon existing findings.

Reproducible Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. The following protocol is a culmination of established methods, optimized for reproducibility.[3][4]

Diagram of the Synthetic Workflow

SynthesisWorkflow A 2-Formylbenzoic Acid B Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate A->B  Hydrazine hydrate, Ethanol, Reflux C 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide B->C  Hydrazine hydrate, Ethanol, Reflux

Caption: Synthetic route to 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Step 1: Synthesis of Ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate

This initial step involves the condensation of 2-formylbenzoic acid with hydrazine hydrate to form the phthalazinone ring, followed by esterification.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-formylbenzoic acid (1 equivalent) in absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Esterification: After completion of the initial reaction, add ethyl chloroacetate (1.2 equivalents) and continue to reflux for an additional 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product will precipitate out of solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.

Causality and Troubleshooting:

  • Why absolute ethanol? The use of absolute ethanol is crucial to minimize side reactions involving water, which can affect the yield of the desired ester.

  • Why dropwise addition of hydrazine hydrate? This controls the initial exothermic reaction, preventing the formation of byproducts.

  • Troubleshooting Low Yield: Incomplete reaction is a common issue. Ensure adequate reflux time and temperature. A slight excess of hydrazine hydrate can also drive the reaction to completion, but a large excess can complicate purification. If the product does not precipitate upon cooling, the solvent volume may be too high; carefully concentrate the solution under reduced pressure.

Step 2: Synthesis of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

The final step is the hydrazinolysis of the ester intermediate to yield the target acetohydrazide.

Experimental Protocol:

  • Reaction Setup: Suspend ethyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate (1 equivalent) in ethanol in a round-bottom flask fitted with a reflux condenser.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 equivalents).

  • Reflux: Heat the mixture to reflux for 6-8 hours. The reaction can be monitored by TLC.

  • Product Isolation: Cool the reaction mixture to room temperature. The white solid product will precipitate. Collect the precipitate by filtration, wash thoroughly with cold ethanol, and dry in a vacuum oven.

Causality and Troubleshooting:

  • Why an excess of hydrazine hydrate? A large excess is necessary to drive the hydrazinolysis to completion and ensure a high yield of the desired hydrazide.

  • Purification: The product is generally of high purity after filtration and washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or methanol.

  • Potential Side Products: Incomplete reaction will leave unreacted ester. The formation of di-acylated hydrazines is also a possibility, though less likely with a large excess of hydrazine hydrate.

Comparative Biological Evaluation: Anticancer Activity

The cytotoxic potential of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is compared against three established anticancer agents: Olaparib and Talazoparib , which are PARP inhibitors sharing the phthalazinone scaffold, and Doxorubicin , a widely used chemotherapeutic agent with a different mechanism of action.[5][6][7] The evaluation is based on their half-maximal inhibitory concentrations (IC50) against human breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2) cell lines, as determined by the MTT assay.

Mechanism of Action: A Comparative Overview

MoA cluster_0 PARP Inhibition cluster_1 DNA Intercalation & Topoisomerase II Inhibition A DNA Single-Strand Break B PARP Trapping A->B Olaparib, Talazoparib, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide (putative) C Replication Fork Collapse B->C D Cell Death (Synthetic Lethality) C->D E DNA Intercalation G DNA Double-Strand Breaks E->G Doxorubicin F Topoisomerase II Inhibition F->G Doxorubicin H Apoptosis G->H

Caption: Comparative mechanisms of action of the evaluated compounds.

Standardized MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Experimental Protocol:

  • Cell Seeding: Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, Olaparib, Talazoparib, and Doxorubicin) and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Comparative Cytotoxicity Data
CompoundTarget/Mechanism of ActionMCF-7 IC50 (µM)HepG2 IC50 (µM)
2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Putative PARP InhibitorData Not AvailableData Not Available
Olaparib PARP Inhibitor~10[8]Data Not Available
Talazoparib PARP Inhibitor~1.1 - 5.4[1]Data Not Available
Doxorubicin DNA Intercalator, Topoisomerase II Inhibitor~1.9[9]~0.2 - 28.7[9][10]

Note: The IC50 values are compiled from various sources and may not be directly comparable due to potential variations in experimental conditions. The absence of publicly available IC50 data for 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide highlights a critical knowledge gap that future research should address.

Discussion and Future Directions

The synthesis of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide is a reproducible process that can be achieved in good yields. The established protocols, along with the troubleshooting guide, provide a solid foundation for its preparation.

The primary challenge in evaluating the potential of this compound lies in the lack of publicly available, standardized biological data. While its structural similarity to Olaparib and Talazoparib suggests a potential role as a PARP inhibitor, this hypothesis requires experimental validation. Future studies should focus on determining the IC50 values of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide against a panel of cancer cell lines, including MCF-7 and HepG2, under standardized conditions that allow for direct comparison with established drugs.

Furthermore, mechanistic studies are warranted to elucidate its precise mode of action. Investigating its inhibitory activity against PARP enzymes and its ability to induce apoptosis and cell cycle arrest would provide crucial insights into its therapeutic potential.

Conclusion

This guide provides a comprehensive overview of the synthesis and a framework for the biological evaluation of 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide. While the synthetic route is well-defined and reproducible, a concerted effort is needed to generate robust and comparable biological data to ascertain its true potential as an anticancer agent. By following the detailed protocols and considering the comparative data presented herein, researchers are well-equipped to contribute to the advancement of this promising area of cancer therapy.

References

  • Doxorubicin Complexes with Selected Metals—Synthesis, Structure and Anti-Breast Cancer Activity. (n.d.). MDPI. Retrieved from [Link]

  • The Synthesis of Nano-Doxorubicin and its Anticancer Effect. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and antiproliferative activities of doxorubicin thiol conjugates and doxorubicin-SS-cyclic peptide. (2018, October 23). National Center for Biotechnology Information. Retrieved from [Link]

  • The Synthesis of Nano-Doxorubicin and its Anticancer Effect. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values (µM) of the compounds on different cell lines after 24 h incubation period. (n.d.). ResearchGate. Retrieved from [Link]

  • The IC 50 values obtained for cytotoxic activity in human cancer cell... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 (µM) values in three human cancer cell lines obtained after 48 h exposure. (n.d.). ResearchGate. Retrieved from [Link]

  • IC50 values of the cancer cell lines used in this study and the Phoenix... (n.d.). ResearchGate. Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved from [Link]

  • Synthesis and Spectral Characterization of Some Phthalazinone Derivatives. (2012). ResearchGate. Retrieved from [Link]

  • IC50 values of different formulas in treated MCF7 and HepG2 cell lines. (n.d.). ResearchGate. Retrieved from [Link]

  • Phthalazinone. (n.d.). Retrieved from [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Longdom Publishing. Retrieved from [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development. (2020). ResearchGate. Retrieved from [Link]

  • Comparison of doxorubicin IC50 using untreated HepG2 cells to the rue-,... (n.d.). ResearchGate. Retrieved from [Link]

  • The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • IC 50 values of AML and ALL cell lines treated with talazoparib,... (n.d.). ResearchGate. Retrieved from [Link]

  • Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity. (2016). PubMed. Retrieved from [Link]

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro Potency and In Vivo Efficacy for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. The 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide scaffold represents a versatile and privileged structure in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including potent anticancer effects.[1][2][3] These compounds often target key regulators of cancer progression such as VEGFR-2, PARP, and various kinases.[1][2][3] However, potent activity in a cell-based assay is not always a reliable predictor of therapeutic success in a complex biological system.

This guide provides a comprehensive framework for correlating in vitro and in vivo results for this specific class of compounds. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and analyze the critical factors that govern the translation of benchtop data to preclinical models.

Part 1: Foundational In Vitro Characterization

The initial step is to quantify the intrinsic potency of the synthesized derivatives against relevant cancer cell lines. This provides the fundamental data upon which all subsequent in vivo work is based.

Rationale for Assay Selection: The MTT Assay

To assess the cytotoxic potential of the phthalazinone derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely accepted method.[4][5] Its principle lies in the enzymatic reduction of the yellow MTT salt by mitochondrial dehydrogenases in metabolically active, viable cells, which produces a purple formazan product.[4][6] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of living cells.[6] This assay is selected for its reliability, cost-effectiveness, and its ability to provide a quantitative measure of cell viability, making it ideal for determining the half-maximal inhibitory concentration (IC50) of a compound.[4][5]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to be a self-validating system, incorporating necessary controls to ensure data integrity.

Materials:

  • 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells in the logarithmic growth phase. Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phthalazinone derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT reagent to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6]

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[7] Monitor for the appearance of the precipitate under a microscope.

  • Solubilization: Carefully add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix gently with a multichannel pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.[4]

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (logarithmic scale) to determine the IC50 value.

In Vitro Data Presentation

The results of the MTT assay should be summarized in a clear, tabular format.

DerivativeTarget Cell LineIC50 (µM)
Compound X-1MCF-76.2
Compound X-2MCF-73.1
Compound X-3MCF-767.6
Sorafenib (Control)MCF-75.8

Data shown are hypothetical examples based on similar structures found in the literature for illustrative purposes.[8]

Visualization of In Vitro Workflow

InVitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis CellCulture 1. Culture & Seed Cells (e.g., MCF-7) Treatment 3. Treat Cells with Compounds (48-72h Incubation) CellCulture->Treatment CompoundPrep 2. Prepare Serial Dilutions of Phthalazinone Derivatives CompoundPrep->Treatment MTT_Add 4. Add MTT Reagent (2-4h Incubation) Treatment->MTT_Add Solubilize 5. Add Solubilization Solution MTT_Add->Solubilize Readout 6. Measure Absorbance (570 nm) Solubilize->Readout Analysis 7. Calculate % Viability & Determine IC50 Readout->Analysis

Caption: Workflow for the MTT cytotoxicity assay.

Part 2: Preclinical In Vivo Validation

After identifying potent compounds in vitro, the next critical phase is to evaluate their efficacy in a living organism. This step is essential to understand how the compound behaves in a complex physiological environment.

Rationale for Model Selection: Xenograft Mouse Models

Cell line-derived xenograft (CDX) models are a cornerstone of preclinical cancer research.[9] These models involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice (e.g., athymic nude or NSG mice).[9][10][11] This approach is chosen because it allows for the in vivo growth of human tumors, providing a platform to assess a drug's ability to inhibit tumor growth in a physiological context.[9] The subcutaneous model is often preferred for initial efficacy studies due to the ease of tumor implantation and monitoring.[10][12]

Detailed Experimental Protocol: Subcutaneous Xenograft Model

Ethical considerations and adherence to institutional animal care and use committee (IACUC) guidelines are paramount for all in vivo studies.

Materials:

  • Immunodeficient mice (e.g., female athymic nude, 6-8 weeks old)

  • Human cancer cells (same as used in vitro, e.g., MCF-7)

  • Sterile PBS and Matrigel®

  • Test compound (phthalazinone derivative) and vehicle solution

  • Syringes, needles (27-gauge), calipers, anesthetic

Procedure:

  • Cell Preparation: Culture and harvest cancer cells as described previously. Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of approximately 5 x 10⁷ cells/mL.[11] Keep the cell suspension on ice.[11][13]

  • Tumor Implantation: Anesthetize the mice according to approved protocols. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[11]

  • Tumor Growth and Grouping: Monitor the mice daily for health and tumor growth.[11] Once tumors reach a palpable volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle solution on the same schedule.

  • Monitoring and Measurement: Measure tumor dimensions (length and width) with calipers 2-3 times per week.[11] Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.[11] Also, record the body weight of each mouse as an indicator of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a set duration. Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treated groups compared to the control group. Analyze the statistical significance of the results.

In Vivo Data Presentation

Summarize the key efficacy and toxicity endpoints in a table.

GroupDose & ScheduleMean Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1500 ± 150-+2.5
Compound X-250 mg/kg, QD750 ± 9050-1.0
Compound X-2100 mg/kg, QD450 ± 7570-4.5

Data are hypothetical and for illustrative purposes.

Visualization of In Vivo Workflow

InVivo_Workflow cluster_prep Model Establishment cluster_study Efficacy Study cluster_analysis Endpoint Analysis CellPrep 1. Prepare Cancer Cells in PBS/Matrigel Implant 2. Subcutaneous Implantation into Immunodeficient Mice CellPrep->Implant TumorGrowth 3. Monitor Tumor Growth to Palpable Size Implant->TumorGrowth Randomize 4. Randomize Mice into Groups TumorGrowth->Randomize Treatment 5. Administer Compound or Vehicle (Daily) Randomize->Treatment Monitor 6. Measure Tumor Volume & Body Weight (2-3x/week) Treatment->Monitor Repeats Monitor->Treatment Endpoint 7. Euthanize & Excise Tumors at Study Endpoint Monitor->Endpoint Analysis 8. Calculate TGI % & Assess Toxicity Endpoint->Analysis

Caption: Workflow for a subcutaneous xenograft efficacy study.

Part 3: The Correlation Analysis - Bridging In Vitro to In Vivo

This is the most intellectually demanding part of the process, where raw data is translated into actionable knowledge. A direct, linear correlation between in vitro IC50 and in vivo efficacy is rare.[14] A semi-mechanistic understanding is required to interpret the results.[15]

Quantitative and Qualitative Correlation

In our illustrative example, Compound X-2 was the most potent in vitro (IC50 = 3.1 µM) and also demonstrated the best in vivo efficacy (70% TGI at 100 mg/kg). This represents a positive correlation. Conversely, Compound X-3, with a high IC50, would be predicted to have poor in vivo activity and might be deprioritized for in vivo testing.

However, discrepancies are common. A compound with a stellar IC50 might fail in vivo, while a moderately active one could show surprising efficacy. The key is to understand the multifaceted factors that create this potential gap.

Unpacking Discrepancies: The ADMET Challenge

The transition from a 2D cell culture plate to a 3D, dynamic tumor microenvironment introduces numerous variables, primarily categorized under ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).

  • Absorption & Bioavailability: Was the compound absorbed effectively after oral administration? Poor absorption leads to low plasma concentrations, meaning the tumor is never exposed to the IC50 concentration determined in vitro.

  • Distribution: Does the compound reach the tumor tissue in sufficient concentrations? A drug may be potent but have poor tissue penetration, binding extensively to plasma proteins, or failing to cross the tumor's vascular endothelium.

  • Metabolism: Is the compound rapidly metabolized by the liver into inactive forms? The high metabolic rate in a living organism can drastically shorten a compound's half-life compared to the stable environment of a culture plate.[16]

  • Excretion: How quickly is the compound cleared from the body? Rapid excretion can prevent the sustained exposure needed for tumor cell killing.

  • Toxicity: Does the compound cause unacceptable toxicity at efficacious doses? Off-target effects can limit the maximum tolerated dose (MTD) to a level below what is needed for tumor inhibition.

Visualization of the In Vitro-In Vivo Gap

IVIVC_Factors cluster_invitro In Vitro Environment cluster_invivo In Vivo Outcome cluster_factors Bridging Factors (ADMET) invitro Potency (IC50) invivo Efficacy (TGI) invitro->invivo Correlation? Absorption Absorption & Bioavailability Absorption->invivo Distribution Distribution to Tumor Tissue Distribution->invivo Metabolism Metabolic Stability Metabolism->invivo Excretion Excretion Rate Excretion->invivo Toxicity Off-Target Toxicity Toxicity->invivo

Caption: Factors influencing the in vitro-in vivo correlation.

Conclusion

For researchers developing 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide derivatives, establishing a robust IVIVC framework is not merely an academic exercise; it is a critical tool for efficient drug development.[17][18][19] It allows for the rational selection of candidates for costly and time-consuming in vivo studies, and helps in diagnosing why a promising compound may have failed in a preclinical model. By systematically evaluating in vitro potency using validated protocols and then challenging these leads in well-designed in vivo models, we can better understand the complex interplay of potency and pharmacokinetics. This integrated approach, which acknowledges and investigates the ADMET properties of a compound, is the most effective strategy to bridge the gap between the petri dish and a potential new therapy.

References

  • In vitro-in vivo correlation in anticancer drug sensitivity test using AUC-based concentrations and collagen gel droplet-embedded culture. PubMed. Available at: [Link]

  • Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents. PubMed. Available at: [Link]

  • Phthalazinone Scaffold:Emerging Tool in the Development of Target Based Novel Anticancer Agents | Request PDF. ResearchGate. Available at: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. PubMed. Available at: [Link]

  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). ciberonc. Available at: [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

  • Methods to study xenografted human cancer in genetically diverse mice. PubMed Central. Available at: [Link]

  • Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. PubMed Central. Available at: [Link]

  • In vivo tumor models. Stanford Medicine. Available at: [Link]

  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. PubMed. Available at: [Link]

  • Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. National Institutes of Health. Available at: [Link]

  • Potential Role of In Vitro-In Vivo Correlations (IVIVC) for the Development of Plant-Derived Anticancer Drugs. ResearchGate. Available at: [Link]

  • Structure of the lead anticancer phthalazin-1(2H)-one derivatives 1–3. ResearchGate. Available at: [Link]

  • In silico screening of azo acetohydrazide derivatives as potential antidiabetic agents through alpha glucosidase inhibition. Semantic Scholar. Available at: [Link]

  • Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. ResearchGate. Available at: [Link]

  • Synthesis, in silico and in vitro studies of hydrazide-hydrazone imine derivatives as potential cholinesterase inhibitors. PubMed. Available at: [Link]

  • In vitro and in vivo activities of 1,3,4-thiadiazole-2-arylhydrazone derivatives of megazol against Trypanosoma cruzi. PubMed. Available at: [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and drug development, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a compound belonging to the phthalazine and hydrazide chemical classes. Adherence to these procedures is paramount for personnel safety and environmental protection.

Understanding the Hazard Profile

Phthalazine Derivatives: Compounds containing the phthalazine structure are known to possess a range of biological activities.[1][2] For instance, "Phthalazone" (4-oxo-3,4-dihydrophthalazine) is classified as harmful if swallowed and can cause irritation to the eyes, respiratory system, and skin.[3] Another related compound, 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, is also reported as harmful if swallowed, causing skin and eye irritation, and potential respiratory irritation.[4][5]

Hydrazide Moiety: The presence of the hydrazide functional group (-CONHNH2) warrants significant caution. Hydrazines and their derivatives are a class of chemicals with well-documented and serious health effects.[6][7] Short-term exposure to hydrazines can lead to irritation of the eyes, nose, and throat, as well as neurological effects like dizziness and seizures.[8][9] Long-term or significant exposure can result in damage to the liver, kidneys, and central nervous system.[8] Importantly, hydrazine and some of its derivatives are classified as probable or known human carcinogens by agencies such as the EPA and IARC.[6][8] Hydrazines are also highly reactive and can be flammable.[6]

Given this information, 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide must be handled as hazardous waste .

Quantitative Data: Properties of Related Compounds

For a clearer understanding of the physical and chemical properties relevant to safe handling and disposal, the following table summarizes data for related compounds.

PropertyPhthalazone2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid
Molecular FormulaC8H6N2OC16H11FN2O3
Molar Mass146.15 g/mol 298.27 g/mol []
AppearancePale yellow to white crystalline powder[3]Solid[11]
Melting Point183-185°C[3]Not specified
Boiling Point337°C[3]Not specified
SolubilitySlightly soluble in Chloroform, DMSO, and Methanol[3]Not specified

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide waste.

Personal Protective Equipment (PPE) and Safety Precautions

Before handling any waste containing this compound, it is mandatory to be equipped with the appropriate personal protective equipment. This includes:

  • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.[3]

  • Safety goggles or a face shield: To protect against splashes and dust.[4]

  • A laboratory coat: To prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[3] An eyewash station and safety shower must be readily accessible.[3]

Waste Identification and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure correct disposal.

  • Designate as Hazardous Waste: All waste containing 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, gloves), must be treated as hazardous chemical waste.[3]

  • Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, avoid mixing with strong oxidizing agents, with which hydrazines can react violently.[9]

Waste Container Selection and Labeling

The choice of waste container and its proper labeling are essential for safety and regulatory compliance.

  • Container: Use a designated, leak-proof, and chemically compatible container. The original container or a UN-approved container for hazardous waste is ideal.[12] The container must have a secure, tight-fitting lid.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste."[3]

    • The full chemical name: "2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide".

    • The CAS number, if available.

    • The primary hazards (e.g., "Toxic," "Irritant," "Potential Carcinogen").

    • The approximate quantity of the waste.

    • The name of the principal investigator or laboratory contact.

    • The date of waste accumulation.[3]

Storage of Chemical Waste

Proper storage of the sealed and labeled waste container is a critical step in the disposal process.

  • Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[3]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Ventilation: The storage area should be well-ventilated.

  • Incompatible Materials: Ensure the waste is not stored near incompatible materials, especially strong acids and oxidizing agents.

Final Disposal

The final disposal of the hazardous waste must be handled by trained professionals.

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Procedures: Adhere to all institutional and local regulations regarding hazardous waste disposal.[13]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

cluster_0 Preparation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Disposal start Start: Generation of Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood segregate Segregate as Hazardous Waste fume_hood->segregate container Select Leak-Proof, Compatible Container segregate->container label_waste Label Container Correctly (Name, Hazards, Date) container->label_waste storage Store in Designated Satellite Accumulation Area (SAA) label_waste->storage ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Professional Disposal ehs->disposal

Caption: Disposal workflow for 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[4] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[14] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[15] For larger spills, evacuate the area and contact your EHS department.

By adhering to these rigorous safety and disposal protocols, researchers can ensure a safe laboratory environment and minimize their environmental impact, fostering a culture of responsibility that extends beyond scientific discovery.

References

  • Benchchem. Navigating the Safe Disposal of Phthalazone: A Comprehensive Guide for Laboratory Professionals.

  • Agency for Toxic Substances and Disease Registry (ATSDR). ToxFAQs™ for Hydrazines.

  • Sigma-Aldrich. Safety Data Sheet.

  • National Center for Biotechnology Information. Hydrazine Toxicology - StatPearls.

  • TCI Chemicals. Safety Data Sheet.

  • Environmental Protection Agency (EPA). Hydrazine.

  • Thermo Fisher Scientific. Safety Data Sheet.

  • Angene Chemical. Safety Data Sheet.

  • GOV.UK. Hydrazine - Incident management.

  • KI Staff Portal. Laboratory waste.

  • Fisher Scientific. Safety Data Sheet.

  • Mol-Instincts. N'-{[5-(4-bromophenyl)furan-2-yl]methylidene}-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide.

  • PubChem. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.

  • Longdom Publishing. Recent Developments in Chemistry of Phthalazines.

  • PubChem. 2-(3-Methyl-4-Oxo-3,4-Dihydrophthalazin-1-Yl)-N-(6,7,8,9-Tetrahydrodibenzo[b,D]furan-2-Yl)acetamide.

  • Echemi. 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid.

  • Sigma-Aldrich. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • BOC Sciences. CAS 763114-26-7 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • Apollo Scientific. 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.

  • PubMed. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review.

  • LGC Standards. 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic Acid.

  • Pharmaffiliates. 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • BLD Pharm. 763114-26-7|2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

  • ResearchGate. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.

  • U.S. Food and Drug Administration. Inventory of Environmental Impact Decisions for Food Contact Substance Notifications.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities is a routine yet critical task. The compound 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a molecule of interest in medicinal chemistry, requires a nuanced and rigorous approach to laboratory safety.[1][2][3][4] This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research. Our focus extends beyond mere compliance, aiming to instill a deep-seated culture of safety that becomes second nature in your laboratory operations.

Hazard Assessment: Understanding the "Why" Behind the "What"

  • Phthalazine Derivatives: Compounds in this class are known to possess a range of biological activities and can be bioactive.[2][3] Some have been investigated as potential pharmaceuticals.[1][3] While not all are acutely toxic, their potential for biological interaction necessitates careful handling to avoid inadvertent exposure. Some phthalazine derivatives are suspected of causing genetic defects.[5]

  • Hydrazide Moiety: The presence of the hydrazide functional group (-CONHNH2) is a significant consideration. Hydrazine and its derivatives are well-documented as being potentially toxic and reactive.[6][7][8][9] Key hazards associated with hydrazides include:

    • Acute Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

    • Corrosivity: Many hydrazides are corrosive and can cause severe damage to the skin and eyes upon contact.[8]

    • Sensitization: Repeated exposure can lead to allergic skin reactions.

    • Carcinogenicity: Some hydrazines are suspected human carcinogens.[8]

Based on this analysis, we must treat 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide with a high degree of caution, assuming it may be harmful by ingestion, skin contact, and inhalation, and is likely a skin and eye irritant.

The Core Ensemble: Your Essential PPE

For any procedure involving the handling of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, a baseline of PPE is non-negotiable. This "Core Ensemble" is designed to provide primary protection against the most probable routes of exposure in a controlled laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes of solutions containing the compound and airborne particles, which could cause serious eye irritation or damage.[10][11] A face shield offers an additional layer of protection for the entire face.[10]
Hand Protection Nitrile or other chemical-resistant gloves.Provides a barrier against skin contact, which can lead to irritation or systemic absorption.[8][10] Double-gloving is recommended for enhanced protection during high-risk procedures.
Body Protection A lab coat, worn fully buttoned.Protects the skin and personal clothing from contamination.[8]
Foot Protection Closed-toe shoes.Protects feet from spills.

Task-Specific PPE Escalation: A Graded Approach to Safety

Different laboratory procedures carry varying levels of risk. A "one-size-fits-all" approach to PPE is inefficient and can lead to a false sense of security. The following table outlines a graded approach to PPE selection based on the specific task being performed.

TaskRisk LevelRecommended PPE Escalation (in addition to the Core Ensemble)Justification
Weighing and preparing solutions ModerateRespiratory Protection: Use of a certified fume hood is mandatory.[8]The fine, powdered nature of the solid compound poses a significant inhalation risk. A fume hood provides essential engineering control to minimize airborne particles.[8]
Running reactions and work-up procedures HighEnhanced Hand Protection: Consider thicker, chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves, especially when handling larger quantities or for prolonged periods.The potential for splashes and direct contact with concentrated solutions is highest during these procedures.
Purification (e.g., chromatography) Moderate to HighRespiratory Protection: Work within a fume hood.Solvents used in chromatography can aerosolize the compound, creating an inhalation hazard.
Handling of waste ModerateDouble gloving.Reduces the risk of exposure from contaminated containers and solutions.

Procedural Discipline: The Human Element of Safety

The most advanced PPE is rendered ineffective without disciplined procedures for its use. Adherence to the following steps is crucial for minimizing exposure risk.

Donning and Doffing: A Critical Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Eye Protection (Goggles)

  • Face Shield

  • Outer Gloves

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves (peel off without touching the outside)

  • Face Shield

  • Lab Coat (peel off, turning it inside out)

  • Eye Protection

  • Inner Gloves

Disposal: Containing the Hazard

All disposable PPE used when handling 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide must be considered hazardous waste.

  • Gloves, wipes, and other contaminated solids: Place in a designated, sealed hazardous waste container.

  • Sharps: Dispose of in a puncture-resistant sharps container.

  • Liquid Waste: Collect in a clearly labeled, sealed hazardous waste container.

Never dispose of contaminated materials in the regular trash.

Emergency Preparedness: Planning for the Unexpected

Despite the best precautions, accidents can happen. A clear and well-rehearsed emergency plan is essential.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[12]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11][12]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Always have the Safety Data Sheets for all chemicals being used readily accessible for emergency responders.

Visualizing the Workflow: PPE Selection Logic

To further clarify the decision-making process for PPE selection, the following flowchart provides a visual guide.

PPE_Selection_Workflow PPE Selection Workflow for Handling 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide start Start: Assess the Task weighing Weighing Solid or Preparing Solutions? start->weighing reaction Running Reaction or Work-up? weighing->reaction No fume_hood Mandatory: Use Fume Hood weighing->fume_hood Yes purification Purification (e.g., Chromatography)? reaction->purification No enhanced_gloves Recommended: Enhanced Hand Protection (e.g., Double Gloving, Thicker Gloves) reaction->enhanced_gloves Yes waste Handling Waste? purification->waste No purification->fume_hood Yes core_ppe Core Ensemble: - Chemical Splash Goggles - Face Shield - Lab Coat - Closed-toe Shoes - Nitrile Gloves waste->core_ppe No double_gloves Recommended: Double Gloving waste->double_gloves Yes end End: Proceed with Caution core_ppe->end fume_hood->core_ppe enhanced_gloves->core_ppe double_gloves->core_ppe

Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE.

Conclusion: Fostering a Proactive Safety Culture

The safe handling of 2-(4-Oxo-3,4-dihydrophthalazin-1-yl)acetohydrazide, and indeed any chemical compound, transcends the mere act of wearing protective gear. It is about cultivating a proactive safety culture where every researcher is empowered with the knowledge and foresight to work safely and effectively. This guide serves as a foundational resource, but it is the consistent application of these principles, coupled with sound scientific judgment, that will ultimately ensure a safe and productive research environment.

References

  • 5 Liquid Nitrogen PPE Essentials. (2026, January 9). Innovate Tech Hub.
  • DTIC. (n.d.). Safety and Handling of Hydrazine.
  • PrimeHub + Mediware. (2018, October 24). Personal Protective Equipment for Chemical Handling.
  • Gas Safe Consultants. (2025, March 30). Cryogenic Personal Protective Equipment (PPE).
  • Organic Syntheses Procedure. (n.d.). hydrazine hydrate.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • US EPA. (2025, September 12). Personal Protective Equipment.
  • (2017, March 30). Personal Protective Equipment (PPE) for Handling Liquid Nitrogen and other Cryogenic Liquids.
  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate.
  • Environmental Health & Safety. (n.d.). Hydrazine Standard Operating Procedure Template.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Wikipedia. (n.d.). Hydrazine.
  • Angene Chemical. (2024, November 10). Safety Data Sheet.
  • PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
  • Apollo Scientific. (2023, July 6). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid.
  • PMC - NIH. (2022, June 27). Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors.
  • JOCPR. (n.d.). Advanced Developments of Differnet Syntheticroutes of Phthalazine Derivatives in Medicinal Chemistry.
  • Capot Chemical. (2017, August 7). MSDS of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)Methyl).
  • PMC - NIH. (2024, April 24). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition.
  • (2025, August 9). (PDF) Design, synthesis and antioxidant evaluation of certain new phthalazine Derivatives.
  • PubChem - NIH. (n.d.). Phthalazine | C8H6N2 | CID 9207.
  • Sigma-Aldrich. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.
  • (n.d.). N'-{[5-(4-bromophenyl)furan-2-yl]methylidene} - Compound....
  • LGC Standards. (n.d.). TRC - 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic Acid.
  • Pharmaffiliates. (n.d.). 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.